molecular formula C20H20N6S4 B1676839 MRS 2578 CAS No. 711019-86-2

MRS 2578

Numéro de catalogue: B1676839
Numéro CAS: 711019-86-2
Poids moléculaire: 472.7 g/mol
Clé InChI: QOHNRGHTJPFMSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MRS2578 is an antagonist of the purinergic P2Y6 receptor (IC50s = 37 and 98 nM for human and rat receptors, respectively). It is without effect at other purinergic receptors. MRS2578 is used to study the cellular and physiological roles of P2Y6.2,3,4,5>MRS-2578 is a selective antagonist of P2Y6 nucleotide receptors (IC50 values are 37 and 98 nM at human and rat P2Y6 receptors respectively). Activation of P2Y6 receptor amplifies mucosal adenosine triphosphate release underlying bladder overactivity in patients with benign prostatic hyperplasia. Therefore, selective P2Y6 receptor blockade as a novel therapeutic strategy is potentially useful to control persistent storage symptoms in obstructed patients.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(3-isothiocyanatophenyl)-3-[4-[(3-isothiocyanatophenyl)carbamothioylamino]butyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6S4/c27-13-23-15-5-3-7-17(11-15)25-19(29)21-9-1-2-10-22-20(30)26-18-8-4-6-16(12-18)24-14-28/h3-8,11-12H,1-2,9-10H2,(H2,21,25,29)(H2,22,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHNRGHTJPFMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)NC(=S)NCCCCNC(=S)NC2=CC(=CC=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582027
Record name N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711019-86-2
Record name N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Di[3-(3-isothiocyanatophenyl)thioureido] butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of MRS2578

This guide provides a comprehensive overview of the mechanism of action for MRS2578, a selective antagonist of the P2Y₆ receptor. It details its molecular interactions, downstream signaling effects, and includes relevant pharmacological data and experimental methodologies.

Core Mechanism of Action

MRS2578 is a potent, selective, and insurmountable antagonist of the P2Y₆ nucleotide receptor.[1][2][3][4] Its primary mechanism involves the direct blockage of this receptor, thereby preventing its activation by the endogenous agonist, uridine diphosphate (UDP).[4][5]

The P2Y₆ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[6][7] Upon activation by UDP, the P2Y₆ receptor initiates a well-defined signaling cascade:

  • Gq Protein Activation : The activated receptor stimulates the Gαq subunit of the G protein.

  • Phospholipase C (PLC) Activation : Gαq, in turn, activates phospholipase C (PLCβ).[6][8]

  • Second Messenger Production : PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8]

  • Downstream Signaling :

    • IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8]

    • DAG and the elevated intracellular Ca²⁺ levels synergistically activate protein kinase C (PKC).[8][9]

By binding to the P2Y₆ receptor, MRS2578 prevents this entire cascade from occurring in response to UDP. This blockade inhibits a variety of downstream cellular processes, including inflammation, phagocytosis, and cell migration.[2][5][9] For instance, it has been shown to inhibit UDP-induced phagocytosis in microglial cells and block the release of pro-inflammatory chemokines like Interleukin-8 (IL-8).[2][10]

Quantitative Pharmacological Data

The potency and selectivity of MRS2578 have been quantified in various studies. The data are summarized in the tables below.

Table 1: Potency of MRS2578 at P2Y₆ Receptors
SpeciesReceptorIC₅₀ ValueReference
HumanP2Y₆37 nM[1][2][3][4]
RatP2Y₆98 nM[2][3][4][10]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that is required to inhibit 50% of the maximum biological response.

Table 2: Selectivity Profile of MRS2578
ReceptorIC₅₀ ValueReference
P2Y₁> 10 µM[1][2][3]
P2Y₂> 10 µM[1][2][3]
P2Y₄> 10 µM[1][2][3]
P2Y₁₁> 10 µM[1][2][3]

The significantly higher IC₅₀ values for other P2Y receptors demonstrate the high selectivity of MRS2578 for the P2Y₆ subtype.

Signaling Pathway and Antagonism

The following diagram illustrates the P2Y₆ receptor signaling pathway and the point of inhibition by MRS2578.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UDP UDP (Agonist) P2Y6 P2Y₆ Receptor UDP->P2Y6 Activates MRS2578 MRS2578 (Antagonist) MRS2578->P2Y6 Blocks Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Responses (e.g., Phagocytosis, Inflammation) PKC->Response Leads to

Caption: P2Y₆ receptor signaling cascade and inhibition by MRS2578.

Experimental Protocols

The characterization of MRS2578 as a P2Y₆ antagonist relies on specific in vitro assays. Below are detailed methodologies for two key experiments.

A. Intracellular Calcium Mobilization Assay

This assay is used to measure the ability of an antagonist to block agonist-induced increases in intracellular calcium, a direct consequence of P2Y₆ receptor activation. High-throughput screening (HTS) versions of this assay are often used to identify novel antagonists.[11]

Objective: To determine the IC₅₀ value of MRS2578 by measuring its inhibition of UDP-induced calcium flux in cells expressing the human P2Y₆ receptor.

Materials:

  • 1321N1 human astrocytoma cells stably transfected with the human P2Y₆ receptor.[11]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Uridine diphosphate (UDP) solution (agonist).

  • MRS2578 solutions at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader (e.g., FDSS7000).[11]

Protocol:

  • Cell Plating: Seed the P2Y₆-expressing 1321N1 cells into 96-well or 384-well black, clear-bottom microplates and culture overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and load the cells with the Fluo-4 AM dye solution in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add varying concentrations of MRS2578 to the wells. Include control wells with buffer only (for maximum response) and a known inhibitor (positive control). Incubate for 15-30 minutes.

  • Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading. Inject a solution of UDP (at a concentration that elicits a sub-maximal response, e.g., EC₈₀) into all wells simultaneously.

  • Data Acquisition: Immediately begin recording fluorescence intensity over time (typically for 60-120 seconds) to capture the transient calcium peak.

  • Analysis: Calculate the percentage of inhibition for each concentration of MRS2578 relative to the control wells. Plot the percent inhibition against the log concentration of MRS2578 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Chemokine Release Immunoassay (ELISA)

This assay quantifies the downstream functional effect of receptor antagonism, such as the inhibition of inflammatory cytokine or chemokine release.

Objective: To confirm that MRS2578 blocks UDP-induced IL-8 release from P2Y₆-expressing cells.

Materials:

  • Human lung epithelial cells or other cell types known to release IL-8 via P2Y₆ activation.

  • Cell culture medium and supplements.

  • UDP and MRS2578 solutions.

  • Human IL-8 ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Microplate reader for absorbance measurement.

Protocol:

  • Cell Culture and Treatment: Plate cells in a 24-well plate and grow to near-confluence.

  • Pre-incubation: Replace the medium with a fresh, low-serum medium. Add various concentrations of MRS2578 to the wells and incubate for 30 minutes.

  • Stimulation: Add UDP to the wells (excluding the negative control wells) and incubate for a period determined by time-course experiments (e.g., 6-24 hours) to allow for IL-8 production and secretion.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • ELISA Procedure: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Adding supernatants and standards to a plate pre-coated with anti-IL-8 capture antibody.

    • Incubating to allow IL-8 to bind.

    • Washing the plate and adding a detection antibody.

    • Washing again and adding a substrate solution that develops a color in proportion to the amount of bound IL-8.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Analysis: Generate a standard curve from the absorbance readings of the IL-8 standards. Use this curve to calculate the concentration of IL-8 in each experimental sample. Determine the extent to which MRS2578 inhibited UDP-induced IL-8 release.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify and characterize P2Y₆ receptor antagonists like MRS2578.

HTS_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Dose-Response cluster_selectivity Selectivity Profiling cluster_functional Functional Validation Compound_Library Compound Library (e.g., 140,000+ compounds) Primary_Assay Primary HTS Assay (Ca²⁺ Mobilization, Single Concentration) Compound_Library->Primary_Assay Identify_Hits Identify Initial 'Hits' Primary_Assay->Identify_Hits Dose_Response Dose-Response Assay (Calculate IC₅₀) Identify_Hits->Dose_Response Hits Confirm_Hits Confirm Active Compounds Dose_Response->Confirm_Hits Selectivity_Assay Counter-Screening (e.g., P2Y₁, P2Y₂, P2Y₄ receptors) Confirm_Hits->Selectivity_Assay Confirmed Hits Assess_Selectivity Assess Selectivity Profile Selectivity_Assay->Assess_Selectivity Functional_Assay Secondary Functional Assays (e.g., IL-8 ELISA, Phagocytosis Assay) Assess_Selectivity->Functional_Assay Selective Hits Lead_Compound Identify Lead Compound (e.g., MRS2578) Functional_Assay->Lead_Compound

Caption: Workflow for discovery and characterization of P2Y₆ antagonists.

References

MRS 2578: A Technical Guide to a Selective P2Y6 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y6 receptor, a G protein-coupled receptor (GPCR), is a key component of the purinergic signaling system.[1][2] Its endogenous agonist, uridine diphosphate (UDP), is often released from cells during stress or injury, acting as a "danger" signal.[3] Activation of the P2Y6 receptor is implicated in a wide range of physiological and pathological processes, including inflammation, immune responses, phagocytosis, and tissue remodeling.[1][3][4] Consequently, the P2Y6 receptor has emerged as a promising therapeutic target for various conditions such as inflammatory diseases, neurodegenerative disorders, and certain cancers.[3][4][5]

MRS 2578 is a potent and highly selective antagonist of the P2Y6 receptor.[6][7] Its ability to specifically block UDP-mediated signaling has made it an indispensable pharmacological tool for elucidating the receptor's functions and for validating it as a drug target. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, mechanism of action, and detailed experimental applications.

Chemical and Pharmacological Profile

This compound is a diisothiocyanate derivative that acts as a potent, insurmountable, and selective antagonist of the P2Y6 receptor.[6][8]

Quantitative Data: Potency and Selectivity

This compound exhibits high affinity for the P2Y6 receptor with excellent selectivity over other closely related P2Y receptor subtypes.[6][7] This high selectivity is crucial for minimizing off-target effects in experimental systems.

Parameter Species Value Reference(s)
IC₅₀ Human P2Y637 nM[6][7]
IC₅₀ Rat P2Y698 nM[7][9]
IC₅₀ Human P2Y1, P2Y2, P2Y4, P2Y11> 10 µM[6][7]
Chemical Properties

A summary of the key chemical properties of this compound is provided below.

Property Value Reference(s)
Chemical Name N,N''-1,4-Butanediylbis[N'-(3-isothiocyanatophenyl)thiourea][10]
Molecular Formula C₂₀H₂₀N₆S₄[10][11]
Molecular Weight 472.67 g/mol [6]
CAS Number 711019-86-2[10][11]
Solubility Soluble in DMSO (up to 50 mM); Insoluble in water and ethanol.[6][11]

Mechanism of Action and Signaling Pathways

The P2Y6 receptor primarily signals through two distinct G protein pathways: the canonical Gαq/11 pathway and the Gα12/13 pathway.[4][12] this compound exerts its effects by binding to the P2Y6 receptor and preventing its activation by UDP, thereby inhibiting these downstream signaling cascades.

Gαq/Phospholipase C (PLC) Pathway

Upon activation by UDP, the P2Y6 receptor couples to Gαq proteins, which in turn activate Phospholipase C (PLC).[4][13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG and Ca²⁺ together activate Protein Kinase C (PKC), leading to various cellular responses.[13]

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP UDP (Agonist) P2Y6 P2Y6 Receptor UDP->P2Y6 Activates MRS2578 This compound (Antagonist) MRS2578->P2Y6 Inhibits Gq Gαq P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Downstream Downstream Signaling PKC->Downstream G12_13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP UDP (Agonist) P2Y6 P2Y6 Receptor UDP->P2Y6 Activates MRS2578 This compound (Antagonist) MRS2578->P2Y6 Inhibits G1213 Gα12/13 P2Y6->G1213 Activates RhoGEF RhoGEF G1213->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Gene Gene Expression (e.g., Fibrosis) ROCK->Gene Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Calcium_Assay_Workflow Start Start: P2Y6-expressing cells (e.g., 1321N1 astrocytoma) Seed 1. Seed cells in 96-well plates and incubate overnight Start->Seed Load 2. Load cells with Ca²⁺-sensitive dye (e.g., FLIPR Calcium 6) Seed->Load Pretreat 3. Pretreat with this compound (or vehicle control) Load->Pretreat Stimulate 4. Add P2Y6 agonist (UDP) Pretreat->Stimulate Measure 5. Measure intracellular Ca²⁺ (Fluorescence intensity) Stimulate->Measure Analyze 6. Analyze data to determine IC50 Measure->Analyze NFkB_Assay_Workflow Start Start: Endothelial cells (e.g., HMEC-1) Transfect 1. Transfect cells with NF-κB luciferase reporter plasmid Start->Transfect Pretreat 2. Pretreat with this compound (or vehicle control) Transfect->Pretreat Stimulate 3. Stimulate with inflammatory agent (e.g., TNF-α) Pretreat->Stimulate Lyse 4. Lyse cells to release contents Stimulate->Lyse Measure 5. Measure Luciferase activity (Luminescence) Lyse->Measure Analyze 6. Analyze data to determine inhibition of NF-κB activity Measure->Analyze

References

The Role of MRS 2578 in Inflammation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MRS 2578 is a potent and selective antagonist for the P2Y6 receptor, a G protein-coupled receptor activated by the extracellular nucleotide uridine diphosphate (UDP).[1][2] Its high selectivity makes it an invaluable pharmacological tool for elucidating the multifaceted role of the P2Y6 receptor in physiological and pathological processes, particularly in the complex landscape of inflammation.[3] Extracellular nucleotides, released from cells during stress or injury, act as "danger signals" that trigger inflammatory responses through purinergic receptors like P2Y6.[4][5] This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative data, application in various inflammatory models, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Antagonism of the P2Y6 Receptor

This compound exerts its effects by selectively blocking the P2Y6 receptor.[6] The P2Y6 receptor is a Gq-coupled receptor, and its activation by its endogenous ligand, UDP, initiates a signaling cascade that is central to many pro-inflammatory responses.[4][7]

Upon UDP binding, the P2Y6 receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade leads to the activation of downstream transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT).[8][9][10] These transcription factors then move to the nucleus to promote the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8, TNF-α), chemokines (e.g., CCL2/MCP-1), and adhesion molecules (e.g., VCAM-1).[7][8][11]

This compound, by competitively and insurmountably antagonizing the P2Y6 receptor, effectively inhibits these downstream signaling events, thereby dampening the inflammatory response in various experimental settings.[8][12]

P2Y6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Activates MRS2578 This compound MRS2578->P2Y6 Blocks PLC PLC P2Y6->PLC Activates Ca_release Ca²⁺ Release PLC->Ca_release Leads to NFkB NF-κB Activation Ca_release->NFkB NFAT NFAT Activation Ca_release->NFAT Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, VCAM-1) NFkB->Gene_Expression Promotes NFAT->Gene_Expression Promotes

Caption: P2Y6 receptor signaling pathway and this compound inhibition.

Quantitative Data and Selectivity

This compound is characterized by its high potency and selectivity for the P2Y6 receptor. The following table summarizes key quantitative data from various studies.

ParameterSpeciesValueNotesReference(s)
IC50 Human37 nMPotent antagonism of the human P2Y6 receptor.[1][2][6][13]
Rat98 nMPotent antagonism of the rat P2Y6 receptor.[1][13][14]
Selectivity Human> 10 µMNo significant activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors.[1][6]
In Vitro Application Human Endothelial Cells10 µMCompletely abolished TNF-α induced NF-κB reporter activity.[6][8][14]
Human Astrocytoma Cells1 µMCompletely blocked UDP-mediated protection from TNF-α-induced apoptosis.[6][14]
Rhesus Macaque Microglia0.2 - 5 µMDose-dependently inhibited TLR4-induced IL-6 and IL-12p40 production.[15]
In Vivo Application Mice (LPS model)10 µM (i.v.)Attenuated serum levels of Keratinocyte-derived chemokine (KC).[6][8]
Mice (OVA model)10 µM (i.t.)Reduced bronchoalveolar lavage fluid (BALF) eosinophilia, IL-5, and IL-13.[6]
Mice (AAA model)16-32 mg/kg/day (i.p.)Exacerbated Ang II-induced abdominal aortic aneurysm (AAA) progression.[11][16]

Application in Inflammation Research Models

This compound has been employed across a range of in vitro and in vivo models to probe the function of the P2Y6 receptor in different inflammatory contexts.

Vascular Inflammation

In studies using human microvascular endothelial cells (HMEC-1), P2Y6 receptor expression was found to be selectively induced by inflammatory stimuli like TNF-α and Lipopolysaccharide (LPS).[8] Pre-treatment with this compound (10 µM) completely abolished TNF-α-induced NF-κB reporter activity and significantly reduced the expression of pro-inflammatory genes such as IL-8 and VCAM.[8] In vivo, mice treated with this compound showed attenuated inflammatory responses during systemic LPS challenge.[8] These findings establish a critical role for P2Y6 signaling in promoting vascular inflammation.

Neuroinflammation

The P2Y6 receptor is highly expressed on microglia, the resident immune cells of the central nervous system.[5] In glial-neuronal co-cultures, inflammatory stimuli like LPS can induce microglia to phagocytose viable neurons, leading to neuronal loss.[17] This neurotoxic effect was prevented by treatment with this compound (1 µM), indicating that P2Y6-mediated phagocytosis is a key mechanism of inflammation-induced neurodegeneration.[17] Furthermore, in primary microglia from rhesus macaques, this compound was shown to broadly dampen the pro-inflammatory cytokine production induced by various Toll-like receptor (TLR) ligands, highlighting its role as a modulator of innate immune responses in the brain.[15]

Allergic Airway Inflammation

In mouse models of ovalbumin (OVA)-induced allergic airway inflammation, the intratracheal administration of this compound (10 µM) significantly reduced key features of the allergic response.[6] This included a reduction in eosinophil numbers and levels of Th2 cytokines IL-5 and IL-13 in the bronchoalveolar lavage fluid (BALF), along with attenuated bronchial hyperresponsiveness.[6] This suggests that P2Y6 receptor activation on airway epithelial cells or immune cells contributes to the pathogenesis of allergic asthma.[10]

Controversial and Complex Roles

While many studies point to a pro-inflammatory role for the P2Y6 receptor, some findings reveal a more complex picture. In a mouse model of Angiotensin II-induced abdominal aortic aneurysm (AAA), systemic administration of this compound unexpectedly exacerbated the progression and rupture of aneurysms.[11][16] This effect was associated with increased macrophage infiltration, enhanced expression of MCP-1 and VCAM-1, and elevated activity of matrix metalloproteinases (MMPs).[11][16] This suggests that in specific chronic inflammatory settings, P2Y6 signaling may have protective or regulatory roles, and its inhibition can lead to detrimental outcomes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving this compound.

Protocol 1: NF-κB Reporter Assay in Endothelial Cells
  • Objective: To quantify the effect of this compound on TNF-α-induced NF-κB activation in vitro.

  • Cell Line: Human Microvascular Endothelial Cells (HMEC-1).

  • Methodology:

    • Transfection: HMEC-1 cells are seeded in 24-well plates. After 24 hours, cells are transfected with an NF-κB promoter reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]) using a suitable transfection reagent. A control plasmid (e.g., pGL3) is used in parallel.

    • Pre-treatment: 24 hours post-transfection, the medium is replaced. Cells are pre-treated with this compound (e.g., 10 µM) or vehicle (DMSO) for 30-60 minutes.

    • Stimulation: Cells are then stimulated with TNF-α (e.g., 10 ng/mL) for 2-4 hours.

    • Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

    • Normalization: Luciferase activity is normalized to the total protein concentration in each well to account for variations in cell number.

    • Analysis: Data are expressed as fold-change in relative light units (RLU) compared to unstimulated, vehicle-treated controls.[8]

In_Vitro_Workflow start Seed HMEC-1 Cells transfect Transfect with NF-κB Reporter Plasmid start->transfect 24h pretreat Pre-treat with This compound or Vehicle transfect->pretreat 24h stimulate Stimulate with TNF-α pretreat->stimulate 30-60 min lyse Lyse Cells stimulate->lyse 2-4h measure Measure Luciferase Activity lyse->measure analyze Normalize and Analyze Data measure->analyze

Caption: General workflow for an in vitro NF-κB reporter assay.
Protocol 2: LPS-Induced Systemic Inflammation in Mice

  • Objective: To assess the effect of this compound on LPS-induced systemic inflammation in vivo.

  • Animal Model: C57BL/6 mice.

  • Methodology:

    • Acclimatization: Mice are acclimatized for at least one week before the experiment.

    • Treatment: Mice are divided into groups. One group receives an intravenous (i.v.) injection of this compound (e.g., 10 µM in 100 µL saline/DMSO vehicle). The control group receives the vehicle alone.

    • Induction of Inflammation: 30 minutes after treatment, inflammation is induced by i.v. injection of LPS (e.g., 300 µg per mouse).

    • Sample Collection: At a specified time point (e.g., 2-4 hours) after LPS injection, blood is collected via cardiac puncture.

    • Analysis: Serum is isolated, and levels of inflammatory mediators, such as the chemokine KC (the murine equivalent of IL-8), are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

Protocol 3: Neuroinflammation and Phagocytosis Assay
  • Objective: To determine if this compound prevents inflammation-induced phagocytosis of neurons by microglia.

  • Model: Primary mixed glial-neuronal co-cultures.

  • Methodology:

    • Culture Preparation: Primary cortical neurons and glia are cultured together.

    • Inflammatory Challenge: Cultures are stimulated with LPS (e.g., 100 ng/mL) to activate microglia.

    • Treatment: Cultures are treated daily with this compound (e.g., 1 µM) or vehicle.

    • Assessment of Neuronal Loss: At different time points (e.g., 3 and 7 days), cultures are fixed and immunostained for neuronal markers (e.g., NeuN or MAP2) and microglial markers (e.g., Iba1). The density of viable neurons is quantified by microscopy.

    • Phagocytosis Visualization: To directly observe phagocytosis, neurons can be pre-labeled with a fluorescent dye before co-culture. The engulfment of fluorescent neuronal material by Iba1-positive microglia can be visualized and quantified.[17]

Logical Relationships in P2Y6-Mediated Inflammation

The role of the P2Y6 receptor in inflammation can be conceptualized as a central node that, upon activation, can lead to diverse and sometimes context-dependent outcomes.

Logical_Relationships cluster_outcomes Inflammatory Outcomes P2Y6_Activation P2Y6 Receptor Activation (by UDP) Vascular_Inflammation Vascular Inflammation (↑ Adhesion Molecules, Cytokines) P2Y6_Activation->Vascular_Inflammation Promotes Neuroinflammation Neuroinflammation (↑ Microglial Phagocytosis) P2Y6_Activation->Neuroinflammation Promotes Airway_Inflammation Allergic Airway Inflammation (↑ Eosinophils, Th2 Cytokines) P2Y6_Activation->Airway_Inflammation Promotes Complex_Role Complex/Protective Role (e.g., AAA Regulation) P2Y6_Activation->Complex_Role Modulates MRS2578 This compound MRS2578->Vascular_Inflammation Inhibits MRS2578->Neuroinflammation Inhibits MRS2578->Airway_Inflammation Inhibits MRS2578->Complex_Role Disrupts

Caption: Logical map of P2Y6 receptor function in inflammation.

Conclusion

This compound has proven to be an indispensable antagonist for investigating the role of the P2Y6 receptor in inflammation. Research utilizing this tool has firmly established P2Y6 signaling as a key pro-inflammatory pathway in vascular, neurological, and respiratory systems, primarily through the activation of NF-κB and the subsequent expression of inflammatory mediators.[8][10][17] However, the contradictory findings in models like abdominal aortic aneurysm highlight the complexity of purinergic signaling, where the receptor's role may be highly dependent on the specific tissue, disease context, and chronicity of the inflammatory response.[11] Future research should continue to leverage this compound and other selective tools to further dissect these context-dependent functions, paving the way for a more nuanced understanding of inflammation and the potential for therapeutic targeting of the P2Y6 receptor.

References

MRS 2578: A P2Y6 Receptor Antagonist and Its Role in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MRS 2578, a potent and selective antagonist of the P2Y6 purinergic receptor, has emerged as a significant modulator of apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's pro-apoptotic effects, detailing the underlying signaling pathways and experimental evidence. By inhibiting the P2Y6 receptor, this compound disrupts cell survival signals, leading to the activation of the intrinsic apoptotic cascade. This is characterized by the upregulation of pro-apoptotic proteins such as Bax and the activation of executioner caspases, including caspase-3. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the molecular mechanisms to support further research and drug development efforts targeting apoptosis.

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The purinergic signaling system, particularly the P2Y receptors, has been identified as a critical regulator of various cellular processes, including cell death. The P2Y6 receptor, activated by uridine diphosphate (UDP), has been shown to mediate anti-apoptotic signals in certain cellular contexts.

This compound has been identified as a selective antagonist for the P2Y6 receptor, with IC50 values of 37 nM for the human receptor and 98 nM for the rat receptor.[1] Its ability to block P2Y6 signaling makes it a valuable tool for investigating the role of this receptor in cellular functions, including apoptosis. This guide will delve into the mechanisms by which this compound influences apoptotic pathways, presenting the available quantitative data and experimental methodologies.

The Pro-Apoptotic Effect of this compound

The primary mechanism through which this compound promotes apoptosis is by antagonizing the P2Y6 receptor, thereby inhibiting its downstream anti-apoptotic signaling.

Reversal of P2Y6-Mediated Protection Against Apoptosis

In studies involving 1321N1 astrocytoma cells, activation of the P2Y6 receptor by its agonist UDP was found to protect the cells from TNFα-induced apoptosis. This protective effect is completely blocked by the application of this compound, indicating that the anti-apoptotic signal is dependent on P2Y6 receptor activation.[2]

Induction of the Intrinsic Apoptotic Pathway

In a mouse model of lymphoma, treatment with this compound led to a significant increase in the levels of key proteins involved in the intrinsic apoptotic pathway. This suggests that inhibition of the P2Y6 receptor by this compound shifts the cellular balance towards apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on apoptosis-related markers.

ParameterCell Line/ModelTreatmentResultReference
Cleaved Caspase-3Mouse EL4 LymphomaThis compoundSignificant increase[3]
Bax Protein LevelMouse EL4 LymphomaThis compound28% increase[3]

Table 1: Effect of this compound on Pro-Apoptotic Protein Levels

ParameterValue (Human)Value (Rat)Reference
IC50 for P2Y6 Receptor37 nM98 nM[1]

Table 2: Potency of this compound as a P2Y6 Receptor Antagonist

Signaling Pathways

The pro-apoptotic effect of this compound is mediated through the inhibition of the P2Y6 receptor signaling cascade, which ultimately leads to the activation of the intrinsic apoptosis pathway.

This compound Pro-Apoptotic Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MRS2578 This compound P2Y6 P2Y6 Receptor MRS2578->P2Y6 Inhibits UDP UDP UDP->P2Y6 Activates Gq_protein Gq Protein P2Y6->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates Erk Erk PKC->Erk Activates Anti_Apoptotic_Signal Anti-Apoptotic Signal Erk->Anti_Apoptotic_Signal Promotes Bcl2_family Bcl-2 Family (e.g., Bax) Anti_Apoptotic_Signal->Bcl2_family Inhibits (e.g., Bax) Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the pro-apoptotic effects of this compound.

Cell Culture and Treatment
  • Cell Lines: 1321N1 human astrocytoma cells, EL4 mouse lymphoma cells.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with this compound at various concentrations (e.g., 1-10 µM) for specified durations. For apoptosis induction, co-treatment with an apoptotic stimulus like TNFα (e.g., 10 ng/mL) may be performed.

Western Blotting for Apoptotic Proteins

Objective: To quantify the expression levels of pro- and anti-apoptotic proteins.

Protocol:

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the expression of target proteins is normalized to a loading control like β-actin.

Western Blotting Workflow for Apoptosis Markers start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Bax, anti-Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

Caption: Workflow for Western Blotting analysis.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Protocol:

  • Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

  • Cell Washing: The collected cells are washed twice with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Annexin V/PI Staining Workflow start Cell Treatment with this compound harvest Cell Harvesting start->harvest wash Washing with PBS harvest->wash stain Staining with Annexin V-FITC and PI wash->stain incubation Incubation stain->incubation flow_cytometry Flow Cytometry Analysis incubation->flow_cytometry quadrant_analysis Quadrant Analysis: - Live (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic/Necrotic (AV+/PI+) flow_cytometry->quadrant_analysis end Quantification of Apoptotic Cells quadrant_analysis->end

Caption: Flow cytometry workflow for apoptosis.

Conclusion and Future Directions

This compound serves as a critical pharmacological tool for elucidating the role of the P2Y6 receptor in apoptosis. The available evidence strongly indicates that by antagonizing the P2Y6 receptor, this compound can induce apoptosis through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases. This pro-apoptotic activity positions this compound and, more broadly, P2Y6 receptor antagonists as potential therapeutic agents for diseases characterized by insufficient apoptosis, such as cancer.

Future research should focus on expanding the quantitative analysis of this compound's effects on a wider range of cell types and in vivo models. A more detailed characterization of the downstream signaling events following P2Y6 receptor blockade is necessary to fully understand the molecular basis of its pro-apoptotic action. Furthermore, investigating the interplay between the P2Y6-mediated pathway and other cell death regulatory networks will provide a more comprehensive picture of its therapeutic potential. The development of more potent and selective P2Y6 antagonists based on the structure and activity of this compound could pave the way for novel anti-cancer therapies.

References

Investigating Purinergic Signaling with MRS 2578: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of MRS 2578, a potent and selective P2Y6 receptor antagonist, for researchers, scientists, and drug development professionals. It covers the core pharmacology of this compound, detailed experimental protocols, and the signaling pathways involved, presented with clear data summaries and visualizations.

Introduction to Purinergic Signaling and the P2Y6 Receptor

Purinergic signaling encompasses the diverse physiological roles of extracellular nucleotides and nucleosides. The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), are key players in this system, responding to extracellular nucleotides like ATP, ADP, UTP, and UDP. The P2Y6 receptor, specifically, is activated by uridine diphosphate (UDP) and is implicated in a wide range of cellular processes, including inflammation, phagocytosis, and cell migration.[1][2] Its involvement in various pathological conditions makes it an attractive target for therapeutic intervention.

Pharmacology of this compound

This compound is a diisothiocyanate derivative that acts as a potent and selective antagonist of the P2Y6 receptor.[3][4][5] It exhibits insurmountable antagonism, meaning its inhibitory effect cannot be overcome by increasing the concentration of the agonist (UDP).[4][5] This characteristic, along with its high selectivity over other P2Y receptors (P2Y1, P2Y2, P2Y4, and P2Y11), makes this compound an invaluable tool for elucidating the physiological and pathophysiological roles of the P2Y6 receptor.[3][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

ParameterSpeciesValueCell/SystemReference
IC50 Human37 nM1321N1 human astrocytoma cells expressing P2Y6[4][5][6][7]
Rat98 nMRat P2Y6 receptors expressed in 1321N1 human astrocytoma cells[4][6][7]
Selectivity Human>10 µMP2Y1, P2Y2, P2Y4, P2Y11 receptors[5][7]
Effective Concentration (In Vitro) Human1 µMComplete blockade of UDP-induced protection against TNFα-induced apoptosis in 1321N1 astrocytoma cells[3][6]
Human10 µMComplete abolishment of TNF-α induced NF-κB reporter activity in HMEC-1 cells[3][6]
Human1 µMPrevention of 6-OHDA-induced cell death in differentiated SH-SY5Y cells[8]
Murine100 µMInhibition of LPS-induced iNOS expression in RAW macrophages
Effective Concentration (In Vivo) Murine10 µM (intratracheal)Reduction of BALF eosinophilia and IL-5/IL-13 levels in OVA-sensitized mice[3]
Murine3 mg/kg (i.p.)Suppression of pressure overload-induced collagen deposition[6]

P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor by its endogenous agonist UDP initiates a cascade of intracellular signaling events. The receptor couples to multiple G proteins, primarily Gαq and Gα12/13, leading to the activation of distinct downstream pathways that regulate a variety of cellular functions.

P2Y6_Signaling_Pathway UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Activates MRS2578 This compound MRS2578->P2Y6 Inhibits Gq Gαq P2Y6->Gq Activates G1213 Gα12/13 P2Y6->G1213 Activates NFkB_path NF-κB Pathway P2Y6->NFkB_path Activates MAPK_path MAPK Pathway (ERK1/2, p38) P2Y6->MAPK_path Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKCα DAG->PKC Cellular_Responses Cellular Responses (Inflammation, Migration, etc.) Ca2->Cellular_Responses PKC->Cellular_Responses PKC->MAPK_path Rho RhoA G1213->Rho ROCK ROCK Rho->ROCK ROCK->Cellular_Responses NFkB_path->Cellular_Responses MAPK_path->Cellular_Responses

Caption: P2Y6 receptor signaling pathways activated by UDP and inhibited by this compound.

The Gαq pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[9][10] The Gα12/13 pathway activates the RhoA/ROCK signaling cascade, which is crucial for cytoskeletal rearrangements and cell migration.[9][11] Furthermore, P2Y6 receptor activation can also stimulate the NF-κB and MAPK (p38 and ERK1/2) pathways, contributing to its pro-inflammatory effects.[3][12]

Experimental Protocols

This section outlines detailed methodologies for key experiments utilizing this compound to investigate purinergic signaling.

In Vitro Inhibition of P2Y6 Receptor Activity

Objective: To determine the inhibitory effect of this compound on UDP-induced intracellular calcium mobilization.

Materials:

  • 1321N1 human astrocytoma cells stably expressing the human P2Y6 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fura-2 AM calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • UDP stock solution (e.g., 10 mM in water).

  • Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

  • Cell Culture: Plate the P2Y6-expressing 1321N1 cells in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.

  • Dye Loading: Wash the cells once with HBSS. Incubate the cells with Fura-2 AM (e.g., 5 µM) in HBSS for 45-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • Pre-incubation with this compound: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in the fluorometric plate reader. Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).

  • Agonist Stimulation: Add a fixed concentration of UDP (e.g., EC80 concentration) to the wells and immediately begin recording the fluorescence ratio for several minutes to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence ratio (peak - baseline) for each well. Plot the percentage of inhibition of the UDP response as a function of the this compound concentration to determine the IC50 value.

In Vivo Model of Allergic Airway Inflammation

Objective: To investigate the effect of this compound on allergic airway inflammation in a murine model.

Materials:

  • Ovalbumin (OVA)-sensitized mice.

  • This compound solution for intratracheal administration (e.g., 10 µM in sterile saline).

  • Methacholine.

  • Phosphate-buffered saline (PBS).

  • Equipment for bronchoalveolar lavage (BAL).

  • ELISA kits for IL-5 and IL-13.

  • Flow cytometer for cell counting.

Procedure:

  • Animal Model: Sensitize mice with OVA according to a standard protocol to induce an allergic asthma phenotype.

  • This compound Administration: On the day of OVA challenge, administer this compound (e.g., 10 µM in 50 µL) or vehicle intratracheally to anesthetized mice.

  • OVA Challenge: Challenge the mice with an aerosolized OVA solution.

  • Airway Hyperresponsiveness Measurement: 24 hours after the challenge, measure bronchial hyperresponsiveness to increasing concentrations of methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): 48 hours after the challenge, perform BAL by instilling and retrieving PBS into the lungs.

  • Cell Analysis: Centrifuge the BAL fluid (BALF) to pellet the cells. Resuspend the cell pellet and perform a total cell count and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using flow cytometry or cytospin preparations.

  • Cytokine Analysis: Use the BALF supernatant to measure the levels of IL-5 and IL-13 using specific ELISA kits.

  • Data Analysis: Compare the airway hyperresponsiveness, BALF cell counts, and cytokine levels between the vehicle-treated and this compound-treated groups.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of the P2Y6 receptor using this compound.

Experimental_Workflow start Start: Hypothesis Formulation model_selection Model Selection (In Vitro / In Vivo) start->model_selection in_vitro In Vitro Experiment (e.g., Cell Culture) model_selection->in_vitro In Vitro in_vivo In Vivo Experiment (e.g., Animal Model) model_selection->in_vivo In Vivo treatment Treatment Groups: - Vehicle Control - Agonist (UDP) - Antagonist (this compound) - Agonist + Antagonist in_vitro->treatment in_vivo->treatment data_collection Data Collection treatment->data_collection downstream_assays Downstream Assays: - Calcium Imaging - Western Blot - qPCR - ELISA - Histology data_collection->downstream_assays analysis Data Analysis & Interpretation downstream_assays->analysis conclusion Conclusion & Further Studies analysis->conclusion

References

MRS 2578: A Technical Guide for Studying Microglial Activation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the use of MRS 2578, a selective P2Y6 receptor antagonist, as a critical tool for investigating the mechanisms of microglial activation. It details its pharmacological properties, its role in key signaling pathways, and comprehensive protocols for its application in experimental settings.

Introduction: Microglia, Purinergic Signaling, and this compound

Microglia, the resident immune cells of the central nervous system (CNS), are integral to brain homeostasis and pathology. They perform constant surveillance, mediate inflammatory responses, and clear cellular debris through phagocytosis.[1] A key signaling network governing these functions is the purinergic system, where extracellular nucleotides like ATP and UDP act as signaling molecules by binding to specific P2X and P2Y receptors.[2][3]

The P2Y6 receptor (P2Y6R), a G-protein coupled receptor primarily expressed on microglia in the CNS, is selectively activated by uridine diphosphate (UDP).[2][4] UDP is often released from damaged or stressed cells, acting as a crucial "eat-me" signal that triggers microglial phagocytosis.[4][5]

This compound is a potent and selective antagonist of the P2Y6 receptor.[6][7][8][9] Its ability to specifically block the UDP/P2Y6R axis makes it an invaluable pharmacological tool for dissecting the role of this pathway in microglial functions, including phagocytosis, inflammatory responses, and their subsequent impact on neuronal health in various CNS disease models.[10][11]

Pharmacological Profile of this compound

This compound is a diisothiocyanate derivative that acts as a potent and insurmountable antagonist of the P2Y6 receptor.[6] Its selectivity has been demonstrated across several studies, with minimal to no activity at other related P2Y receptors at concentrations effective for P2Y6R inhibition.

Parameter Species Value Reference(s)
IC₅₀ Human37 nM[6][7][8][9]
IC₅₀ Rat98 nM[7][8][9][12]
Selectivity P2Y₁, P2Y₂, P2Y₄, P2Y₁₁No significant activity (IC₅₀ > 10 µM)[7][8][9]

Mechanism of Action in Microglia: The P2Y6 Signaling Pathway

Activation of the P2Y6 receptor by its endogenous ligand UDP initiates a signaling cascade that culminates in significant functional changes within the microglia, most notably the induction of phagocytosis. This process is critical for clearing apoptotic cells and neuronal debris.[13] In some pathological contexts, however, it can lead to the harmful phagocytosis of stressed but viable neurons, a process termed "phagoptosis".[10][14] this compound blocks this pathway at its origin by preventing UDP from binding to the P2Y6 receptor.

The downstream signaling involves the activation of a Gq-protein, leading to the engagement of Phospholipase C (PLC). Subsequent signaling can involve pathways such as the Ras-related C3 botulinum toxin substrate 1 (Rac1) and myosin light chain kinase (MLCK), which are crucial for the cytoskeletal rearrangement required for forming phagocytic cups.[5][15][16][17]

P2Y6_Signaling_Pathway P2Y6 Receptor Signaling Pathway in Microglia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UDP UDP ('Eat-Me' Signal) P2Y6R P2Y6 Receptor UDP->P2Y6R Activates MRS2578 This compound MRS2578->P2Y6R Inhibits Gq Gq Protein P2Y6R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rac1 Rac1 PLC->Rac1 Downstream Signaling MLCK Myosin Light Chain Kinase (MLCK) Rac1->MLCK Activates Cytoskeleton Cytoskeletal Rearrangement MLCK->Cytoskeleton Phagocytosis Phagocytosis Cytoskeleton->Phagocytosis

P2Y6 signaling cascade leading to microglial phagocytosis.

Applications and Experimental Data

This compound is widely used in both in vitro and in vivo models to investigate the consequences of P2Y6R blockade. Its application has revealed that inhibiting microglial phagocytosis can have context-dependent outcomes: it can be detrimental in conditions like ischemic stroke where debris clearance is beneficial, but neuroprotective in inflammatory conditions where viable neurons might be targeted.[10][16]

In Vitro Data

This compound is frequently used in primary microglia cultures or cell lines (e.g., BV-2) to block phagocytosis and study downstream effects.

Application Model Stimuli This compound Concentration Observed Effect Reference(s)
Phagocytosis InhibitionPrimary MicrogliaLPS (200 ng/mL) + UDP (100 µM)1-5 µMDose-dependent blockade of fluorescent bead uptake.[5][17]
NeuroprotectionMixed Neuronal/Glial CulturesLPS (100 ng/mL) or Aβ₁₋₄₂ (250 nM)1 µMPrevented delayed neuronal loss.[10][14]
Cytokine ModulationPrimary MicrogliaLPS1 µMReduced production of TNF-α, iNOS, IL-6, COX-2, MIP-2.[18]
NO ReleaseCo-cultures of Astrocytes/MicrogliaUDP (1 mM)1 µMAbolished UDP-induced nitric oxide release.[19]
Phagocytosis InhibitionPrimary MicrogliaRadiation (8 Gy)1 µMSuppressed radiation-induced phagocytosis.[15]
In Vivo Data

In animal models, this compound is administered to assess the role of P2Y6R-mediated microglial activation in disease progression.

Application Model Administration Route This compound Dosage Observed Effect Reference(s)
Ischemic StrokeMouse (tMCAO)Intraperitoneal3 mg/kgExacerbated brain injury and neurological deficits.[5][16][17]
Intracerebral HemorrhageMouse (ICH)Intraperitoneal3 mg/kgImpaired phagocytosis, delayed hematoma absorption, aggravated edema.[5][20]
NeuroinflammationRat (Striatal LPS Injection)Intrastriatal Co-injection100 µMPrevented LPS-induced delayed neuronal loss.[10][14]
Radiation-Induced Brain InjuryMouseIntrahippocampal Injection5 µmol/kgInhibited microglial phagocytosis, exacerbated neuronal apoptosis.[15]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study microglial function.

In Vitro Microglial Phagocytosis Assay

This protocol details a common method to quantify the effect of this compound on microglial phagocytosis using fluorescent microspheres.

Materials:

  • Primary microglia or microglial cell line (e.g., BV-2)

  • Culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)

  • This compound (Stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Uridine diphosphate (UDP)

  • Fluorescent latex beads/microspheres (e.g., 1-2 µm diameter)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixing

  • DAPI stain for nuclear counterstaining

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Plating: Seed microglia in a 24-well plate (for microscopy) or a 6-well plate (for flow cytometry) and allow them to adhere for 24 hours.

  • Pre-treatment: Dilute this compound in culture medium to the desired final concentration (e.g., 1 µM). Replace the old medium with the this compound-containing medium and incubate for 30-60 minutes. Include a vehicle control (DMSO) group.

  • Stimulation: Add stimulants such as LPS (e.g., 200 ng/mL) and UDP (e.g., 100 µM) to the wells (except for the unstimulated control group) and incubate for the desired period (e.g., 12 hours).[5]

  • Phagocytosis Induction: Add fluorescent latex beads to the culture medium and incubate for 1-2 hours to allow for phagocytosis.

  • Washing: Gently wash the cells 3-4 times with ice-cold PBS to remove non-phagocytosed beads.

  • Analysis:

    • For Microscopy: Fix the cells with 4% PFA, counterstain nuclei with DAPI, and visualize using a fluorescence microscope. Quantify phagocytosis by counting the number of beads per cell or the percentage of phagocytic cells.

    • For Flow Cytometry: Detach the cells using a non-enzymatic cell stripper, resuspend in FACS buffer, and analyze the fluorescence intensity to determine the uptake of beads per cell.

Phagocytosis_Assay_Workflow Workflow: In Vitro Phagocytosis Assay A 1. Culture Microglia (e.g., 24-well plate) B 2. Pre-treat with this compound or Vehicle (30-60 min) A->B C 3. Stimulate with LPS + UDP (e.g., 12 hours) B->C D 4. Add Fluorescent Beads (1-2 hours) C->D E 5. Wash Extracellular Beads (3x with cold PBS) D->E F 6. Fix & Stain (Microscopy) or Detach Cells (FACS) E->F G 7. Quantify Phagocytosis (Beads/cell or % positive cells) F->G

A typical workflow for an in vitro microglial phagocytosis assay.
Cytokine Expression Analysis (RT-PCR)

This protocol measures changes in the mRNA expression of inflammatory cytokines following P2Y6R blockade.

Procedure:

  • Cell Culture and Treatment: Plate microglia in a 6-well plate. Pre-treat with this compound (e.g., 1 µM) for 30-60 minutes, followed by stimulation with an inflammatory agent like LPS (e.g., 100 ng/mL) for 4-6 hours.

  • RNA Extraction: Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with specific primers for target cytokines (e.g., Tnf, Il1b, Nos2) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vivo Administration Protocol (Ischemic Stroke Model)

This protocol describes the systemic administration of this compound in a mouse model of transient middle cerebral artery occlusion (tMCAO).

Materials:

  • This compound

  • Sterile saline solution

  • tMCAO mouse model

Procedure:

  • Drug Preparation: Dissolve this compound in sterile saline to a final concentration suitable for injection. A common dose is 3 mg/kg.[17]

  • Administration: At a determined time point after inducing tMCAO (e.g., 3 hours post-occlusion), administer the this compound solution via intraperitoneal (i.p.) injection.[17] Control animals should receive an equivalent volume of sterile saline.

  • Dosing Regimen: Continue injections daily for the desired experimental period (e.g., for three consecutive days).[5][20]

  • Outcome Assessment: Evaluate outcomes at specified time points. This can include behavioral tests (e.g., modified neurological severity score), brain imaging to measure infarct and edema volume, and post-mortem tissue analysis (e.g., immunohistochemistry for microglial markers and phagocytosed material).

Conceptual Framework: Dissecting Microglial Roles

This compound allows researchers to differentiate between the beneficial and detrimental roles of P2Y6R-mediated microglial activation. The blockade of phagocytosis can lead to different outcomes depending on the specific pathological context being studied.

Conceptual_Framework Conceptual Framework for Using this compound cluster_trigger Pathological Trigger cluster_response Microglial Response cluster_outcomes Context-Dependent Outcomes Trigger Neuronal Damage / Stress (e.g., Ischemia, Aβ, LPS) UDP UDP Release ('Eat-Me' Signal) Trigger->UDP P2Y6R P2Y6 Receptor Activation UDP->P2Y6R Phagocytosis Microglial Phagocytosis P2Y6R->Phagocytosis Beneficial Beneficial Outcome (e.g., Debris Clearance) Phagocytosis->Beneficial in Ischemic Stroke Detrimental Detrimental Outcome (e.g., Phagoptosis of Viable Neurons) Phagocytosis->Detrimental in Neuroinflammation Tool This compound (Research Tool) Tool->P2Y6R Inhibits Pathway To Study Outcomes

Using this compound to investigate context-dependent outcomes.

Conclusion

This compound is a specific and potent antagonist of the P2Y6 receptor, making it an indispensable tool for researchers in neuroscience and drug development. By selectively inhibiting UDP-mediated microglial phagocytosis, it allows for the precise investigation of this pathway's contribution to CNS health and disease. The detailed protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for designing and executing robust experiments to further elucidate the complex roles of microglial activation.

References

understanding the pharmacology of MRS 2578

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacology of MRS 2578

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective antagonist of the P2Y6 nucleotide receptor.[1][2][3][4][5] It is a non-surmountable antagonist, belonging to the diisothiocyanate derivative class of compounds.[2][6] This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols from foundational studies, and illustrating associated signaling pathways.

Core Pharmacology

This compound selectively targets the P2Y6 receptor, a G protein-coupled receptor activated by the endogenous ligand uridine diphosphate (UDP).[6] Its antagonistic action has been characterized in both human and rat orthologs of the receptor.

Quantitative Pharmacological Data

The following table summarizes the key in vitro potency and selectivity data for this compound.

ParameterSpeciesReceptorValueReference
IC50HumanP2Y637 nM[1][2][3][5][7]
IC50RatP2Y698 nM[1][2][3][4][5]
IC50HumanP2Y1, P2Y2, P2Y4, P2Y11> 10 µM[1][5][7]

Signaling Pathways

This compound has been instrumental in elucidating the downstream signaling cascades of the P2Y6 receptor. Key pathways influenced by this compound-mediated P2Y6 blockade include the NF-κB signaling pathway and a novel interaction with the Angiotensin II Type 1 Receptor (AT1R).

P2Y6 Receptor and NF-κB Signaling

Activation of the P2Y6 receptor is linked to the modulation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. This compound has been shown to inhibit both basal and TNF-α-induced NF-κB activity in human microvascular endothelial cells (HMEC-1).[7][8]

P2Y6_NFkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Activates NFkB_activation NF-κB Activation P2Y6->NFkB_activation Leads to Inflammatory_genes Inflammatory Gene Expression NFkB_activation->Inflammatory_genes Promotes MRS2578 This compound MRS2578->P2Y6 Inhibits

P2Y6-mediated NF-κB signaling pathway and its inhibition by this compound.
Heterodimerization with Angiotensin II Type 1 Receptor (AT1R)

Recent studies have revealed that the P2Y6 receptor can form heterodimers with the AT1R. This interaction appears to amplify Angiotensin II-induced signaling, contributing to hypertension.[9] this compound has been shown to disrupt this heterodimerization, thereby suppressing Angiotensin II-induced hypertension in mouse models.[9]

AT1R_P2Y6_Heterodimerization cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AT1R AT1 Receptor Dimer AT1R-P2Y6R Heterodimer AT1R->Dimer P2Y6 P2Y6 Receptor P2Y6->Dimer Hypertension Hypertensive Effects Dimer->Hypertension Promotes AngII Angiotensin II AngII->Dimer Activates MRS2578 This compound MRS2578->Dimer Disrupts

AT1R-P2Y6R heterodimerization and its disruption by this compound.

Experimental Protocols and In Vitro/In Vivo Effects

This compound has been utilized in a variety of experimental settings to probe the function of the P2Y6 receptor.

In Vitro Applications
  • Inhibition of UDP-induced Inositol Phosphate Accumulation: In 1321N1 human astrocytoma cells expressing the P2Y6 receptor, this compound dose-dependently inhibits the accumulation of inositol phosphates induced by UDP.[2]

  • Blockade of TNF-α-induced Apoptosis Protection: In 1321N1 astrocytoma cells, 1 µM this compound completely blocks the protective effect of UDP against TNF-α-induced apoptosis.[3][7]

  • Inhibition of Microglial Phagocytosis: this compound is used to prevent the phagocytosis of viable neurons by activated microglia, a process mediated by the P2Y6 receptor.[1][10] In mixed neuronal/glial cultures, this compound prevents neuronal loss induced by inflammatory stimuli like LPS without affecting microglial activation.[10]

  • Reduction of Pro-inflammatory Gene Expression: In HMEC-1 cells, 10 µM this compound significantly reduces TNF-α-induced expression of pro-inflammatory genes.[3][7]

In Vivo Models
  • Vascular Inflammation: In C57BL/6 mice, intravenous administration of 10 µM this compound attenuates the serum levels of Keratinocyte-derived chemokine (KC) in a model of LPS-induced vascular inflammation.[7]

  • Allergic Airway Inflammation: Intratracheal administration of 10 µM this compound in ovalbumin (OVA)-sensitized mice reduces bronchoalveolar lavage fluid (BALF) eosinophilia and levels of IL-5 and IL-13.[7]

  • Neuropathic Pain: this compound has been investigated for its role in P2Y6 receptor-mediated spinal microglial activation in models of neuropathic pain.

  • Abdominal Aortic Aneurysm (AAA): In a study using apolipoprotein E-deficient (apoE-/-) mice, intraperitoneal injection of this compound (16-32 mg/kg) was found to exacerbate the progression and rupture of Angiotensin II-induced AAA.[11][12] This effect was associated with increased macrophage infiltration, expression of MCP-1 and VCAM-1, and enhanced activity of MMP-2 and MMP-9.[11][12]

Experimental Workflow: In Vivo Study of AAA

The following diagram outlines a typical experimental workflow for investigating the in vivo effects of this compound in a mouse model of Angiotensin II-induced abdominal aortic aneurysm.

InVivo_AAA_Workflow cluster_pretreatment Pre-treatment Phase cluster_induction AAA Induction Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase Pretreat Daily Intraperitoneal Injection of this compound or Vehicle (1 week) Induce Subcutaneous Implantation of Ang II-containing Min osmotic Pumps Pretreat->Induce Monitor Aorta Imaging via Ultrasonography (Post-op Day 10) Induce->Monitor Analyze Sacrifice and Aorta Excision (4 weeks post-infusion) Monitor->Analyze Histo Histological Analysis (EVG, IHC) Analyze->Histo Zymo Gelatin Zymography (MMP activity) Analyze->Zymo Blood Blood Sample Analysis (Lipid profile, Cytokines) Analyze->Blood

Experimental workflow for studying the effect of this compound on Ang II-induced AAA.

Conclusion

This compound is a critical pharmacological tool for studying the physiological and pathological roles of the P2Y6 receptor. Its high potency and selectivity have enabled significant advances in our understanding of P2Y6-mediated signaling in inflammation, apoptosis, and cardiovascular disease. The detailed data and protocols presented in this guide are intended to support further research and development efforts targeting the P2Y6 receptor.

References

MRS 2578 in Cardiovascular Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2578 is a potent and selective antagonist for the P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP).[1] The P2Y6 receptor is increasingly recognized for its significant role in various physiological and pathological processes, particularly within the cardiovascular system. Its expression on key cell types such as macrophages, endothelial cells, vascular smooth muscle cells, and cardiomyocytes places it at the center of inflammatory and remodeling pathways.[2][3] Consequently, the P2Y6 receptor has emerged as a compelling therapeutic target for cardiovascular diseases, including atherosclerosis, hypertension, and cardiac fibrosis.[2][4][5] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, applications in preclinical cardiovascular disease models, and detailed experimental protocols.

Mechanism of Action: The Role of P2Y6 Receptor Signaling

This compound exerts its effects by blocking the downstream signaling cascades initiated by P2Y6 receptor activation. This receptor is a multifaceted signaling hub involved in inflammation and cellular stress responses.

Canonical Pro-inflammatory Signaling: Upon activation by its endogenous ligand UDP, the P2Y6 receptor, a Gq-coupled protein, stimulates phospholipase C (PLC).[6][7] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing the release of intracellular calcium and activation of protein kinase C (PKC), respectively. A key consequence of this pathway is the activation of the nuclear factor-kappa B (NF-κB) signaling cascade.[8][9] NF-κB is a master regulator of inflammation, inducing the transcription of numerous pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8), chemokines (e.g., MCP-1), and adhesion molecules (e.g., VCAM-1).[2][8] Studies in human microvascular endothelial cells (HMEC-1) have demonstrated that this compound can profoundly inhibit both basal and TNF-α-induced NF-κB activity, highlighting its anti-inflammatory potential.[1][10]

P2Y6_Signaling P2Y6 P2Y6 Gq Gq P2Y6->Gq PLC PLC Gq->PLC IP3_DAG IP3_DAG PLC->IP3_DAG Ca_PKC Ca_PKC IP3_DAG->Ca_PKC IKK IKK Ca_PKC->IKK ... NFkB_IkB NFkB_IkB IKK->NFkB_IkB Phosphorylates IκBα NFkB NFkB NFkB_IkB->NFkB Releases NF-κB Gene Gene NFkB->Gene Translocates UDP UDP MRS2578 MRS2578

Caption: Experimental workflow for the Ang II-induced AAA model.

Cardiac Fibrosis

In contrast to its role in AAA, P2Y6 receptor antagonism appears beneficial in models of cardiac fibrosis, a condition characterized by excessive deposition of extracellular matrix leading to heart stiffness and failure.

  • Model: Pressure overload-induced cardiac fibrosis via transverse aortic constriction (TAC) in mice. [4]This surgical procedure mimics the effects of chronic hypertension on the heart.

  • Key Findings: Treatment with this compound, initiated 3 days after TAC surgery, significantly suppressed the accumulation of collagen in the heart. [4]This anti-fibrotic effect was observed without altering cardiomyocyte hypertrophy, suggesting a specific impact on the fibrotic process. [4]The treatment also led to an improvement in left ventricular function. [4]The mechanism involves the suppression of stress-induced expression of pro-fibrotic genes like periostin and TGF-β. [4]

  • Animal Model: C57BL/6J mice are used. [11]2. Surgical Procedure: Mice undergo TAC surgery, where a suture is tied around the transverse aorta to create a partial constriction, inducing pressure overload on the left ventricle. Sham-operated animals undergo the same procedure without the aortic constriction.

  • Treatment: Three days post-surgery, mice are treated with daily i.p. injections of this compound (3 mg/kg) or vehicle. [4]4. Functional Analysis: After a set period (e.g., several weeks), cardiac function is assessed via echocardiography to measure parameters like ejection fraction and fractional shortening. [4]5. Terminal Analysis:

    • Hearts are harvested, weighed, and sectioned.

    • Histology: Picrosirius red staining is used to visualize and quantify collagen deposition (fibrosis). [4]Hematoxylin and eosin (H&E) staining is used to assess overall morphology and measure cardiomyocyte cross-sectional area (hypertrophy). [4] * Gene Expression: RNA is extracted from ventricular tissue, and quantitative PCR is performed to measure the expression of hypertrophic (e.g., ANP, BNP) and fibrotic (e.g., collagen types, periostin, TGF-β) markers. [4]

Atherosclerosis and Vascular Inflammation

The P2Y6 receptor is highly implicated in the inflammatory processes that drive atherosclerosis. It is abundantly expressed in atherosclerotic lesions, and its activation on macrophages and endothelial cells promotes a pro-atherogenic state. [2][6]

  • Models: P2Y6 receptor knockout (P2Y6-/-) mice crossed with atherosclerosis-prone strains (e.g., LDLR-/- or ApoE-/-). [6]In vitro studies using endothelial cell lines (HMEC-1) and macrophage cell lines (THP-1). [1][6]* Key Findings: Genetic deletion of the P2Y6 receptor limits vascular inflammation and reduces atherosclerotic lesion development in mice. [6][9]In macrophages, P2Y6 activation by UDP potentiates the release of pro-inflammatory cytokines. [3][6]In endothelial cells, inflammatory stimuli like TNF-α and LPS induce P2Y6 expression. [10]Pharmacological blockade with this compound in these cells effectively abolishes NF-κB activation and subsequent pro-inflammatory gene expression, suggesting a protective role against the initiation and progression of atherosclerosis. [1][10]

  • Cell Culture and Transfection: Human microvascular endothelial cells (HMEC-1) are cultured under standard conditions. Cells are transfected with a plasmid containing an NF-κB promoter-driven luciferase reporter gene. [10]2. Treatment: Cells are pre-treated with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as TNF-α (e.g., 10 ng/mL), to activate the NF-κB pathway. [10]4. Luciferase Assay: After stimulation (e.g., 6-8 hours), cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to NF-κB transcriptional activity. [10]5. Data Normalization: Luciferase activity is typically normalized to the total protein concentration in the cell lysate to account for variations in cell number. [10] dot

Logic_Diagram cluster_AAA AAA Model (Ang II-induced) cluster_Fibrosis Cardiac Fibrosis Model (Pressure Overload) MRS_AAA This compound (P2Y6 Inhibition) Inflammation_AAA ↑ Macrophage Infiltration ↑ VCAM-1 / MCP-1 MRS_AAA->Inflammation_AAA MMPs ↑ MMP-2 / MMP-9 Activity Inflammation_AAA->MMPs ECM ↑ ECM Degradation MMPs->ECM Outcome_AAA Exacerbated AAA Progression & Increased Rupture ECM->Outcome_AAA MRS_Fib This compound (P2Y6 Inhibition) Genes ↓ Pro-fibrotic Genes (TGF-β, Periostin) MRS_Fib->Genes Collagen ↓ Collagen Deposition Genes->Collagen Outcome_Fib Ameliorated Fibrosis & Improved Function Collagen->Outcome_Fib

Caption: Contrasting outcomes of this compound treatment in different disease models.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the complex role of the P2Y6 receptor in cardiovascular disease. The available data present a nuanced picture: while P2Y6 antagonism with this compound shows clear anti-inflammatory and anti-fibrotic potential in models of atherosclerosis and cardiac fibrosis, its application in abdominal aortic aneurysm models reveals a surprising and detrimental effect, accelerating disease progression and mortality. This highlights the context-dependent and cell-specific functions of the P2Y6 receptor. For drug development professionals, these findings underscore the critical need for careful evaluation of P2Y6-targeted therapies in multiple, relevant disease models to fully understand their therapeutic window and potential liabilities. Future research should focus on dissecting the specific downstream pathways responsible for these divergent outcomes to refine the therapeutic strategy for targeting this pleiotropic receptor.

References

Downstream Signaling Pathways Affected by MRS2578: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2578 is a potent and selective antagonist of the P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP).[1][2][3] Its utility in elucidating the physiological and pathological roles of the P2Y6 receptor has been demonstrated across various research areas, including inflammation, cardiovascular disease, and cancer.[4][5][6][7] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by MRS2578. It summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the affected pathways and experimental workflows to support further investigation and drug development efforts.

Introduction to MRS2578

MRS2578 is a diisothiocyanate derivative that acts as a non-competitive antagonist of the P2Y6 receptor.[1] It exhibits high affinity for both human and rat P2Y6 receptors, with IC50 values in the nanomolar range, while showing insignificant activity at other P2Y receptor subtypes such as P2Y1, P2Y2, P2Y4, and P2Y11.[2][3][8] By inhibiting the P2Y6 receptor, MRS2578 effectively blocks the diverse downstream signaling cascades initiated by UDP, providing a valuable tool to dissect the receptor's functions.

Core Signaling Pathways Modulated by MRS2578

The P2Y6 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This canonical pathway initiates a cascade of downstream events, including intracellular calcium mobilization and the activation of various protein kinases. The inhibitory action of MRS2578 consequently impacts these downstream effectors. The primary signaling pathways affected are:

  • Intracellular Calcium (Ca2+) Mobilization

  • Nuclear Factor-kappa B (NF-κB) Signaling

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

  • Rho GTPase Signaling

The following sections will delve into the specifics of how MRS2578 influences each of these pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with MRS2578's inhibitory activity and its effects on downstream signaling.

Table 1: Inhibitory Potency of MRS2578

TargetSpeciesAssayIC50Reference
P2Y6 ReceptorHumanInositol Phosphate Accumulation37 nM[1][2][3]
P2Y6 ReceptorRatInositol Phosphate Accumulation98 nM[1][2][3]
ADP-induced Ca2+ responseHumanIntracellular Calcium Measurement437 ± 133 nM[8]

Table 2: Experimentally Determined Concentrations of MRS2578

Cell Type/ModelApplicationConcentrationEffectReference
1321N1 Astrocytoma CellsApoptosis Assay1 µMCompletely blocks UDP-mediated protection from TNFα-induced apoptosis[8]
HMEC-1 CellsNF-κB Reporter Assay10 µMCompletely abolishes TNF-α induced NF-κB reporter activity[8]
MDA-MB-231 Breast Cancer CellsCell Migration Assay10 µMSignificantly inhibits UDP-induced cell migration[7]
ApoE-/- MiceIn vivo AAA model16 mg/kg and 32 mg/kg (i.p.)Exacerbated progression and rupture of abdominal aortic aneurysms[6][7]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the effects of MRS2578 on its target signaling pathways.

Intracellular Calcium (Ca2+) Measurement

Principle: To measure changes in intracellular calcium concentration following P2Y6 receptor activation and its inhibition by MRS2578, the ratiometric fluorescent indicator Fura-2 AM is commonly used. Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to the active, membrane-impermeant form, Fura-2. The fluorescence excitation maximum of Fura-2 shifts from 380 nm in the Ca2+-free form to 340 nm in the Ca2+-bound form, while the emission maximum is consistently around 510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular calcium concentration.

Protocol:

  • Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM in a buffered salt solution, e.g., HBSS).

    • Wash the cells with the buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular dye.

  • Treatment:

    • Pre-incubate the cells with MRS2578 at the desired concentration for a specified time (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading.

    • Add the P2Y6 agonist (e.g., UDP) to stimulate the cells.

  • Data Acquisition:

    • Measure the fluorescence intensity at an emission wavelength of 510 nm, with excitation alternating between 340 nm and 380 nm using a fluorescence plate reader.

    • The ratio of the 340 nm to 380 nm fluorescence intensity is calculated to determine the intracellular calcium concentration.

NF-κB Reporter Assay

Principle: This assay quantifies the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the translocation of NF-κB to the nucleus, where it binds to these response elements and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to NF-κB activity.

Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293T or HMEC-1) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Treatment:

    • After 24-48 hours, pre-treat the cells with various concentrations of MRS2578 for a defined period.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Add the luciferase assay substrate to the cell lysate.

    • Measure the firefly luciferase activity using a luminometer.

    • If a normalization control is used, measure its activity as well.

  • Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.

Western Blotting for Phosphorylated ERK and Akt

Principle: Western blotting is used to detect and quantify the phosphorylation status of specific proteins, which is indicative of their activation state. This protocol is used to assess the effect of MRS2578 on the phosphorylation of ERK (p-ERK) and Akt (p-Akt).

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency.

    • Pre-treat cells with MRS2578.

    • Stimulate with a P2Y6 agonist (e.g., UDP).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) or phosphorylated Akt (p-Akt Ser473 or Thr308) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK or total Akt, and a loading control like β-actin or GAPDH.

RhoA Activation Assay (G-LISA)

Principle: The G-LISA is an ELISA-based assay that measures the amount of active, GTP-bound RhoA in a cell lysate. A 96-well plate is coated with a Rho-GTP-binding protein. Active RhoA from the lysate will bind to the wells, while inactive GDP-bound RhoA is washed away. The bound active RhoA is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with MRS2578 and/or a P2Y6 agonist.

    • Lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Procedure:

    • Add equal amounts of protein lysate to the wells of the G-LISA plate.

    • Incubate to allow the active RhoA to bind.

    • Wash the wells to remove unbound proteins.

    • Add the anti-RhoA primary antibody.

    • Incubate and wash.

    • Add the HRP-conjugated secondary antibody.

    • Incubate and wash.

  • Detection: Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader. The signal intensity is proportional to the amount of active RhoA in the sample.

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathways

P2Y6_Signaling_Pathway UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 MRS2578 MRS2578 MRS2578->P2Y6 Gq11 Gq/11 P2Y6->Gq11 PI3K_Pathway PI3K/Akt Pathway P2Y6->PI3K_Pathway cross-talk PLC Phospholipase C (PLC) Gq11->PLC Rho_Pathway Rho/Rho Kinase Pathway Gq11->Rho_Pathway PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER/SR Ca2+ Store IP3->Ca_Store activates IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca2+ Release Ca_Store->Ca_Release Ca_Release->PKC co-activates MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway Cellular_Responses Cellular Responses (e.g., Inflammation, Proliferation, Migration) MAPK_Pathway->Cellular_Responses PI3K_Pathway->Cellular_Responses Rho_Pathway->Cellular_Responses NFkB_Pathway->Cellular_Responses

Caption: P2Y6 receptor signaling cascade and the inhibitory action of MRS2578.

Experimental Workflows

Calcium_Assay_Workflow cluster_prep Preparation cluster_treat Treatment & Measurement cluster_analysis Analysis start Seed Cells in 96-well Plate load_dye Load with Fura-2 AM start->load_dye wash1 Wash Cells load_dye->wash1 pre_treat Pre-incubate with MRS2578 wash1->pre_treat baseline Measure Baseline Fluorescence pre_treat->baseline stimulate Stimulate with UDP baseline->stimulate measure Measure Fluorescence (Ex: 340/380nm, Em: 510nm) stimulate->measure calculate Calculate 340/380 Ratio measure->calculate end Determine [Ca2+]i calculate->end

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

Western_Blot_Workflow start Cell Treatment & Lysis quantify Protein Quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (PVDF/NC) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (e.g., anti-p-ERK) block->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Image Analysis & Quantification detect->analyze

Caption: General workflow for Western blot analysis of protein phosphorylation.

Conclusion

MRS2578 serves as an indispensable pharmacological tool for investigating the multifaceted roles of the P2Y6 receptor. Its ability to selectively inhibit P2Y6-mediated signaling allows for the detailed examination of downstream pathways, including intracellular calcium mobilization, NF-κB, MAPK/ERK, PI3K/Akt, and Rho signaling. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further unraveling the complexities of P2Y6 receptor function and exploring its therapeutic potential.

References

The Therapeutic Potential of MRS 2578: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Selective P2Y6 Receptor Antagonist

This technical guide provides a comprehensive overview of MRS 2578, a potent and selective antagonist of the P2Y6 receptor. The P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP), is increasingly recognized for its role in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the P2Y6 receptor with this compound.

Core Mechanism of Action

This compound is a diisothiocyanate derivative that acts as a non-surmountable antagonist of the P2Y6 nucleotide receptor.[1][2] Its primary mechanism involves blocking the binding of the endogenous agonist UDP to the P2Y6 receptor, thereby inhibiting downstream signaling cascades. This selective antagonism has been demonstrated to modulate a range of cellular responses, making this compound a valuable tool for investigating P2Y6 receptor function and a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across different species and experimental conditions.

Table 1: In Vitro Potency and Selectivity of this compound

TargetSpeciesAssay TypeValueReference
P2Y6 ReceptorHumanInositol Phosphate AccumulationIC50: 37 nM[1][3][4][5][6]
P2Y6 ReceptorRatInositol Phosphate AccumulationIC50: 98 nM[4][5][7]
P2Y1, P2Y2, P2Y4, P2Y11 ReceptorsHumanNot specifiedIC50 > 10 µM[3][4][5]

Table 2: In Vitro and In Vivo Experimental Dosing

Model SystemApplicationConcentration/DosageOutcomeReference
1321N1 Astrocytoma CellsApoptosis Inhibition1 µMCompletely blocks UDP-mediated protection from TNFα-induced apoptosis[3][4]
Human Microvascular Endothelial Cells (HMEC-1)NF-κB Activity10 µMCompletely abolishes TNF-α induced NF-κB reporter activity[3][4]
C57BL/6 MiceLPS-induced Vascular Inflammation10 µM (intravenous)Attenuates Keratinocyte-derived chemokine serum protein levels[3]
OVA-sensitized MiceAllergic Airway Inflammation10 µM (intratracheal)Reduces BALF eosinophilia and IL-5, IL-13, IL-6, and KC levels[3]
Rat StriatumLPS-induced Neuronal LossNot specifiedPrevents neuronal loss[8][9]
Angiotensin II-induced Abdominal Aortic Aneurysm MiceAneurysm Formation16-32 mg/kg (intraperitoneal)Exacerbated progression and rupture of experimental AAA[10][11]
Breast Cancer Metastasis Mouse ModelCancer MetastasisNot specifiedBlocked migration and invasion of breast cancer cells[12]

Signaling Pathways Modulated by this compound

The P2Y6 receptor is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. By blocking this initial step, this compound effectively inhibits the entire cascade.

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Binds Gq Gq/11 P2Y6->Gq Activates MRS2578 This compound MRS2578->P2Y6 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Phagocytosis Phagocytosis Ca2->Phagocytosis Modulates NFkB NF-κB Activation PKC->NFkB Leads to Inflammation Inflammation NFkB->Inflammation Promotes

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying the effects of this compound.

In Vitro Intracellular Calcium Mobilization Assay

This assay is fundamental for confirming the antagonistic activity of this compound at the P2Y6 receptor.

Objective: To measure the inhibition of UDP-induced intracellular calcium mobilization by this compound.

Cell Line: 1321N1 human astrocytoma cells stably expressing the human P2Y6 receptor.[13]

Materials:

  • 1321N1-P2Y6 cells

  • Fura-2 AM or other suitable calcium indicator dye

  • Uridine diphosphate (UDP)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fluorescence plate reader or microscope capable of ratiometric calcium imaging

Procedure:

  • Seed 1321N1-P2Y6 cells in a 96-well black-walled, clear-bottom plate and culture to confluence.

  • Load the cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes.

  • Measure baseline fluorescence (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

  • Add a fixed concentration of UDP (typically at its EC80) to stimulate the P2Y6 receptor.

  • Immediately record the change in fluorescence ratio over time.

  • Calculate the percentage inhibition of the UDP-induced calcium response by this compound to determine the IC50 value.

In Vivo Model of Allergic Airway Inflammation

This protocol details the use of this compound in a mouse model of asthma.

Objective: To evaluate the effect of this compound on allergic airway inflammation.

Animal Model: Ovalbumin (OVA)-sensitized C57BL/6 mice.[3]

Materials:

  • C57BL/6 mice

  • Ovalbumin (OVA)

  • Alum adjuvant

  • This compound

  • Vehicle control (e.g., saline with a solubilizing agent)

  • Intratracheal administration device

Procedure:

  • Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

  • From day 21 to 23, challenge the mice with aerosolized OVA.

  • Administer this compound (e.g., 10 µM in a suitable volume) or vehicle control via intratracheal instillation prior to each OVA challenge.

  • 24 hours after the final challenge, assess airway hyperresponsiveness to methacholine.

  • Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils) and cytokine levels (e.g., IL-5, IL-13).

  • Process lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., 1321N1-P2Y6, HMEC-1) Treatment Treatment with this compound and/or Agonist (UDP, TNF-α) CellCulture->Treatment Assay Functional Assays Treatment->Assay CaAssay Calcium Mobilization Assay->CaAssay NFkBAssay NF-κB Reporter Assay Assay->NFkBAssay ApoptosisAssay Apoptosis Assay Assay->ApoptosisAssay DataAnalysis Data Analysis and Interpretation CaAssay->DataAnalysis NFkBAssay->DataAnalysis ApoptosisAssay->DataAnalysis AnimalModel Animal Model Selection (e.g., Inflammation, Neurodegeneration) Dosing This compound Administration (i.v., i.t., i.p.) AnimalModel->Dosing Endpoint Endpoint Analysis Dosing->Endpoint Histology Histology & Immunohistochemistry Endpoint->Histology Biochem Biochemical Analysis (e.g., Cytokines, Chemokines) Endpoint->Biochem Behavior Behavioral Testing Endpoint->Behavior Histology->DataAnalysis Biochem->DataAnalysis Behavior->DataAnalysis

Therapeutic Potential

The selective inhibition of the P2Y6 receptor by this compound has demonstrated therapeutic potential in a variety of preclinical models.

Neuroinflammation and Neurodegeneration

The P2Y6 receptor is implicated in microglial activation and phagocytosis.[14][15] In inflammatory conditions, microglia can phagocytose stressed but viable neurons, a process termed "phagoptosis".[8][9] Studies have shown that blocking P2Y6 signaling with this compound can prevent this inflammatory neurodegeneration.[8][9][16][17] This suggests a therapeutic avenue for neurodegenerative diseases where neuroinflammation is a key component, such as Alzheimer's disease and Parkinson's disease.[18][19]

Inflammatory Diseases

This compound has shown efficacy in models of non-neuronal inflammation. For instance, it can reduce allergic airway inflammation by inhibiting the release of pro-inflammatory cytokines and eosinophil infiltration.[3] Furthermore, it has been shown to attenuate vascular inflammation.[3] These findings highlight the potential of this compound in treating inflammatory conditions like asthma and atherosclerosis.[18][20]

Cancer

Emerging evidence suggests a role for the P2Y6 receptor in cancer progression. One study demonstrated that UDP/P2Y6 signaling facilitates breast cancer metastasis.[12] The use of this compound was shown to block the migration and invasion of breast cancer cells in vitro and in a mouse model of metastasis.[12] This indicates that P2Y6 receptor antagonism could be a novel strategy in cancer therapy.[21][22]

Contradictory Findings and Future Directions

While the majority of studies point towards a protective role of this compound in inflammatory and neurodegenerative models, some research has produced conflicting results. A study on angiotensin II-induced abdominal aortic aneurysms found that administration of this compound exacerbated the condition, leading to increased rupture and mortality.[10][11] This highlights the complex and context-dependent role of the P2Y6 receptor and underscores the need for further research to fully elucidate its function in different disease states.

Future research should focus on developing more drug-like P2Y6 antagonists with improved pharmacokinetic and safety profiles.[18] Additionally, further investigation into the downstream signaling pathways and the precise cellular mechanisms governed by the P2Y6 receptor in various tissues will be crucial for the successful clinical translation of P2Y6-targeted therapies.

Conclusion

This compound is a powerful research tool that has been instrumental in defining the role of the P2Y6 receptor in health and disease. Its ability to selectively block P2Y6-mediated signaling has revealed significant therapeutic potential in the areas of neurodegeneration, inflammation, and cancer. While challenges and some conflicting data remain, the continued exploration of this compound and the development of novel P2Y6 antagonists hold considerable promise for the future of medicine.

References

Methodological & Application

Application Notes and Protocols for MRS 2578 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2578 is a potent and selective antagonist of the P2Y₆ receptor, a G protein-coupled receptor (GPCR) activated by uridine diphosphate (UDP).[1][2][3] P2Y₆ receptor activation is implicated in various physiological and pathophysiological processes, including inflammation and immune responses. These characteristics make this compound a valuable pharmacological tool for studying P2Y₆ receptor signaling and a potential lead compound for therapeutic development. These application notes provide detailed protocols for utilizing this compound in fundamental in vitro assays to characterize its antagonist activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.

ParameterSpeciesValueReference
IC₅₀ (P2Y₆ Receptor)Human37 nM[1][2][3]
IC₅₀ (P2Y₆ Receptor)Rat98 nM[1][2]
Activity at other P2Y Receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₁₁)-Insignificant activity[1][2][3]

Signaling Pathway

Activation of the P2Y₆ receptor by its endogenous agonist UDP primarily initiates a signaling cascade through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to downstream cellular responses, including the activation of the ERK1/2 signaling pathway. This compound acts by blocking the initial binding of UDP to the P2Y₆ receptor, thus inhibiting this entire downstream cascade.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UDP UDP P2Y6 P2Y₆ Receptor UDP->P2Y6 Activates MRS2578 This compound MRS2578->P2Y6 Inhibits Gq Gαq P2Y6->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates MEK12 MEK1/2 PKC->MEK12 Activates ERK12 ERK1/2 MEK12->ERK12 Phosphorylates pERK12 p-ERK1/2 ERK12->pERK12 Cellular_Response Cellular Response (e.g., Inflammation) pERK12->Cellular_Response Leads to Calcium_Assay_Workflow start Start cell_seeding Seed cells expressing P2Y₆ receptor into a 96-well plate. start->cell_seeding dye_loading Load cells with Fura-2 AM. cell_seeding->dye_loading pre_incubation Pre-incubate cells with varying concentrations of this compound. dye_loading->pre_incubation agonist_addition Add P2Y₆ agonist (UDP). pre_incubation->agonist_addition measurement Measure fluorescence at 340 nm and 380 nm excitation and ~510 nm emission. agonist_addition->measurement analysis Calculate the 340/380 nm fluorescence ratio to determine intracellular calcium concentration. measurement->analysis end End analysis->end ERK_Assay_Workflow start Start cell_culture Culture and serum-starve cells. start->cell_culture treatment Pre-treat with this compound, then stimulate with UDP. cell_culture->treatment lysis Lyse cells and determine protein concentration. treatment->lysis sds_page Separate proteins by SDS-PAGE. lysis->sds_page transfer Transfer proteins to a PVDF membrane. sds_page->transfer blocking Block the membrane. transfer->blocking primary_ab Incubate with primary antibodies (anti-p-ERK1/2). blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody. primary_ab->secondary_ab detection Detect chemiluminescence. secondary_ab->detection stripping Strip and re-probe membrane for total ERK1/2. detection->stripping analysis Quantify band intensities and normalize p-ERK to total ERK. stripping->analysis end End analysis->end MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate. start->cell_seeding treatment Treat cells with varying concentrations of this compound. cell_seeding->treatment mtt_addition Add MTT solution to each well. treatment->mtt_addition incubation Incubate to allow formazan crystal formation. mtt_addition->incubation solubilization Add solubilization solution (e.g., DMSO) to dissolve crystals. incubation->solubilization measurement Measure absorbance at ~570 nm. solubilization->measurement analysis Calculate cell viability as a percentage of the control. measurement->analysis end End analysis->end

References

Application Notes and Protocols for MRS 2578 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: MRS 2578 is a potent and selective antagonist for the P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP).[1][2][3] It is a valuable tool for studying the physiological and pathological roles of the P2Y6 receptor, which is implicated in processes such as inflammation, phagocytosis, and cell migration.[4][5][6] this compound exhibits high selectivity, with IC50 values of 37 nM and 98 nM for human and rat P2Y6 receptors, respectively, and shows insignificant activity at other P2Y receptors like P2Y1, P2Y2, P2Y4, and P2Y11.[6][7] Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell culture experiments.

Data Presentation: Solubility of this compound

The solubility of this compound is crucial for preparing stock solutions. The compound is practically insoluble in aqueous solutions like water and ethanol but shows good solubility in organic solvents.[1] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro cell culture applications.

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Notes
DMSO 10 - 42~21 - 89The most common and recommended solvent for cell culture stock solutions.[1][8] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
DMF 25~53N,N-Dimethylformamide can also be used as a solvent.[8]
DMF:PBS (pH 7.2) (1:4) 0.2~0.42Solubility is significantly reduced in aqueous buffer mixtures.[8]
Water InsolubleInsolubleThis compound is not soluble in water.[1]
Ethanol InsolubleInsolubleThis compound is not soluble in ethanol.[1]

Molecular Weight of this compound is ~472.67 g/mol .[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (CAS No: 711019-86-2)

  • Anhydrous/fresh Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Sonicator or water bath

Procedure:

  • Calculate Required Mass: Determine the mass of this compound powder needed. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 472.67 g/mol x 1000 mg/g = 4.73 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder and place it into a sterile vial.

  • Dissolution:

    • Add the desired volume of fresh DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, you can use physical methods to aid dissolution, such as brief sonication or gentle warming in a water bath (37°C).[1][7] Ensure the vial is tightly capped during these steps.

  • Sterilization (Optional): If required, the concentrated stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6-12 months).[1][7]

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol describes the dilution of the DMSO stock solution into a cell culture medium to achieve the final desired concentration.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.[9]

  • Serial Dilution (Recommended): To avoid precipitation and ensure homogeneity, it is best to perform a serial or intermediate dilution. For example, to achieve a final concentration of 10 µM in 10 mL of medium:

    • Directly adding 10 µL of a 10 mM stock to 10 mL of medium (a 1:1000 dilution) can cause the compound to precipitate.

    • Better method: First, prepare an intermediate dilution. Add 10 µL of the 10 mM stock to 990 µL of pre-warmed culture medium to get a 100 µM intermediate solution.

    • Vortex the intermediate solution gently.

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of the final volume of culture medium to achieve the desired 10 µM final concentration.

  • Final Mixing: Mix the final working solution thoroughly by gently inverting the tube or pipetting up and down before adding it to the cells.

  • Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the cells treated with this compound, to account for any effects of the solvent on cell viability or function.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (e.g., 10 µM) weigh 1. Weigh 4.73 mg This compound Powder add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot & Store at -80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw intermediate 6. Prepare Intermediate Dilution (e.g., 100 µM in Medium) thaw->intermediate final_dilution 7. Dilute to Final Concentration (10 µM in Medium) intermediate->final_dilution add_to_cells 8. Add to Cell Culture final_dilution->add_to_cells control Prepare Vehicle Control (DMSO in Medium) control->add_to_cells

Caption: Workflow for dissolving this compound and preparing solutions for cell culture.

Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor PLC Phospholipase C (PLC) P2Y6->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Triggers PKC PKC DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Signaling (NF-κB, MAPK, etc.) PKC->Downstream UDP UDP (Agonist) UDP->P2Y6 Activates MRS2578 This compound (Antagonist) MRS2578->P2Y6 Inhibits

References

Optimal Concentration of MRS 2578 for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2578 is a potent and selective antagonist of the P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP).[1][2][3] Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathological roles of the P2Y6 receptor in various cellular processes. This document provides detailed application notes and protocols for determining the optimal concentration of this compound in cell-based assays, ensuring reliable and reproducible results for researchers in academia and industry.

The P2Y6 receptor is implicated in a range of cellular responses, including inflammation, apoptosis, and phagocytosis.[1][4] this compound selectively blocks these UDP-mediated effects, enabling the elucidation of P2Y6 signaling pathways and the development of potential therapeutic agents targeting this receptor.

Mechanism of Action

This compound acts as an insurmountable antagonist at the P2Y6 receptor, meaning it binds in a manner that cannot be overcome by increasing the concentration of the agonist (UDP).[5] It exhibits high potency with reported IC50 values of 37 nM for the human P2Y6 receptor and 98 nM for the rat P2Y6 receptor.[3][5] Importantly, this compound shows insignificant activity at other P2Y receptors such as P2Y1, P2Y2, P2Y4, and P2Y11, highlighting its selectivity.[1][3][5]

The activation of the P2Y6 receptor by UDP typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC), leading to various downstream cellular responses. This compound effectively blocks these signaling events by preventing the initial binding of UDP to the P2Y6 receptor.

P2Y6 Signaling Pathway

P2Y6_Signaling_Pathway UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Binds Gq Gq protein P2Y6->Gq Activates MRS2578 This compound MRS2578->P2Y6 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Inflammation, Phagocytosis) Ca_ER->Response PKC->Response

Caption: P2Y6 receptor signaling pathway and the inhibitory action of this compound.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound is assay- and cell-type-dependent. The following table summarizes reported effective concentrations from various cell-based assays.

Assay Type Cell Line Species This compound Concentration Effect Reference
Apoptosis Assay1321N1 AstrocytomaHuman1 µMCompletely blocked UDP-mediated protection from TNFα-induced apoptosis.[1]
NF-κB Reporter AssayHMEC-1Human10 µMCompletely abolished TNF-α induced NF-κB reporter activity.[1][3]
Proinflammatory Gene ExpressionHMEC-1Human10 µMSignificantly reduced TNF-α–induced proinflammatory gene expression.[1][3]
Inositol Phosphate Accumulation1321N1 Astrocytes (expressing rat P2Y6)RatIC50 = 98 nMInhibition of UDP-induced inositol phosphate accumulation.[2][5]
Inositol Phosphate Accumulation1321N1 Astrocytes (expressing human P2Y6)HumanIC50 = 37 nMInhibition of UDP-induced inositol phosphate accumulation.[2][5]
Phagocytosis AssayMicrogliaMouseNot specifiedSuppressed microglial phagocytosis of cell debris.[4]
Cell Viability AssaySH-SY5Y NeuroblastomaHuman1 µMPrevented 6-OHDA-induced cell death.[6]

Experimental Protocols

General Guidelines for Preparing this compound Stock Solutions

This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) and store it at -20°C. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (Seed cells in appropriate plates) MRS_Prep 2. Prepare this compound dilutions Pre_incubation 3. Pre-incubate cells with this compound MRS_Prep->Pre_incubation Agonist_Addition 4. Add P2Y6 agonist (e.g., UDP) Pre_incubation->Agonist_Addition Incubation 5. Incubate for a defined period Agonist_Addition->Incubation Assay_Readout 6. Perform assay readout (e.g., fluorescence, luminescence) Incubation->Assay_Readout Data_Analysis 7. Analyze data and determine IC50 Assay_Readout->Data_Analysis

Caption: General experimental workflow for a cell-based assay using this compound.

Protocol 1: Calcium Imaging Assay to Determine this compound Potency

This protocol describes how to measure the inhibitory effect of this compound on UDP-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the P2Y6 receptor

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • UDP (P2Y6 receptor agonist)

  • Fluorescence plate reader or microscope capable of kinetic reading

Procedure:

  • Cell Seeding: Seed cells into 96-well black, clear-bottom plates at an appropriate density to form a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Wash the cells twice with HBSS to remove excess dye.

  • This compound Incubation:

    • Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO).

  • Calcium Measurement:

    • Place the plate in the fluorescence reader.

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

    • Add a 2x concentrated solution of UDP to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).

    • Continue recording the fluorescence signal for several minutes until the response returns to baseline.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on cell viability, particularly in the context of P2Y6-mediated pro- or anti-apoptotic effects.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • UDP or another stimulus to induce changes in cell viability

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound.

    • Co-treat with a P2Y6 agonist (like UDP) and/or an apoptotic stimulus (like TNFα) as required by the experimental design.

    • Include appropriate controls (untreated cells, vehicle control, stimulus-only control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine its protective or cytotoxic effect.

Conclusion

This compound is a powerful tool for studying P2Y6 receptor function. The optimal concentration for this antagonist varies depending on the specific cell type and the assay being performed. It is recommended to perform dose-response experiments to determine the IC50 value in the specific experimental system. The protocols provided here offer a starting point for researchers to effectively utilize this compound in their cell-based assays and contribute to a deeper understanding of P2Y6 receptor signaling.

References

Application Notes and Protocols for In Vivo Administration of MRS 2578 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of MRS 2578, a selective P2Y6 receptor antagonist, in various mouse models. The provided protocols are synthesized from published research and are intended to serve as a guide for designing and conducting experiments.

Introduction

This compound is a potent and selective antagonist of the P2Y6 receptor, with an IC50 of 37 nM for the human receptor.[1][2] It exhibits minimal activity at other P2Y receptors such as P2Y1, P2Y2, P2Y4, and P2Y11.[1][2] The P2Y6 receptor is implicated in a variety of physiological and pathological processes, particularly inflammation. Its activation by uridine diphosphate (UDP) can trigger downstream signaling cascades, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines and chemokines.[1] Consequently, this compound has been utilized in numerous in vivo studies in mice to investigate the role of the P2Y6 receptor in various disease models.

Mechanism of Action

This compound exerts its effects by selectively blocking the P2Y6 receptor, thereby inhibiting the downstream signaling pathways initiated by its endogenous ligand, UDP. A key pathway inhibited by this compound is the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[1] In vitro studies have demonstrated that this compound can completely abolish TNF-α induced NF-κB reporter activity in human microvascular endothelial cells (HMEC-1).[1]

cluster_membrane Cell Membrane P2Y6 P2Y6 Receptor Gq Gq protein P2Y6->Gq Activates UDP UDP UDP->P2Y6 Activates MRS2578 This compound MRS2578->P2Y6 Inhibits PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_activation NF-κB Activation Ca_PKC->NFkB_activation Proinflammatory_genes Pro-inflammatory Gene Expression NFkB_activation->Proinflammatory_genes

P2Y6 Receptor Signaling Pathway and Inhibition by this compound.

Data Presentation: Summary of In Vivo Studies

The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mice.

Table 1: Allergic Airway Inflammation Models
Mouse StrainModel InductionThis compound Dosage & RouteTreatment ScheduleKey Findings
BALB/cOvalbumin (OVA) sensitization and challenge5 mg/kg, intraperitoneal (i.p.)Once every 2 days for 14 days, starting from the first day after sensitizationReduced airway hyperresponsiveness, decreased eosinophilia and Th2 cytokines (IL-4, IL-5, IL-13) in bronchoalveolar lavage fluid (BALF).[3]
C57BL/6House dust mite (HDM) extract10 µM, intratrachealAdministered with HDM extract on days 7 and 14Reduced airway inflammation.[3]
OVA-sensitized miceOVA challenge10 µM, intratrachealNot specifiedReduced BALF eosinophilia and levels of IL-5 and IL-13 in the BALF; attenuated methacholine responsiveness.[1]
Table 2: Cardiovascular Models
Mouse StrainModel InductionThis compound Dosage & RouteTreatment ScheduleKey Findings
C57BL/6J (6-week-old male)Transverse Aortic Constriction (TAC)3 mg/kg, i.p.Daily for 3 days after TACSignificantly suppressed pressure overload-induced collagen deposition.[2]
C57BL/6JTransverse Aortic Constriction (TAC)10 mg/kg, i.p.Daily for 4 weeks, starting from the first day after surgeryDramatically suppressed pressure overload-induced collagen deposition.[3]
C57BL/6 (8-week-old)Carotid artery ligation10 mg/kg, i.p.Daily for 14 days, starting from the first day after surgeryReduced inflammatory cell infiltration and intimal hyperplasia.[3]
apoE-/-Angiotensin II (Ang II) infusion (1000 ng/kg/min) + high-fat diet16 mg/kg or 32 mg/kg, i.p.Daily, pretreated one week before Ang II infusion and continued for 4 weeksDid not prevent abdominal aortic aneurysm (AAA) formation but increased rupture-induced mortality. Increased macrophage infiltration and MMP-2/9 activity.[4][5]
Table 3: Neurological and Systemic Inflammation Models
Mouse StrainModel InductionThis compound Dosage & RouteTreatment ScheduleKey Findings
C57BL/6Lipopolysaccharide (LPS)10 µM (100 µL), intravenous (i.v.)Given before and 1 hour after LPS applicationAttenuated Keratinocyte-derived chemokine (KC) serum protein levels.[3]
ICR (male, 30-32g)Transient middle cerebral artery occlusion (tMCAO)3 mg/kg, i.p.Once a day for 3 days after tMCAOReduced microglial phagocytic function.[6]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl) or Corn oil

Procedure for a Clear Solution (for i.p. injection): [2]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final working solution, add the solvents in the following order and vortex thoroughly after each addition:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • This protocol should yield a clear solution of ≥ 2.5 mg/mL.

Procedure for a Suspension (for i.p. or oral administration): [2]

  • Prepare a stock solution of this compound in DMSO.

  • Add the DMSO stock solution to corn oil to achieve the desired final concentration (e.g., 10% DMSO, 90% corn oil).

  • Mix thoroughly to ensure a uniform suspension. This can yield a solution of ≥ 2.08 mg/mL.

Note: It is recommended to prepare the working solution fresh on the day of use.[2] If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2]

Protocol 2: Administration of this compound in a Mouse Model of Allergic Airway Inflammation

Model: Ovalbumin (OVA)-induced allergic airway inflammation in BALB/c mice.[3]

Experimental Workflow:

cluster_workflow Experimental Workflow for Allergic Airway Inflammation Model Sensitization Day 0 & 7: Sensitization with OVA + Alum (i.p.) Treatment Day 1-14 (every 2 days): This compound (5 mg/kg, i.p.) or Vehicle Sensitization->Treatment Challenge Day 14: Challenge with nebulized OVA Treatment->Challenge Analysis Post-Challenge: - Airway hyperresponsiveness - BALF cell count & cytokines - Lung histology Challenge->Analysis

Workflow for this compound treatment in an OVA-induced asthma model.

Procedure:

  • Sensitization: Sensitize 6-8 week old BALB/c mice by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum adjuvant on day 0 and day 7.

  • Treatment:

    • Prepare this compound at a concentration of 5 mg/kg in a suitable vehicle (see Protocol 1).

    • Administer this compound or vehicle control via i.p. injection every two days, starting from day 1 and continuing until day 14.

  • Challenge: On day 14, challenge the mice with nebulized OVA to induce an allergic airway response.

  • Analysis: At a designated time point after the challenge (e.g., 24-72 hours), perform the following analyses:

    • Measure airway hyperresponsiveness to methacholine.

    • Collect bronchoalveolar lavage fluid (BALF) to analyze cell differentials (e.g., eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.

    • Harvest lung tissue for histological analysis to assess inflammation and airway remodeling.

Protocol 3: Administration of this compound in a Mouse Model of Cardiac Fibrosis

Model: Transverse Aortic Constriction (TAC)-induced cardiac fibrosis in C57BL/6J mice.[2][3]

Experimental Workflow:

cluster_workflow Experimental Workflow for Cardiac Fibrosis Model TAC_Surgery Day 0: Transverse Aortic Constriction (TAC) Surgery Treatment_short Day 0-2: This compound (3 mg/kg, i.p.) or Vehicle (Daily) TAC_Surgery->Treatment_short Treatment_long Day 0-27: This compound (10 mg/kg, i.p.) or Vehicle (Daily) TAC_Surgery->Treatment_long Analysis End of Treatment: - Cardiac function (Echocardiography) - Myocardial collagen content - Gene/protein expression analysis Treatment_short->Analysis Treatment_long->Analysis

Workflow for this compound treatment in a TAC-induced cardiac fibrosis model.

Procedure:

  • Surgery: Perform transverse aortic constriction (TAC) surgery on 8-week-old C57BL/6J mice to induce pressure overload. A sham-operated group should be included as a control.

  • Treatment:

    • Prepare this compound at the desired concentration (e.g., 3 mg/kg or 10 mg/kg) in a suitable vehicle.

    • Administer this compound or vehicle control via i.p. injection daily, starting from the day of surgery. The duration of treatment can vary (e.g., 3 days or 4 weeks).

  • Analysis: At the end of the treatment period, perform the following assessments:

    • Evaluate cardiac function using echocardiography.

    • Sacrifice the mice and harvest the hearts.

    • Measure myocardial collagen content using staining methods like Masson's trichrome or Picrosirius red.

    • Analyze the expression of fibrosis-related genes and proteins (e.g., collagen I, TGF-β) by qPCR or Western blotting.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the in vivo roles of the P2Y6 receptor in mice. The experimental protocols and data presented here provide a foundation for researchers to design studies exploring its therapeutic potential in various inflammatory and fibrotic diseases. It is crucial to carefully select the appropriate mouse model, dosage, administration route, and treatment schedule based on the specific research question. Additionally, as demonstrated in the abdominal aortic aneurysm model, the effects of P2Y6 inhibition can be complex and context-dependent, warranting thorough investigation.[4][5]

References

Application Notes and Protocols for MRS 2578 in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MRS 2578, a selective P2Y6 receptor antagonist, in preclinical neuroinflammation models. The protocols and data presented are intended to facilitate the investigation of P2Y6 receptor signaling in various neurological and neurodegenerative disease paradigms.

Introduction to this compound

This compound is a potent and selective antagonist of the P2Y6 receptor, with an IC50 of 37 nM for the human receptor.[1][2] It exhibits significantly less activity at other P2Y receptor subtypes, making it a valuable tool for dissecting the specific roles of the P2Y6 receptor in biological processes.[1][2][3] In the context of the central nervous system (CNS), the P2Y6 receptor is predominantly expressed on microglia, the resident immune cells of the brain.[4] Its activation by the endogenous ligand uridine diphosphate (UDP), often released from damaged or stressed cells, triggers various cellular responses, including phagocytosis and the release of inflammatory mediators.[4][5] Consequently, this compound has emerged as a critical pharmacological tool for studying the contribution of P2Y6 receptor signaling to neuroinflammatory processes.

Mechanism of Action in Neuroinflammation

This compound exerts its effects by blocking the P2Y6 receptor, thereby inhibiting downstream signaling cascades. In neuroinflammatory contexts, this antagonism primarily impacts microglial function. The primary mechanisms of action include:

  • Inhibition of Microglial Phagocytosis: The P2Y6 receptor is a key regulator of microglial phagocytosis.[5] UDP, acting as a "find-me" signal from apoptotic neurons, activates P2Y6 receptors on microglia, stimulating them to engulf cellular debris.[5] this compound blocks this process, which can have context-dependent effects. In some models, such as intracerebral hemorrhage, inhibiting phagocytosis with this compound can be detrimental, leading to delayed hematoma absorption and worsened outcomes.[5][6] Conversely, in conditions like LPS-induced neurodegeneration, preventing microglial phagocytosis of stressed but viable neurons with this compound can be neuroprotective.[5]

  • Modulation of Inflammatory Cytokine Production: P2Y6 receptor signaling can amplify pro-inflammatory responses in microglia, particularly those induced by Toll-like receptor (TLR) activation.[7][8] By blocking the P2Y6 receptor, this compound can attenuate the release of pro-inflammatory cytokines such as IL-6, IL-12p40, and TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).[7][8] However, some studies have reported that this compound treatment did not affect the expression of several pro- and anti-inflammatory cytokines after ischemic stroke, suggesting its effects on cytokine production may be context- and model-dependent.[9]

  • Neuroprotection: Through its modulation of microglial activity, this compound has demonstrated neuroprotective effects in various models. By preventing microglia-mediated neuronal death, it has been shown to protect dopaminergic neurons in a model of Parkinson's disease and reduce neuronal loss in cultures stimulated with inflammatory agents like LPS and amyloid-β.[5][10]

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of this compound in neuroinflammation models.

Table 1: In Vitro Effects of this compound on Microglia and Neurons

Model SystemTreatmentThis compound ConcentrationOutcome MeasureResultCitation
Primary Rhesus Macaque MicrogliaUltrapure LPS (10 µg/mL)0.2, 1, 5 µMIL-6, IL-12p40, IL-1α productionDose-dependent reduction in cytokine production[7][8]
Primary Mouse MicrogliaLPS (200 ng/mL) + UDP (100 µmol/L)1 µmol/LPhagocytosis of fluorescent latex beadsSignificant reduction in phagocytosis[9]
Glial-Neuronal Co-culturesLPS (100 ng/mL)1 µMNeuronal lossInhibition of neuronal loss[5]
Glial-Neuronal Co-culturesAmyloid-β (1-42)1 µMNeuronal lossInhibition of neuronal loss[5]
SH-SY5Y cells (dopaminergic neuron model)6-OHDA1 µMCell deathPrevention of cell death[10]

Table 2: In Vivo Effects of this compound in Neuroinflammation Models

Animal ModelDisease ModelThis compound Dosage and AdministrationOutcome MeasureResultCitation
C57BL/6J MiceIntracerebral Hemorrhage (ICH)3 mg/kg, i.p. for 3 daysMicroglial phagocytosis, Brain edema, Neurological deficit, Pro-inflammatory factors (TNF-α, iNOS)Impaired phagocytosis, Aggravated brain edema and neurological deficit, Increased pro-inflammatory factors[5][6]
C57BL/6J MiceIschemic Stroke (tMCAO)3 mg/kg, i.p. for 3 daysBrain atrophy and edema, Neurological functionEnlarged brain atrophy and edema, Aggravated neurological deficits[9][11]
RatsParkinson's Disease (6-OHDA)2 µg/kg, intrastriatalDopaminergic neuron numberPartial prevention of dopaminergic neuron loss[10]
RatsLPS-induced NeuroinflammationCo-injection with LPS into the striatumMicroglial engulfment of neurons, Neuronal lossInhibition of both microglial engulfment and neuronal loss[5]

Experimental Protocols

In Vitro Microglial Phagocytosis Assay

This protocol is adapted from studies investigating the effect of this compound on microglial phagocytosis.[9]

Objective: To assess the inhibitory effect of this compound on microglial phagocytosis in vitro.

Materials:

  • Primary microglia culture

  • Lipopolysaccharide (LPS) from E. coli

  • Uridine diphosphate (UDP)

  • This compound (dissolved in DMSO)

  • Fluorescent latex beads (e.g., 1 µm diameter)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

Procedure:

  • Cell Culture: Plate primary microglia in appropriate culture vessels and allow them to adhere.

  • Stimulation: To mimic an inflammatory environment, stimulate the microglia with LPS (e.g., 200 ng/mL) and UDP (e.g., 100 µmol/L) for 12 hours.

  • This compound Treatment: Pre-treat a subset of the stimulated cells with this compound (e.g., 1 µmol/L) for 1 hour prior to the addition of fluorescent beads. Include a vehicle control (DMSO).

  • Phagocytosis Assay: Add fluorescent latex beads to the culture medium and incubate for 2 hours to allow for phagocytosis.

  • Washing: Gently wash the cells with PBS to remove non-phagocytosed beads.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify phagocytosis by counting the number of beads per microglial cell.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This protocol is a general guideline based on systemic LPS administration to induce neuroinflammation.[12][13][14][15][16]

Objective: To evaluate the effect of this compound on LPS-induced neuroinflammation in vivo.

Materials:

  • Laboratory mice (e.g., C57BL/6J)

  • Lipopolysaccharide (LPS) from E. coli (serotype, e.g., O111:B4)

  • This compound

  • Sterile saline

  • Vehicle for this compound (e.g., saline with a small percentage of DMSO)[9]

  • Anesthesia (as required for procedures)

  • Tissue collection and processing reagents (e.g., perfusion solutions, fixatives, RNA stabilization reagents)

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Saline control, LPS + Vehicle, LPS + this compound).

  • This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, 3 mg/kg) at a specified time point before or after the LPS challenge.[9]

  • LPS Challenge: Induce systemic inflammation by administering LPS (e.g., 1-5 mg/kg, i.p.). The dose and timing can be adjusted to model acute or chronic neuroinflammation.

  • Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).

  • Tissue Collection: At the desired time point post-LPS injection (e.g., 24 hours for acute inflammation), euthanize the animals and collect brain tissue. Perfusion with saline followed by a fixative is recommended for immunohistochemistry. For molecular analyses (e.g., qPCR, Western blot), rapidly dissect and freeze the brain regions of interest.

  • Analysis:

    • Immunohistochemistry: Analyze microglial activation (e.g., Iba1 staining), astrogliosis (e.g., GFAP staining), and neuronal health.

    • Quantitative PCR (qPCR): Measure the mRNA expression of pro-inflammatory cytokines (e.g., Tnf, Il1b, Il6) and other relevant genes in brain tissue.

    • ELISA: Quantify protein levels of cytokines in brain homogenates.

    • Behavioral Tests: Assess cognitive function or motor deficits depending on the research question.

Visualizations

P2Y6 Receptor Signaling in Microglia

P2Y6_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular UDP UDP (from damaged cells) P2Y6R P2Y6 Receptor UDP->P2Y6R activates Gq Gq protein P2Y6R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Phagocytosis Phagocytosis Ca_release->Phagocytosis promotes NFkB NF-κB Activation PKC->NFkB Cytokine_Production Pro-inflammatory Cytokine Production NFkB->Cytokine_Production promotes MRS2578 This compound MRS2578->P2Y6R inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Analysis Acclimatization Animal Acclimatization Grouping Randomized Grouping (Control, LPS+Vehicle, LPS+MRS2578) Acclimatization->Grouping Treatment This compound / Vehicle Administration (e.g., i.p.) Grouping->Treatment Challenge LPS Challenge (e.g., i.p.) Treatment->Challenge Monitoring Behavioral Monitoring Challenge->Monitoring Tissue_Collection Tissue Collection (Brain) Monitoring->Tissue_Collection IHC Immunohistochemistry (Iba1, GFAP) Tissue_Collection->IHC qPCR qPCR (Cytokines) Tissue_Collection->qPCR ELISA ELISA (Cytokines) Tissue_Collection->ELISA

References

Application Notes and Protocols for MRS 2578 Treatment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2578 is a potent and selective antagonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by extracellular uridine diphosphate (UDP).[1][2] UDP is often released from stressed or damaged cells, and its interaction with the P2Y6 receptor triggers various downstream signaling cascades involved in processes like inflammation, phagocytosis, and apoptosis.[3][4][5] this compound acts as an insurmountable antagonist, effectively blocking these UDP-mediated effects.[2] Its high selectivity for the P2Y6 receptor over other P2Y receptors (P2Y1, P2Y2, P2Y4, and P2Y11) makes it a valuable tool for investigating the specific roles of P2Y6 signaling in various physiological and pathological contexts.[1][6] These notes provide detailed protocols for the application of this compound in primary cell culture experiments.

Data Presentation

Table 1: Potency and Selectivity of this compound
Target ReceptorSpeciesIC50 ValueReference
P2Y6Human37 nM[1][2]
P2Y6Rat98 nM[1][2][7]
P2Y1, P2Y2, P2Y4, P2Y11Human/Rat> 10 µM[1][6]
Table 2: Effective Concentrations of this compound in In Vitro Assays
Cell TypePrimary Culture/Cell LineAssayEffective ConcentrationObserved EffectReference
Astrocytoma Cells1321N1Apoptosis Assay1 µMCompletely blocks UDP-mediated protection from TNFα-induced apoptosis.[1][6]
Microvascular Endothelial CellsHMEC-1NF-κB Reporter Assay10 µMCompletely abolishes TNF-α induced NF-κB reporter activity.[1][6]
Microvascular Endothelial CellsHMEC-1Gene Expression10 µMSignificantly reduces TNF-α–induced proinflammatory gene expression.[1][6]
Lung Epithelial CellsNot SpecifiedCytokine ReleaseNot SpecifiedCompletely blocks UDP-induced release of IL-6, KC, and IL-8.[6]
Primary MicrogliaPrimary MousePhagocytosis Assay1 - 5 µMDose-dependently blocked phagocytosis induced by LPS & UDP.[8]
MonocytesNot SpecifiedCytokine ReleaseNot SpecifiedReduces IL-8 release.[7]

Signaling Pathways and Mechanisms

The P2Y6 receptor, upon activation by its ligand UDP, primarily couples to Gαq proteins to initiate a signaling cascade.[9] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][9] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3] this compound blocks the initial binding of UDP to the P2Y6 receptor, thus inhibiting this entire downstream pathway.

P2Y6_Signaling_Pathway UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Activates MRS2578 This compound MRS2578->P2Y6 Inhibits Gq Gαq P2Y6->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Phagocytosis, Cytokine Release) Ca_Release->Downstream PKC->Downstream

Caption: P2Y6 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is based on solubility information and general laboratory practice.[6][7]

Materials:

  • This compound powder (Molecular Weight: ~472.66 g/mol , confirm with batch data)[5]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound powder needed to prepare a stock solution of desired concentration (e.g., 10 mM).

    • Formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: 1 mL x 10 mM x 472.66 / 1000 = 4.73 mg

  • Dissolution: Aseptically add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for up to one month.[7]

    • For long-term storage, -80°C is recommended.

Note: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure a vehicle control (media with the same final DMSO concentration) is included in all experiments.

Protocol 2: Inhibition of Microglial Phagocytosis

This protocol is adapted from studies on primary microglia.[8]

Materials:

  • Primary microglia culture (e.g., from neonatal mouse or rat cortex)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate growth factors like M-CSF)

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • Uridine diphosphate (UDP)

  • Fluorescent latex beads (e.g., 1 µm diameter, FITC-labeled)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixing

  • DAPI stain for nuclear counterstaining

  • Multi-well culture plates (e.g., 24-well)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed primary microglia in a 24-well plate at a suitable density and allow them to adhere and recover for 24-48 hours.

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound in culture medium at final concentrations of 1 µM, 2 µM, and 5 µM.[8] Remember to include a vehicle control (DMSO only).

    • Remove the old medium and add the medium containing this compound or vehicle.

    • Pre-incubate the cells for 1-2 hours at 37°C.

  • Stimulation:

    • Add stimulants to the wells. A typical stimulation condition is 200 ng/mL LPS and 100 µM UDP to induce a pro-inflammatory and phagocytic state.[8]

    • Include an unstimulated control group (no LPS/UDP).

  • Phagocytosis Assay:

    • After a short stimulation period (e.g., 30 minutes), add fluorescent latex beads to each well at a ratio of approximately 10-20 beads per cell.

    • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Washing and Fixing:

    • Gently wash the cells three times with ice-cold PBS to remove non-phagocytosed beads.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash again with PBS.

  • Staining and Imaging:

    • Permeabilize cells if necessary and stain with DAPI to visualize nuclei.

    • Image the cells using a fluorescence microscope.

  • Quantification:

    • Count the number of beads per cell in multiple fields of view for each condition.

    • Alternatively, detach cells and analyze the percentage of fluorescent cells and fluorescence intensity per cell using a flow cytometer.

Cytotoxicity Check: It is crucial to confirm that the observed effects are not due to cell death. Perform a cytotoxicity assay, such as the CCK-8 assay, in parallel, treating cells with the same concentrations of this compound.[8]

Experimental Visualizations

Experimental_Workflow start Start: Seed Primary Cells culture Culture for 24-48h (Adherence/Recovery) start->culture pretreat Pre-treat with this compound or Vehicle Control (1-2h) culture->pretreat stimulate Add Stimulant (e.g., UDP, LPS) pretreat->stimulate incubate Incubate for Assay Duration stimulate->incubate assay Perform Functional Assay (e.g., Phagocytosis, Cytokine ELISA) incubate->assay analyze Data Analysis (Microscopy, Flow Cytometry, etc.) assay->analyze end End analyze->end

Caption: General experimental workflow for this compound treatment in primary cells.

Antagonist_Logic cluster_0 Scenario 1: Agonist Only cluster_1 Scenario 2: Agonist + Antagonist UDP UDP (Agonist) BindingSite UDP->BindingSite MRS2578 This compound (Antagonist) MRS2578->BindingSite P2Y6 P2Y6 Receptor BindingSite->P2Y6 Binds to Activation Cellular Activation NoActivation No Activation UDP_s1 UDP P2Y6_s1 P2Y6 Receptor UDP_s1->P2Y6_s1 Activation_s1 Activation P2Y6_s1->Activation_s1 UDP_s2 UDP P2Y6_s2 P2Y6 Receptor UDP_s2->P2Y6_s2 MRS2578_s2 This compound MRS2578_s2->P2Y6_s2 blocks NoActivation_s2 No Activation P2Y6_s2->NoActivation_s2

Caption: Logical diagram of this compound as a competitive antagonist at the P2Y6 receptor.

References

Application Notes and Protocols for Utilizing MRS 2578 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of MRS 2578, a selective P2Y6 receptor antagonist, in chemotaxis assays. This document is intended to guide researchers in designing and executing experiments to investigate the role of the P2Y6 receptor in cell migration.

Introduction

This compound is a potent and selective antagonist of the P2Y6 purinergic receptor, with IC50 values of 37 nM and 98 nM for the human and rat receptors, respectively.[1] It exhibits high selectivity, with minimal to no activity at other P2Y receptors such as P2Y1, P2Y2, P2Y4, and P2Y11.[1] The P2Y6 receptor, activated by its endogenous ligand uridine diphosphate (UDP), is a G-protein coupled receptor that primarily signals through the Gαq pathway. This activation leads to the stimulation of phospholipase C (PLC), subsequent increases in intracellular calcium, and activation of protein kinase C (PKC), ultimately modulating cellular processes including chemotaxis.[2][3]

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, immune responses, and cancer metastasis. The P2Y6 receptor has emerged as a key player in regulating the chemotactic responses of various cell types, including immune cells and cancer cells.[4][5][6] this compound serves as a valuable pharmacological tool to elucidate the specific contribution of the P2Y6 receptor in these migratory processes.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to inhibit chemotaxis.

Table 1: Effective Concentrations of this compound in Chemotaxis Assays

Cell TypeChemoattractantThis compound ConcentrationIncubation TimeAssay TypeObserved EffectReference
THP-1 CellsCCL2 (50 ng/mL)1 µM30 minTranswell Assay82% ± 2% inhibition of migration[5][7]
Human PBMCsCCL2 (50 ng/mL)1 µM30 minTranswell Assay82% ± 5% inhibition of migration[5][7]
MDA-MB-231 CellsNot specified1 µM and 10 µMNot specifiedOris™ Cell Migration AssaySignificant reduction in cell migration[4]
HeLa CellsUDP, UTP, TMPSNot specified1 hourNot specifiedBlocked migratory responses[6]

Table 2: IC50 Values of this compound

ReceptorSpeciesIC50 ValueReference
P2Y6Human37 nM[1]
P2Y6Rat98 nM[1]

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the P2Y6 receptor and the point of inhibition by this compound.

P2Y6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes UDP UDP UDP->P2Y6 Activates MRS2578 This compound MRS2578->P2Y6 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Induces release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Actin Actin Cytoskeleton Stabilization PKC->Actin Migration Cell Migration Actin->Migration

Caption: P2Y6 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Transwell Chemotaxis Assay Using THP-1 Cells

This protocol is adapted from studies investigating CCL2-induced chemotaxis of the human monocytic cell line, THP-1.[5][7]

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Chemoattractant: CCL2 (human recombinant)

  • P2Y6 Antagonist: this compound (dissolved in DMSO)

  • Transwell inserts (e.g., 6.5 mm diameter, 8.0 µm pore size)

  • 24-well companion plates

  • Bovine Serum Albumin (BSA)

  • Calcein-AM or other suitable cell viability stain

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Cell Preparation:

    • Harvest cells and wash once with serum-free RPMI-1640.

    • Resuspend cells in RPMI-1640 containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Antagonist Pre-treatment:

    • In a separate tube, pre-incubate the cell suspension with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of RPMI-1640 with 0.1% BSA containing the chemoattractant (e.g., 50 ng/mL CCL2) to the lower chamber of the 24-well plate. For a negative control, use medium without the chemoattractant.

    • Carefully place the Transwell insert into the well.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the top side of the insert membrane by gently swabbing with a cotton tip.

    • To quantify the migrated cells on the bottom side of the membrane:

      • Staining Method: Stain the migrated cells with a suitable dye (e.g., Calcein-AM). Lyse the cells and measure the fluorescence using a plate reader.

      • Cell Counting Method: Fix and stain the migrated cells (e.g., with DAPI or Giemsa stain). Count the number of migrated cells in several representative fields of view under a microscope.

  • Data Analysis: Express the number of migrated cells in the treated groups as a percentage of the migration observed in the vehicle-treated control group (in the presence of the chemoattractant).

Transwell_Assay_Workflow A 1. Prepare THP-1 Cell Suspension B 2. Pre-treat cells with this compound or Vehicle A->B D 4. Add Pre-treated Cells to Upper Chamber B->D C 3. Add Chemoattractant (e.g., CCL2) to Lower Chamber C->D E 5. Incubate for 2 hours at 37°C D->E F 6. Remove Non-migrated Cells E->F G 7. Quantify Migrated Cells (Staining or Counting) F->G H 8. Analyze Data G->H

Caption: Workflow for a Transwell Chemotaxis Assay.

Protocol 2: Oris™ Cell Migration Assay

This protocol provides a general guideline for using a wound-healing type of assay to assess the effect of this compound on cell migration, as has been done with cell lines like MDA-MB-231.[4]

Materials:

  • Adherent cell line of interest (e.g., MDA-MB-231)

  • Complete growth medium

  • Oris™ Cell Migration Assay plates (or similar wound-healing assay system)

  • This compound

  • Vehicle control (DMSO)

  • Live-cell imaging system or microscope with a camera

Procedure:

  • Cell Seeding:

    • Place the Oris™ stoppers in the wells of the 96-well plate.

    • Seed the cells at a density that will allow them to form a confluent monolayer around the stopper after 24-48 hours.

  • Creation of Detection Zone:

    • Once the cells are confluent, carefully remove the stoppers to create a cell-free detection zone.

    • Wash the wells gently with PBS to remove any non-adherent cells.

  • Treatment:

    • Add fresh medium containing the desired concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle control to the wells.

  • Image Acquisition:

    • Immediately after adding the treatment (Time 0), acquire an initial image of the detection zone in each well using a microscope.

    • Place the plate in a 37°C, 5% CO2 incubator.

    • Acquire images at regular intervals (e.g., every 2-4 hours) for up to 24-48 hours, or until the detection zone in the control wells is nearly closed.

  • Data Analysis:

    • Measure the area of the cell-free zone at each time point for all conditions.

    • Calculate the rate of cell migration or the percentage of wound closure for each treatment group compared to the vehicle control.

Oris_Assay_Workflow A 1. Seed Cells with Stoppers in Place B 2. Allow Cells to Form a Confluent Monolayer A->B C 3. Remove Stoppers to Create a Detection Zone B->C D 4. Treat Cells with this compound or Vehicle C->D E 5. Acquire Initial Image (Time 0) D->E F 6. Incubate and Acquire Images at Time Intervals E->F G 7. Measure Area of Cell-Free Zone F->G H 8. Analyze Migration Rate/Wound Closure G->H

Caption: Workflow for an Oris™ Cell Migration Assay.

Concluding Remarks

This compound is a critical tool for dissecting the involvement of the P2Y6 receptor in chemotaxis. The protocols and data presented herein provide a solid foundation for researchers to design and interpret experiments aimed at understanding this important biological process. It is always recommended to perform dose-response experiments to determine the optimal concentration of this compound for the specific cell type and experimental conditions being used. Additionally, including appropriate positive and negative controls is essential for robust and reliable results.

References

Application Notes and Protocols: MRS 2578 in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2578 is a potent and selective antagonist for the P2Y₆ receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.[1][2][3][4] The activation of the P2Y₆ receptor, typically by its endogenous agonist uridine diphosphate (UDP), initiates a signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]i).[2][5][6] This makes calcium imaging a critical technique for studying P2Y₆ receptor function and for screening potential antagonists like this compound. These notes provide a comprehensive guide to using this compound in calcium imaging experiments, including its mechanism of action, experimental protocols, and data interpretation.

Application Notes

Mechanism of Action

The P2Y₆ receptor is coupled to the Gq/11 protein.[5][7] Upon agonist binding (e.g., UDP), the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol and causing a transient increase in intracellular calcium concentration.[5][6]

This compound acts as a non-surmountable antagonist at the P2Y₆ receptor, effectively blocking the binding of agonists like UDP and thereby inhibiting the entire downstream signaling cascade, preventing the release of intracellular calcium.[1][8] This inhibitory effect is the basis for its use in calcium imaging assays to quantify P2Y₆ receptor activity.

G_protein_signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum P2Y6 P2Y6 Receptor Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_Store Ca²+ Store IP3R->Ca_Store Opens Channel Ca_Cytosol Increased Cytosolic Ca²+ Ca_Store->Ca_Cytosol Release UDP UDP (Agonist) UDP->P2Y6 Activates MRS2578 This compound MRS2578->P2Y6 Inhibits IP3->IP3R Binds to Response Cellular Response Ca_Cytosol->Response

Caption: P2Y₆ receptor signaling pathway and inhibition by this compound.

Selectivity and Potency

This compound is highly selective for the P2Y₆ receptor. It exhibits insignificant activity at other related P2Y receptors such as P2Y₁, P2Y₂, P2Y₄, and P2Y₁₁.[1][3][4] This high selectivity is crucial for ensuring that observed effects in experiments are specifically due to the inhibition of P2Y₆.

Parameter Species Value Reference
IC₅₀ Human37 nM[1][2][4]
IC₅₀ Rat98 nM[1][2][4]

Table 1: Potency of this compound at P2Y₆ Receptors.

Receptor Activity Reference
P2Y₁ Insignificant (IC₅₀ > 10 µM)[1]
P2Y₂ Insignificant (IC₅₀ > 10 µM)[1]
P2Y₄ Insignificant (IC₅₀ > 10 µM)[1]
P2Y₁₁ Insignificant (IC₅₀ > 10 µM)[1]

Table 2: Cross-reactivity Profile of this compound.

Experimental Considerations

  • Cell Selection: Use a cell line that endogenously expresses the P2Y₆ receptor or a recombinant cell line engineered to express the human or rat P2Y₆ receptor (e.g., HEK293, 1321N1 human astrocytoma cells).[1]

  • Agonist Choice: UDP is the primary endogenous agonist for the P2Y₆ receptor and is recommended for stimulating calcium release in these assays.[8]

  • Controls: Include appropriate controls in your experiment:

    • Negative Control: Cells not treated with an agonist to establish baseline calcium levels.

    • Positive Control: Cells treated with the P2Y₆ agonist (UDP) alone to measure the maximum response.

    • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the solvent.

  • Solubility: this compound is soluble in DMSO up to approximately 50 mM. Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay buffer. Ensure the final DMSO concentration in the well is low (typically <0.1%) to avoid cellular toxicity.

Detailed Experimental Protocol: Calcium Imaging Assay

This protocol describes a method for assessing the inhibitory effect of this compound on UDP-induced calcium mobilization in a 96-well plate format using a fluorescent plate reader.

I. Materials and Reagents

  • Cells: HEK293 cells (or other suitable cell line) expressing the P2Y₆ receptor.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) with 10% FBS, penicillin/streptomycin.

  • Plates: Black, clear-bottom 96-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127: To aid in dye loading.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): An anion-exchange transport inhibitor to prevent dye leakage from cells.

  • P2Y₆ Agonist: Uridine diphosphate (UDP).

  • P2Y₆ Antagonist: this compound.

  • Vehicle: DMSO.

II. Protocol Workflow

experimental_workflow A 1. Seed Cells (96-well plate, 24h incubation) B 2. Prepare Reagents (this compound, UDP, Dye Loading Solution) A->B C 3. Load Cells with Calcium Dye (e.g., Fluo-4 AM, 60 min incubation) B->C D 4. Pre-incubate with this compound (Varying concentrations, 15-30 min) C->D E 5. Measure Fluorescence (Fluorescent Plate Reader) D->E F   a. Record Baseline E->F I 6. Data Analysis (Calculate F/F₀ and IC₅₀) E->I G   b. Add UDP (Agonist) F->G H   c. Record Calcium Flux G->H

Caption: General workflow for the this compound calcium imaging assay.

III. Step-by-Step Procedure

  • Cell Culture and Plating:

    • Culture cells in T-75 flasks until they reach 80-90% confluency.

    • Detach cells using trypsin-EDTA, resuspend in fresh medium, and count them.

    • Seed cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.[9]

  • Preparation of Reagents:

    • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • UDP Stock: Prepare a 10 mM stock solution of UDP in water or buffer.

    • Compound Plate: Prepare serial dilutions of this compound in Assay Buffer in a separate 96-well plate. To achieve a final concentration range (e.g., 1 nM to 10 µM), prepare these solutions at 4X the final desired concentration.

    • Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. For example, add Fluo-4 AM (from a 1 mM stock in DMSO) and an equal volume of 20% Pluronic F-127 to the buffer to achieve a final Fluo-4 AM concentration of 4 µM. Add Probenecid if necessary.[9]

  • Calcium Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add 50 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.

    • Add a final volume of 100 µL of Assay Buffer to each well.[9]

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the instrument for excitation at ~488 nm and emission at ~525 nm for Fluo-4.

    • Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.

    • Antagonist Addition: Add 50 µL from the this compound compound plate to the cell plate and incubate for 15-30 minutes. (This step can also be done manually before placing the plate in the reader).

    • Agonist Addition: Add 50 µL of a 4X UDP solution (to reach a final EC₈₀ concentration) to stimulate the cells.

    • Data Acquisition: Immediately after agonist addition, continuously record the fluorescence signal for at least 120-180 seconds to capture the full calcium transient.

IV. Data Analysis

  • Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the average baseline fluorescence (F₀) to obtain the F/F₀ ratio.

  • Response Calculation: Determine the peak fluorescence response (or area under the curve) for each concentration of this compound.

  • IC₅₀ Determination: Subtract the baseline signal and normalize the data so that the response in the positive control (UDP alone) is 100% and the negative control is 0%. Plot the normalized response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting
Problem Possible Cause Solution
Low Signal/No Response to Agonist Poor dye loading.Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used.
Low/no P2Y₆ receptor expression.Confirm receptor expression via RT-PCR or Western blot. Use a positive control cell line.
Inactive agonist.Use a fresh stock of UDP.
High Background Fluorescence Incomplete removal of extracellular dye.Increase the number of washes after dye loading.
Cell death or damage.Handle cells gently; ensure optimal seeding density. Check for DMSO toxicity.
High Well-to-Well Variability Uneven cell seeding.Ensure a homogenous cell suspension before plating.
Inconsistent liquid handling.Use calibrated and precise automated or manual pipettes.

References

Application Notes and Protocols for Preparing MRS 2578 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of MRS 2578, a potent and selective P2Y6 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their studies.

Introduction

This compound is a selective antagonist of the P2Y6 nucleotide receptor, with IC50 values of 37 nM and 98 nM for human and rat receptors, respectively[1][2]. It exhibits minimal activity at other P2Y receptors such as P2Y1, P2Y2, P2Y4, and P2Y11[1][2][3]. This selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of the P2Y6 receptor. Due to its hydrophobic nature, proper preparation of stock solutions is critical for accurate and reproducible experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReferences
Molecular Weight 472.66 g/mol [2]
Formula C20H20N6S4[3]
CAS Number 711019-86-2[3]
IC50 (human P2Y6) 37 nM[1][2][3]
IC50 (rat P2Y6) 98 nM[1][2][4]
Solubility in DMSO ≥10 mg/mL[5]
23.63 mg/mL (50 mM)[2]
42 mg/mL (88.85 mM)[3]
Solubility in Water Insoluble[3]
Solubility in Ethanol Insoluble[3]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for further dilutions into aqueous experimental media.

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.73 mg of this compound (Molecular Weight = 472.66 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If dissolution is slow, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution[1]. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C. Under these conditions, the stock solution is stable for at least one month at -20°C and up to a year at -80°C[1][3][4].

Note on DMSO: It is crucial to use anhydrous DMSO as absorbed moisture can reduce the solubility of this compound[3].

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage A Equilibrate this compound and DMSO to RT B Weigh this compound A->B Prevent Moisture C Add Anhydrous DMSO B->C D Vortex to Dissolve (Optional: Gentle Heat/Sonication) C->D E Aliquot into Single-Use Volumes D->E Ensure Complete Dissolution F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway

This compound acts as an antagonist to the P2Y6 receptor, a G protein-coupled receptor (GPCR). The activation of the P2Y6 receptor by its endogenous agonist, uridine diphosphate (UDP), typically leads to the activation of phospholipase C (PLC) and subsequent downstream signaling. This compound blocks this cascade.

G UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Activates MRS2578 This compound MRS2578->P2Y6 Inhibits Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Antagonistic action of this compound on the P2Y6 receptor signaling pathway.

References

Troubleshooting & Optimization

MRS 2578 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS 2578. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during the preparation and use of this compound solutions for experimental purposes.

Q1: What is the recommended solvent for initially dissolving this compound?

A1: this compound is practically insoluble in water and ethanol.[1][2] The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1][3][4] It is soluble to at least 50 mM in DMSO. For optimal results, it is crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[1][3]

Q2: My this compound is not fully dissolving in DMSO, or it precipitated out of the stock solution. What should I do?

A2: If you encounter difficulties in dissolving this compound or observe precipitation, you can employ the following troubleshooting steps:

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[3]

  • Heating: Mild heating in a water bath can also aid in dissolving the compound.[1][3]

  • Vortexing: Vigorous vortexing can assist in the solubilization process.[1]

  • Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as absorbed moisture can cause precipitation.[1][3]

Q3: I need to prepare an aqueous working solution of this compound for my cell-based assay. How can I do this without it precipitating?

A3: Direct dilution of a DMSO stock solution into an aqueous buffer will likely cause this compound to precipitate. To prepare a working solution for in vitro experiments, it is common to use a multi-step dilution process involving co-solvents. While specific protocols may vary, a general approach involves preparing a high-concentration stock in 100% DMSO and then diluting it into your final culture medium. It is crucial to ensure the final concentration of DMSO in the medium is low enough to not affect your experimental system (typically less than 0.1-0.5%).

Q4: I am conducting an in vivo study and need to administer this compound. What formulation should I use?

A4: For in vivo administration, a simple aqueous solution is not feasible due to the insolubility of this compound. Specialized vehicle formulations are required. Here are a few examples of formulations that have been used:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This formulation can yield a clear solution with a solubility of at least 2.5 mg/mL (5.29 mM).[3][5]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline): This results in a suspended solution at 2.5 mg/mL (5.29 mM) and may require ultrasonication.[3]

  • 10% DMSO, 90% Corn Oil: This can produce a clear solution with a solubility of at least 2.08 mg/mL (4.40 mM).[3]

  • Carboxymethylcellulose-Na (CMC-Na) suspension: A homogenous suspension can be prepared in CMC-Na at a concentration of ≥5 mg/mL for oral administration.[1]

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[3][6] It is advisable to prepare and use solutions on the same day if possible.[6] Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[6]

Quantitative Data Summary

The following tables provide a summary of the solubility and other relevant properties of this compound.

Table 1: this compound Physical and Chemical Properties

PropertyValueReference(s)
Molecular Weight472.66 g/mol
FormulaC₂₀H₂₀N₆S₄
Purity≥95%
CAS Number711019-86-2

Table 2: this compound Solubility Data

SolventMaximum ConcentrationSolution AppearanceReference(s)
DMSO50 mM (23.63 mg/mL)Clear Solution
DMSO42 mg/mL (88.85 mM)Clear Solution[1]
WaterInsoluble-[1][2]
EthanolInsoluble-[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.29 mM)Clear Solution[3][5]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.29 mM)Suspended Solution[3]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.40 mM)Clear Solution[3]
CMC-Na≥ 5 mg/mLHomogeneous Suspension[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.73 mg (using a molecular weight of 472.66 g/mol ).

  • Add the appropriate volume of fresh, anhydrous DMSO to the powder.

  • Vortex the solution vigorously until the solid is completely dissolved.

  • If necessary, gently warm the solution or place it in a sonicator bath for short intervals to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)

This protocol is adapted from a formulation yielding a clear solution suitable for injection.[3][5]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.

  • To this, add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.

  • The mixed solution should be used immediately for optimal results.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

experimental_workflow Experimental Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation mrs_powder This compound Powder stock_solution High Concentration Stock Solution (e.g., 10-50 mM) mrs_powder->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution working_solution_vitro Final Working Solution (e.g., 1-10 µM) stock_solution->working_solution_vitro Dilute (Final DMSO < 0.5%) working_solution_vivo Injectable Formulation stock_solution->working_solution_vivo Mix culture_medium Aqueous Culture Medium culture_medium->working_solution_vitro cosolvents Co-solvents (PEG300, Tween-80, etc.) cosolvents->working_solution_vivo saline Aqueous Vehicle (Saline) saline->working_solution_vivo

Caption: Workflow for preparing this compound solutions.

p2y6_pathway Simplified P2Y6 Receptor Signaling Pathway udp UDP (Agonist) p2y6 P2Y6 Receptor (GPCR) udp->p2y6 Activates mrs2578 This compound (Antagonist) mrs2578->p2y6 Inhibits g_protein Gq/G12/13 Protein Activation p2y6->g_protein downstream Downstream Signaling (e.g., PLC, RhoA) g_protein->downstream nfkb NF-κB Activation downstream->nfkb inflammation Pro-inflammatory Gene Expression nfkb->inflammation

Caption: P2Y6 receptor signaling and this compound inhibition.

References

preventing MRS 2578 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS 2578. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in experimental media and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the P2Y₆ receptor, which is a G-protein coupled receptor (GPCR).[1][2] It functions by blocking the binding of the natural ligand, uridine diphosphate (UDP), to the P2Y₆ receptor.[3] This inhibition prevents the activation of the Gq protein signaling pathway, which would normally lead to the production of inositol phosphates and an increase in intracellular calcium.[3][4] this compound is noted for its high selectivity for P2Y₆ over other P2Y receptors like P2Y₁, P2Y₂, P2Y₄, and P2Y₁₁.[3][5]

Q2: Why does this compound precipitate when I add it to my aqueous cell culture media?

This compound is a hydrophobic compound and is practically insoluble in water and ethanol.[5] Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium. This is often caused by:

  • "Shock Precipitation": Adding a highly concentrated DMSO stock solution directly into the aqueous media can cause the compound to rapidly fall out of solution.

  • Low Solvent Tolerance of Media: The final concentration of the organic solvent (like DMSO) may be too low to keep the hydrophobic this compound dissolved.

  • Temperature Changes: Shifting from room temperature or 37°C back to a refrigerator or freezer can decrease the solubility of compounds in media.[6]

  • Media Components: Interactions with salts, proteins, and other components in complex media can sometimes reduce the solubility of a dissolved compound.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[5]

Q4: What are the typical working concentrations for this compound in in vitro experiments?

Effective working concentrations for this compound in cell-based assays are typically in the range of 1 µM to 10 µM.[5][7] For example, 1 µM of this compound has been shown to completely block UDP-induced anti-apoptotic effects in astrocytoma cells, and 10 µM can abolish TNF-α induced activity in HMEC-1 cells.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Troubleshooting Guide

Problem: My this compound precipitated immediately after adding it to the cell culture medium.
Potential Cause Recommended Solution
High Final Concentration Ensure the final concentration of this compound in your media does not exceed its solubility limit. Most in vitro applications use 1-10 µM.[5] Start with a lower concentration if precipitation persists.
"Shock Precipitation" Avoid adding the concentrated stock directly to the full volume of media. Instead, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, vortexing or gently mixing, and then add this intermediate dilution to the final volume.
Low Final DMSO Concentration The final concentration of DMSO in the media should be sufficient to maintain solubility but low enough to avoid cellular toxicity (typically ≤ 0.1% - 0.5%). If you require a higher this compound concentration, you may need to tolerate a slightly higher final DMSO percentage. Always run a vehicle control with the same final DMSO concentration.
Incorrect Solvent Only use high-quality, anhydrous DMSO to prepare your stock solution.[5] Do not use water or ethanol.[5]
Problem: My media was clear initially, but I observed precipitation after incubation or storage.
Potential Cause Recommended Solution
Temperature Fluctuation Prepare fresh working solutions of this compound in media for each experiment. Avoid freeze-thaw cycles of the media containing the compound.[6] If media must be stored, keep it at 4°C for short periods only and visually inspect for precipitation before use. If observed, warming the media to 37°C may help redissolve the precipitate, but preparing it fresh is preferable.
Compound Degradation Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Use aliquots within one month if stored at -20°C or up to six months if stored at -80°C.[1]
Interaction with Media Components The compound may be slowly precipitating due to interactions with salts or proteins in the serum. Try reducing the serum concentration if your experiment allows, or test a different type of basal media.

Data & Protocols

Solubility Data

The solubility of this compound is highly dependent on the solvent. The following table summarizes solubility information from various suppliers.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 23.63 - 4250 - 88.85Recommended solvent for stock solutions. Use fresh, anhydrous DMSO.[5]
Water InsolubleInsolubleDo not use water as a solvent.[5]
Ethanol InsolubleInsolubleDo not use ethanol as a solvent.[5]

Molecular Weight of this compound is approximately 472.67 g/mol .[5]

Experimental Protocol: Preparation of this compound Working Solution

This protocol provides a best-practice method for preparing a final working solution of this compound in cell culture medium to minimize the risk of precipitation.

1. Prepare a High-Concentration Stock Solution: a. Use a new, sealed vial of high-purity, anhydrous DMSO. b. Dissolve this compound in DMSO to create a 10 mM to 50 mM stock solution. For example, to make a 10 mM stock, dissolve 4.73 mg of this compound in 1 mL of DMSO. c. Ensure complete dissolution. If necessary, gently warm the vial or sonicate.[1] d. Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) and store at -80°C.

2. Prepare an Intermediate Dilution (Serial Dilution Method): a. Warm the cell culture medium to 37°C. b. Thaw one aliquot of the this compound DMSO stock solution. c. To prepare a final concentration of 10 µM in 10 mL of media (assuming a 10 mM stock), first pipette 10 µL of the 10 mM stock into a tube containing 990 µL of pre-warmed media. This creates a 100 µM intermediate solution. d. Mix thoroughly by gentle vortexing or pipetting.

3. Prepare the Final Working Solution: a. Add 1 mL of the 100 µM intermediate solution (from step 2c) to 9 mL of pre-warmed cell culture medium. b. Mix gently by inverting the tube or bottle. c. The final concentration of this compound is now 10 µM, and the final DMSO concentration is 0.1%. d. Visually inspect the final solution for any signs of precipitation before adding it to your cells.

4. Vehicle Control: a. Always prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

Use this decision tree to diagnose and solve precipitation issues.

start Precipitation Observed? check_time When did it occur? start->check_time immediate Immediately upon adding to media check_time->immediate Immediately delayed After incubation or storage check_time->delayed Delayed check_stock Was a fresh, anhydrous DMSO stock used? immediate->check_stock check_storage Was the final media solution stored? delayed->check_storage sol_stock Action: Prepare fresh stock in anhydrous DMSO. check_stock->sol_stock No check_dilution How was it diluted? check_stock->check_dilution Yes direct Directly added stock to media check_dilution->direct serial Used serial dilution check_dilution->serial sol_dilution Action: Use serial dilution. Dilute stock in a small volume of media first. direct->sol_dilution check_conc What is the final concentration? serial->check_conc high_conc > 10 µM check_conc->high_conc low_conc ≤ 10 µM check_conc->low_conc sol_conc Action: Lower final concentration. Perform a dose-response experiment. high_conc->sol_conc contact_support Issue persists. Contact Technical Support. low_conc->contact_support stored Yes, stored at 4°C or frozen check_storage->stored fresh No, used immediately check_storage->fresh sol_storage Action: Prepare fresh media for each experiment. Avoid freeze-thaw cycles. stored->sol_storage fresh->contact_support

A workflow to diagnose this compound precipitation.
P2Y₆ Receptor Signaling Pathway and Inhibition by this compound

This diagram illustrates the canonical signaling pathway of the P2Y₆ receptor and the inhibitory action of this compound.

cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y6 P2Y₆ Receptor Gq Gαq/11 P2Y6->Gq PLC PLCβ Gq->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Responses (e.g., Inflammation) Ca->Response PKC->Response UDP UDP (Agonist) UDP->P2Y6 Activates MRS2578 This compound (Antagonist) MRS2578->P2Y6 Inhibits

Inhibition of the P2Y₆ signaling pathway by this compound.

References

troubleshooting inconsistent results with MRS 2578

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS 2578. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and how does it work?

This compound is a potent and selective antagonist of the P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP).[1] It functions by blocking the binding of UDP to the P2Y6 receptor, thereby inhibiting downstream signaling pathways. This compound exhibits high selectivity for the P2Y6 receptor over other P2Y receptors such as P2Y1, P2Y2, P2Y4, and P2Y11.[1][2][3]

Q2: My this compound solution appears to have precipitated. What should I do?

This compound is soluble in DMSO.[2] Precipitation can occur if the compound is not properly dissolved or if the solution has been stored improperly. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] If precipitation is observed, gentle warming and sonication may help to redissolve the compound. For in vivo preparations, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil may be required to maintain solubility.[3] Always prepare solutions fresh if possible and avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[3]

Q3: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?

Several factors could contribute to a lack of inhibitory effect:

  • Compound Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for human and rat P2Y6 receptors is 37 nM and 98 nM, respectively.[3] However, the effective concentration in a cell-based assay will depend on the cell type, expression level of the P2Y6 receptor, and the concentration of the agonist (UDP) being used.

  • Cell Line and Receptor Expression: Verify the expression of the P2Y6 receptor in your cell line. Low or absent expression will result in a lack of response. Be aware that some studies have highlighted issues with the specificity of commercially available P2Y6 receptor antibodies, so validation of receptor expression is crucial.[4]

  • Agonist Concentration: The antagonism by this compound is described as "insurmountable," which means that increasing the agonist (UDP) concentration may not fully overcome the inhibitory effect.[5] However, the relative concentrations of agonist and antagonist are still a critical factor.

  • Incubation Time: Ensure adequate pre-incubation with this compound to allow for receptor binding before adding the agonist.

  • Unexpected Biological Effects: In some contexts, the inhibition of the P2Y6 receptor can lead to unexpected or paradoxical effects. For example, in a mouse model of angiotensin II-induced abdominal aortic aneurysm, administration of this compound exacerbated the condition.[6][7]

Q4: I am seeing inconsistent results between different batches of this compound.

Batch-to-batch variability can be a concern with any chemical compound. It is important to:

  • Source from a reputable supplier: Ensure the purity and identity of the compound are verified by the supplier.

  • Proper Storage: Store the compound as recommended by the manufacturer, typically desiccated at -20°C.[8]

  • Perform Quality Control: If inconsistencies persist, consider performing your own quality control checks, such as measuring the melting point or obtaining an analytical spectrum (e.g., NMR or mass spectrometry) to confirm the identity and purity of the compound.

Q5: Are there any known off-target effects of this compound?

This compound is reported to be highly selective for the P2Y6 receptor, with no significant activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors.[1][2][3] However, as with any pharmacological tool, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is always good practice to include appropriate controls in your experiments to account for potential off-target effects.

Quantitative Data Summary

ParameterValueSpeciesReference
IC50 37 nMHuman[3][5]
98 nMRat[3][5]
In Vitro Working Concentration 1 µM1321N1 astrocytoma cells[1]
10 µMHMEC-1 cells[1]
In Vivo Dosage (Mouse) 16 mg/kg (low dose, i.p.)Mouse (apoE-/-)[6]
32 mg/kg (high dose, i.p.)Mouse (apoE-/-)[6]
10 µM (100 µL, i.v.)Mouse (C57BL/6)[1]
AAA Rupture-Induced Mortality (Ang II model) 7% (Ang II alone)Mouse (apoE-/-)[6][7]
21.4% (Ang II + 16 mg/kg MRS2578)Mouse (apoE-/-)[6][7]
42.9% (Ang II + 32 mg/kg MRS2578)Mouse (apoE-/-)[6][7]

Experimental Protocols

Protocol 1: In Vitro Inhibition of UDP-Induced Calcium Mobilization

This protocol is a general guideline for assessing the inhibitory activity of this compound on P2Y6 receptor activation in a cell-based calcium imaging assay.

Materials:

  • Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound

  • Uridine diphosphate (UDP)

  • DMSO

  • Fluorescence plate reader or microscope capable of calcium imaging

Procedure:

  • Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBS.

    • Remove the cell culture medium and wash the cells once with HBS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with HBS to remove excess dye.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in HBS to the desired final concentrations. Include a vehicle control (DMSO alone).

  • Antagonist Incubation: Add the diluted this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Preparation: Prepare a solution of UDP in HBS at a concentration that elicits a submaximal response (e.g., EC80).

  • Calcium Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading.

    • Add the UDP solution to the wells.

    • Measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the concentration of this compound to determine the IC50 value.

Protocol 2: In Vivo Administration in a Mouse Model

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound in mice, based on a published study.[6]

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline, or a solution containing DMSO, PEG300, Tween-80, and saline)[3]

  • Mice

  • Sterile syringes and needles

Procedure:

  • Animal Handling: Acclimatize the mice to the housing conditions for at least one week before the experiment. All procedures should be performed in accordance with institutional animal care and use guidelines.

  • Compound Preparation:

    • Prepare the this compound solution in the chosen vehicle at the desired concentration (e.g., 1.6 mg/mL for a 16 mg/kg dose in a 25 g mouse receiving a 0.25 mL injection).

    • Ensure the compound is fully dissolved. Sonication may be necessary.

  • Administration:

    • Gently restrain the mouse.

    • Administer the this compound solution or vehicle control via intraperitoneal injection.

    • The volume of injection should be appropriate for the size of the mouse (typically 10 mL/kg).

  • Monitoring: Monitor the animals for any adverse effects after injection.

  • Experimental Timeline: The frequency and duration of administration will depend on the specific experimental design. In the cited study, daily injections were performed.[6]

Visualizations

Signaling Pathway of the P2Y6 Receptor

P2Y6_Signaling_Pathway UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 activates MRS2578 This compound MRS2578->P2Y6 inhibits Gq Gq P2Y6->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects (e.g., Inflammation, Phagocytosis) Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of the P2Y6 receptor.

Experimental Workflow for Testing this compound In Vitro

Experimental_Workflow start Start plate_cells Plate P2Y6-expressing cells start->plate_cells dye_load Load cells with Calcium Dye plate_cells->dye_load prepare_compounds Prepare this compound dilutions and UDP agonist solution dye_load->prepare_compounds pre_incubate Pre-incubate with this compound or Vehicle prepare_compounds->pre_incubate measure_baseline Measure Baseline Fluorescence pre_incubate->measure_baseline add_agonist Add UDP Agonist measure_baseline->add_agonist measure_response Measure Fluorescence Response add_agonist->measure_response analyze_data Analyze Data (Calculate IC50) measure_response->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro calcium mobilization assay.

References

Technical Support Center: Optimizing MRS 2578 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS 2578. This resource is designed for researchers, scientists, and drug development professionals utilizing the selective P2Y6 receptor antagonist, this compound, in in vivo experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate the optimization of your experimental dosage and design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2Y6 receptor.[1][2][3][4][5][6] It functions by blocking the activity of this receptor, which has an IC50 of 37 nM for the human receptor and 98 nM for the rat receptor.[2] this compound shows insignificant activity at other P2Y receptors such as P2Y1, P2Y2, P2Y4, and P2Y11.[1][2] The P2Y6 receptor, a G-protein coupled receptor, is activated by uridine diphosphate (UDP) and is involved in various physiological and pathological processes, including inflammation and cell migration.[7][8]

Q2: What are the common administration routes for this compound in in vivo studies?

A2: Based on published studies, the most common administration routes for this compound in animal models are intraperitoneal (i.p.) injection, intravenous (i.v.) injection, and intratracheal administration.[1][2][9][10] The choice of administration route will depend on the specific experimental model and the target tissue.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is sparingly soluble in aqueous solutions. For in vivo use, it is typically first dissolved in a small amount of dimethyl sulfoxide (DMSO).[1][2] This stock solution is then further diluted with a vehicle suitable for injection, such as a mixture of PEG300, Tween-80, and saline, or corn oil.[2] It is recommended to prepare the working solution fresh on the day of use to ensure stability and prevent precipitation.[2] One suggested formulation involves creating a stock solution in DMSO and then adding PEG300, Tween-80, and finally saline to achieve the desired concentration.[2] Another option is a 10% DMSO and 90% corn oil formulation.[2]

Q4: What is the typical stability of this compound solutions?

A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] However, it is strongly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure optimal results.[2] If storage of a working solution is necessary, it should be kept at -20°C for no longer than one month.[3] Before use, stored solutions should be brought to room temperature and checked for any precipitation.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or inconsistent in vivo efficacy Inadequate Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.Optimize the administration route and vehicle. Consider using a formulation with penetration enhancers or a different delivery system.
Suboptimal Dosage: The dose may be too low to elicit a significant biological response.Perform a dose-response study to determine the optimal effective dose for your specific animal model and disease state.
Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from the body.Increase the frequency of administration or consider a continuous delivery method like osmotic mini-pumps.
Precipitation of the compound during preparation or administration Low Aqueous Solubility: this compound has poor solubility in water.Ensure the initial stock solution in DMSO is fully dissolved before adding aqueous buffers. Prepare the final working solution fresh before each use. Sonication may aid in dissolution.[2] Consider using a co-solvent system as described in the FAQs.
Observed off-target effects or toxicity High Dosage: The administered dose may be in a toxic range.Reduce the dosage and perform a toxicity study to determine the maximum tolerated dose in your animal model.
Vehicle Toxicity: The vehicle used for administration (e.g., high concentration of DMSO) may be causing adverse effects.Minimize the concentration of organic solvents like DMSO in the final injection volume. Prepare a vehicle-only control group to assess the effects of the vehicle itself.
Contradictory results compared to published literature Differences in Experimental Models: The animal strain, age, sex, and disease model can all influence the outcome.Carefully review the experimental details of published studies and align your protocol as closely as possible. Report all experimental parameters in your own documentation.
P2Y6 Receptor Expression Levels: The expression of the P2Y6 receptor can vary between tissues and under different pathological conditions.Confirm the expression of the P2Y6 receptor in your target tissue using techniques like immunohistochemistry or qPCR.

Quantitative Data Summary

The following tables summarize the dosages and experimental conditions of this compound used in various in vivo studies.

Table 1: In Vivo Dosages of this compound in Mice

Animal ModelDosageAdministration RouteKey FindingsReference
C57BL/6J mice (pressure overload-induced cardiac fibrosis)3 mg/kgIntraperitoneal (daily for 3 days)Suppressed collagen deposition[2]
apoE-/- mice (Angiotensin II-induced abdominal aortic aneurysm)16 mg/kg and 32 mg/kgIntraperitoneal (daily)Increased severity and mortality of AAA[9][10]
C57BL/6 mice (LPS-induced vascular inflammation)10 µM (100 µL)IntravenousAttenuated keratinocyte-derived chemokine serum levels[1]
OVA-sensitized mice (allergic airway inflammation)10 µMIntratrachealReduced BALF eosinophilia and IL-5, IL-13 levels[1]
6-OHDA-injured rats (Parkinson's disease model)2 µg/kgIntrastriatalPreventive treatment attenuated microglial activation[11]

Experimental Protocols

Protocol 1: Intraperitoneal Administration for Cardiac Fibrosis Model

  • Animal Model: 6-week-old male C57BL/6J mice.[2]

  • Procedure:

    • Induce pressure overload via transverse aortic constriction (TAC).

    • Prepare this compound solution for injection. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

    • Administer this compound at a dose of 3 mg/kg via intraperitoneal injection daily for 3 days following the TAC procedure.[2]

    • A control group should receive vehicle-only injections.

    • At the end of the treatment period, sacrifice the animals and collect heart tissue for analysis of collagen deposition and cardiomyocyte hypertrophy.[2]

Protocol 2: Intravenous Administration for Vascular Inflammation Model

  • Animal Model: C57BL/6 mice.[1]

  • Procedure:

    • Induce vascular inflammation using lipopolysaccharide (LPS).

    • Prepare this compound solution. A concentration of 10 µM in a total volume of 100 µL is suggested.[1]

    • Administer the this compound solution via intravenous injection.[1]

    • A control group should receive a vehicle-only injection.

    • At the appropriate time point post-injection, collect blood samples to measure serum levels of inflammatory markers such as keratinocyte-derived chemokine.[1]

Visualizations

P2Y6 Receptor Signaling Pathway

The P2Y6 receptor is a G-protein-coupled receptor that, upon activation by UDP, can signal through multiple pathways to elicit cellular responses.

P2Y6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 activates Gq Gαq P2Y6->Gq activates G13 Gα13 P2Y6->G13 activates Inflammation Inflammation P2Y6->Inflammation mediates PLC PLC Gq->PLC activates ROCK ROCK G13->ROCK activates Ca2 Ca²⁺ Increase PLC->Ca2 leads to CellMigration Cell Migration ROCK->CellMigration promotes PKC PKCα Ca2->PKC activates PKC->CellMigration promotes MRS2578 This compound MRS2578->P2Y6 inhibits

Caption: P2Y6 receptor signaling cascade and the inhibitory action of this compound.

General Experimental Workflow for In Vivo Studies with this compound

This diagram outlines a typical workflow for conducting in vivo experiments with this compound.

experimental_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A 1. Hypothesis and Experimental Design B 2. Animal Model Selection A->B C 3. This compound Formulation (Dose, Vehicle, Route) B->C D 4. Acclimatization of Animals C->D E 5. Induction of Disease Model D->E F 6. Administration of This compound or Vehicle E->F G 7. Monitoring and Data Collection F->G H 8. Sample Collection (Blood, Tissue) G->H I 9. Biochemical/Histological Analysis H->I J 10. Statistical Analysis and Interpretation I->J

Caption: A stepwise workflow for in vivo experiments using this compound.

References

potential off-target effects of MRS 2578

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MRS 2578, a selective P2Y6 receptor antagonist. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the reported selectivity profile of this compound against other P2Y receptors?

This compound is a potent and selective antagonist of the P2Y6 nucleotide receptor.[1][2] For the human P2Y6 receptor, the reported IC50 value is 37 nM.[1][2] The IC50 value for the rat P2Y6 receptor is 98 nM.[1][2] this compound has been shown to have significantly lower activity at other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, and P2Y11, with reported IC50 values greater than 10 µM.[1]

Q2: Has this compound been profiled against a broader panel of off-target proteins?

Currently, there is no publicly available data from comprehensive off-target screening panels (e.g., from Eurofins, Cerep, or Panlabs) for this compound. Therefore, its interaction with other classes of proteins such as other GPCRs, kinases, ion channels, and transporters is not well-characterized in the public domain.

Q3: What is the mechanism of action of this compound, and could this contribute to off-target effects?

This compound is a diisothiocyanate derivative and is described as an insurmountable antagonist.[2] The isothiocyanate groups are chemically reactive and can form covalent bonds with nucleophilic residues on proteins, such as the side chains of cysteine and lysine. This covalent binding mechanism at the P2Y6 receptor likely contributes to its insurmountable antagonism. However, this reactivity also presents a potential for off-target effects through covalent modification of other, unrelated proteins. This could lead to non-specific biological effects, especially at higher concentrations or with prolonged exposure.

Q4: I am observing unexpected effects in my experiment with this compound. What could be the cause?

Unexpected effects could arise from several factors:

  • Off-target pharmacological effects: Although reported to be selective against other P2Y receptors, at higher concentrations, this compound might interact with other unidentified targets.

  • Covalent modification of proteins: The diisothiocyanate structure of this compound allows it to react with and covalently modify proteins other than the P2Y6 receptor, which could lead to non-specific cellular responses.

  • Compound purity and stability: Ensure the purity of your this compound stock and follow recommended storage conditions to avoid degradation products that might have their own biological activity.

  • Experimental conditions: Factors such as cell type, protein expression levels, and assay conditions can influence the observed effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High background signal or non-specific effects in cell-based assays. Covalent modification of cellular proteins by the isothiocyanate groups of this compound.- Lower the concentration of this compound to the lowest effective range for P2Y6 antagonism.- Reduce the incubation time with the compound.- Include appropriate vehicle controls and consider a structurally related but inactive control compound if available.
Irreproducible results between experiments. Instability of the this compound stock solution.- Prepare fresh stock solutions of this compound in anhydrous DMSO.- Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.- Protect from light and moisture.
Discrepancy in antagonist potency compared to literature values. Differences in experimental systems.- Confirm the species of the P2Y6 receptor in your system (human vs. rat shows different IC50 values).- Verify the agonist concentration used, as the insurmountable nature of antagonism can be influenced by agonist concentration.- Ensure the cell line and assay conditions are comparable to the cited literature.
Unexpected toxicity or cell death. Off-target effects or non-specific covalent binding leading to cellular stress.- Perform a dose-response curve to determine the toxicity threshold in your specific cell type.- Use the lowest effective concentration of this compound.- Consider using an alternative P2Y6 antagonist with a different chemical scaffold if available.

Data Presentation

Table 1: Selectivity Profile of this compound at P2Y Receptors

Receptor SubtypeSpeciesIC50 (nM)Reference
P2Y6 Human37[1][2]
P2Y6 Rat98[1][2]
P2Y1 Human> 10,000
P2Y2 Human> 10,000
P2Y4 Human> 10,000
P2Y11 Human> 10,000[3][1]

Experimental Protocols

Key Experiment: Intracellular Calcium Mobilization Assay to Determine P2Y6 Antagonism

This protocol describes a general method to assess the antagonist activity of this compound on P2Y6 receptors by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Culture cells expressing the P2Y6 receptor (e.g., 1321N1 human astrocytoma cells) in appropriate growth medium.

  • Seed cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate for 24-48 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Remove the growth medium from the cells and wash once with the salt solution.

  • Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

3. Compound Treatment (Antagonist Plate):

  • Prepare serial dilutions of this compound in the salt solution.

  • After dye incubation, wash the cells to remove excess dye.

  • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

4. Agonist Stimulation and Signal Detection:

  • Prepare a solution of a P2Y6 agonist (e.g., UDP) at a concentration that elicits a submaximal response (e.g., EC80).

  • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

  • Measure the baseline fluorescence for a short period.

  • Inject the agonist solution into the wells and continue to measure the fluorescence signal over time to capture the calcium mobilization.

5. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • Calculate the response for each well (e.g., peak fluorescence minus baseline).

  • Plot the agonist response as a function of the this compound concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Visualizations

P2Y6_Signaling_Pathway cluster_membrane Cell Membrane P2Y6 P2Y6 Receptor Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG UDP UDP (Agonist) UDP->P2Y6 Activates MRS2578 This compound (Antagonist) MRS2578->P2Y6 Blocks ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca2+ (Increased) ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Ca_cyto->PKC Activates Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream

Caption: P2Y6 receptor signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Analysis cell_culture 1. Culture P2Y6-expressing cells in 96-well plate dye_loading 2. Load cells with Calcium-sensitive dye cell_culture->dye_loading antagonist_incubation 3. Incubate with this compound dye_loading->antagonist_incubation agonist_injection 4. Inject UDP (agonist) and measure fluorescence antagonist_incubation->agonist_injection data_analysis 5. Analyze fluorescence change to determine IC50 agonist_injection->data_analysis

Caption: Workflow for determining the IC50 of this compound using a calcium mobilization assay.

logical_relationship cluster_compound This compound cluster_effects Potential Effects mrs2578 Diisothiocyanate Structure on_target On-Target Activity: P2Y6 Antagonism mrs2578->on_target Leads to off_target Potential Off-Target Activity: Covalent modification of other proteins mrs2578->off_target May lead to

Caption: Relationship between the chemical structure of this compound and its potential on- and off-target effects.

References

how to assess the stability of MRS 2578 in your experiment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of the selective P2Y₆ receptor antagonist, MRS 2578, in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[1] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). These stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q2: What is the solubility of this compound?

A2: this compound is soluble in DMSO up to 50 mM.[1] It is reportedly insoluble in water and ethanol.[3] For aqueous-based experiments, it is common to first dissolve this compound in DMSO and then dilute this stock solution into the aqueous experimental medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have off-target effects.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results can be a sign of compound degradation. This compound contains two isothiocyanate functional groups, which are known to be reactive towards nucleophiles. In aqueous solutions, such as cell culture media or buffers, these groups can react with water (hydrolysis) or other nucleophilic components (e.g., amines, thiols) in the medium, leading to the degradation of the compound over time. The rate of degradation can be influenced by factors such as pH, temperature, and the presence of certain additives in your media. It is crucial to assess the stability of this compound under your specific experimental conditions.

Q4: How can I determine if my this compound has degraded?

A4: The most reliable way to assess the stability of this compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to quantify the amount of intact this compound remaining in your solution over time. A decrease in the concentration of the parent compound indicates degradation.

Troubleshooting Guide: Assessing this compound Stability

This guide provides a systematic approach to identifying and resolving potential stability issues with this compound in your experiments.

Observation/Problem Potential Cause Recommended Action
Loss of compound activity over time in a multi-day experiment. Degradation of this compound in the aqueous experimental medium.Perform a time-course stability study using HPLC or LC-MS to quantify the concentration of this compound in your experimental medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). If significant degradation is observed, consider replenishing the compound at regular intervals during your experiment.
Variable results between experiments conducted on different days. Inconsistent preparation or storage of this compound stock solutions. Degradation of the stock solution.Always prepare fresh dilutions from a validated stock solution for each experiment. Validate the stability of your DMSO stock solution over time by periodically analyzing its concentration via HPLC. Ensure proper storage of the stock solution at -20°C or -80°C in tightly sealed vials.
Precipitate formation upon dilution of DMSO stock into aqueous media. Poor solubility of this compound in the final aqueous solution.Ensure the final concentration of this compound is below its solubility limit in the experimental medium. The final DMSO concentration should be kept as low as possible while maintaining solubility. Gentle vortexing or sonication may aid in dissolution, but visually inspect for any precipitation before use.
Unexpected biological effects or cellular toxicity. Presence of degradation products that may have their own biological activity or toxicity.If degradation is confirmed, it is important to consider that the degradation products may interfere with your assay. Characterization of these products by LC-MS can provide insights, though this is often a complex undertaking. The primary goal should be to minimize degradation.

Experimental Protocol: Stability Assessment of this compound by HPLC-UV

This protocol provides a general framework for assessing the stability of this compound in a solution of interest (e.g., cell culture medium, buffer) using HPLC with UV detection.

Objective: To quantify the concentration of this compound over time under specific experimental conditions.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Experimental medium (e.g., cell culture medium, phosphate-buffered saline)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Sterile microcentrifuge tubes

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Spike the experimental medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Incubation and Sampling:

    • Aliquot the this compound-containing medium into several sterile microcentrifuge tubes, one for each time point.

    • Place the tubes under your experimental conditions (e.g., 37°C, 5% CO₂ incubator).

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately prepare it for HPLC analysis or store it at -80°C until analysis. The T=0 sample should be processed immediately after preparation.

  • Sample Preparation for HPLC:

    • If the medium contains proteins (e.g., cell culture medium with serum), perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of your sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid (optional).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional).

    • Gradient: Start with a mobile phase composition that retains this compound on the column and gradually increase the percentage of the organic phase (acetonitrile) to elute the compound. A starting point could be a linear gradient from 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV absorbance at a wavelength where this compound has a strong absorbance, such as 273 nm.[4]

    • Column Temperature: 30°C.

  • Data Analysis:

    • Generate a standard curve by preparing serial dilutions of a known concentration of this compound in the mobile phase and injecting them into the HPLC.

    • Plot the peak area of the this compound standard against its concentration to create a calibration curve.

    • Quantify the concentration of this compound in your experimental samples by comparing their peak areas to the standard curve.

    • Plot the concentration of this compound as a percentage of the initial (T=0) concentration versus time to visualize the stability profile.

Data Presentation

The results of your stability study can be summarized in a table for clear comparison.

Table 1: Stability of this compound in Experimental Medium at 37°C

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.595
48.888
87.575
244.242
481.515

Note: The data presented in this table is for illustrative purposes only.

Visualizations

Experimental Workflow for this compound Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO Stock prep_working Spike Experimental Medium to 10 µM prep_stock->prep_working aliquot Aliquot into Tubes prep_working->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling protein_precip Protein Precipitation (if needed) sampling->protein_precip hplc_analysis HPLC-UV Analysis protein_precip->hplc_analysis data_quant Quantify Concentration hplc_analysis->data_quant

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway of this compound

Degradation_Pathway MRS2578 This compound (with Isothiocyanate Groups) Degradation_Products Degradation Products (e.g., Thiourea Derivatives) MRS2578->Degradation_Products Reaction Nucleophiles Nucleophiles (e.g., H₂O, Amines, Thiols in media) Nucleophiles->Degradation_Products

Caption: General degradation pathway of isothiocyanates.

References

MRS 2578 cytotoxicity in specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of MRS 2578 in specific cell lines.

Summary of this compound Cytotoxicity Data

This compound is a selective antagonist of the P2Y6 receptor, with IC50 values of 37 nM for the human receptor and 98 nM for the rat receptor.[1] While extensively used to study the role of the P2Y6 receptor in various cellular processes, comprehensive data on its direct cytotoxicity across a wide range of cell lines is limited in publicly available literature. The following tables summarize the available quantitative and qualitative data on the effects of this compound on cell viability.

Quantitative Cytotoxicity Data for this compound

Cell LineAssayConcentrationEffectSource
Differentiated SH-SY5Y (human neuroblastoma)MTT1 µMNeuroprotective (prevented 6-OHDA-induced cell death)
Differentiated SH-SY5Y (human neuroblastoma)MTT10 µMNo significant effect on 6-OHDA-induced cell death
Differentiated SH-SY5Y (human neuroblastoma)MTT100 µMNo significant effect on 6-OHDA-induced cell death

Qualitative Cytotoxicity Data for this compound

Cell Line(s)ConcentrationObservationSource
P2Y6 receptor-transfected cells, HUVECs, Cardiac Fibroblasts10 µMNo obvious cytotoxicity, cell survival rate >90%
1321N1 (human astrocytoma)1 µMCompletely blocked UDP protection against TNFα-induced apoptosis[1]
HMEC-1 (human microvascular endothelial cells)10 µMCompletely abolished TNF-α induced NF-κB reporter activity[1]
Primary MicrogliaNot specifiedDid not affect inflammatory response, suggesting lack of general cytotoxicity
Mouse Lymphoma ModelNot specifiedArrested tumor progression[2]

Experimental Protocols

Detailed methodologies for common cell viability assays that can be adapted for testing this compound are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Signaling Pathways and Experimental Workflows

P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor by its endogenous ligand, uridine diphosphate (UDP), initiates a signaling cascade primarily through Gq/11 and Gα12/13 proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events can influence a variety of cellular processes, including inflammation, phagocytosis, and cell migration.

P2Y6_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 MRS2578 This compound MRS2578->P2Y6 Gq Gq/11 P2Y6->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses (Inflammation, Phagocytosis, etc.) Ca2->Downstream PKC->Downstream

Caption: P2Y6 Receptor Signaling Pathway.

Experimental Workflow for Assessing this compound Cytotoxicity

This diagram outlines the typical workflow for determining the cytotoxic effects of this compound on a specific cell line.

Cytotoxicity_Workflow start Start cell_culture Cell Seeding (96-well plate) start->cell_culture drug_prep Prepare this compound Serial Dilutions cell_culture->drug_prep treatment Treat Cells with this compound (and controls) cell_culture->treatment drug_prep->treatment incubation Incubate (24, 48, or 72 hours) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_acq Measure Absorbance/ Fluorescence viability_assay->data_acq analysis Data Analysis (Calculate % Viability, IC50) data_acq->analysis end End analysis->end

Caption: Experimental Workflow for Cytotoxicity Assessment.

Troubleshooting and FAQs

Q1: My cell viability results show no cytotoxic effect of this compound, even at high concentrations. Is this expected?

A1: This is a plausible outcome. Published data suggests that this compound exhibits low to no cytotoxicity in several cell lines, including P2Y6 receptor-transfected cells, HUVECs, and cardiac fibroblasts, with cell viability remaining above 90% at a concentration of 10 µM. However, the effect can be cell-line dependent. Consider the following:

  • Cell Line Specificity: The expression level of the P2Y6 receptor and the specific signaling pathways active in your cell line could influence its sensitivity to this compound.

  • Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly to maintain its activity.

  • Assay Sensitivity: Verify that your cell viability assay is sensitive enough to detect subtle cytotoxic effects. You might consider trying an alternative assay method.

Q2: I am observing a decrease in cell viability at higher concentrations of this compound. What could be the cause?

A2: While generally considered non-toxic at standard working concentrations, it is possible that this compound exerts cytotoxic effects at higher concentrations. A study on SH-SY5Y cells showed a neuroprotective effect at 1 µM, but this effect was absent at 10 µM and 100 µM, which could indicate a narrow therapeutic window or off-target effects at higher doses.

  • Off-Target Effects: At high concentrations, small molecules can interact with unintended targets, leading to cytotoxicity.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding a toxic level (typically <0.5%). Run a vehicle control with the highest concentration of solvent used.

  • Apoptosis/Necrosis: The observed decrease in viability could be due to the induction of apoptosis or necrosis. Consider performing assays to detect markers of these cell death pathways.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is typically soluble in organic solvents like DMSO.

  • Refer to the manufacturer's instructions for the recommended solvent and maximum solubility.

  • To prepare a 10 mM stock solution in DMSO, for example, dissolve the appropriate amount of this compound powder in the calculated volume of high-purity DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Q4: My results are not consistent between experiments. What are the possible reasons?

A4: Inconsistent results in cell-based assays can arise from several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Seeding Density: Ensure a uniform and consistent number of cells are seeded in each well.

  • Reagent Variability: Use fresh dilutions of this compound for each experiment. Ensure all other reagents are within their expiration dates and stored correctly.

  • Incubation Time: Maintain consistent incubation times for both drug treatment and the viability assay itself.

  • Plate Edge Effects: Cells in the outer wells of a 96-well plate can be subject to evaporation, leading to altered concentrations of compounds and media components. It is good practice to not use the outer wells for experimental samples and instead fill them with sterile PBS or media.

References

Technical Support Center: Overcoming Poor Cell Viability with MRS 2578 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing MRS 2578. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a focus on overcoming poor cell viability.

FAQs: Understanding and Using this compound

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2Y6 receptor, a G protein-coupled receptor.[1][2] It functions by blocking the binding of the endogenous ligand, uridine diphosphate (UDP), to the P2Y6 receptor. This inhibition prevents the initiation of downstream signaling pathways. The IC50 values for this compound are approximately 37 nM for human P2Y6 receptors and 98 nM for rat P2Y6 receptors.[1] this compound displays high selectivity for the P2Y6 receptor with minimal activity at other P2Y receptors such as P2Y1, P2Y2, P2Y4, and P2Y11.[1]

Q2: How can this compound treatment lead to poor cell viability?

The impact of this compound on cell viability is context-dependent and can be attributed to several factors:

  • Inhibition of Pro-Survival Signaling: In certain cell types, the activation of the P2Y6 receptor by UDP can trigger pro-survival pathways, protecting cells from apoptosis induced by agents like tumor necrosis factor-alpha (TNF-α).[1] By blocking this protective mechanism, this compound can sensitize cells to apoptotic stimuli, leading to decreased viability.

  • Induction of Apoptosis: In some cancer cell lines, inhibition of the P2Y6 receptor may disrupt signaling pathways essential for their survival, thereby inducing apoptosis.

  • Off-Target Effects: While highly selective, at high concentrations, the possibility of off-target effects cannot be entirely ruled out and may contribute to cytotoxicity.

  • Experimental Conditions: Factors such as solvent toxicity (e.g., DMSO), compound instability in culture media, and inappropriate dosing can also lead to poor cell viability.[3][4][5][6][7][8]

Q3: In what scenarios can this compound treatment improve cell viability?

Paradoxically, this compound can also enhance cell viability in specific experimental models, most notably in neurological contexts. In conditions of neuroinflammation, activated microglia can phagocytose (engulf) stressed but still viable neurons, a process mediated by the P2Y6 receptor. By blocking this receptor with this compound, this harmful phagocytosis can be prevented, thereby preserving neuronal viability.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to prepare high-concentration stock solutions to minimize the final DMSO concentration in the cell culture medium, ideally keeping it below 0.1% to avoid solvent-induced cytotoxicity.[3][4] Stock solutions should be stored at -20°C. As isothiocyanates can be unstable in aqueous solutions, it is advisable to prepare fresh dilutions from the stock for each experiment.[3]

Troubleshooting Guide: Poor Cell Viability After this compound Treatment

This guide provides a systematic approach to troubleshooting poor cell viability in experiments involving this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
High Cell Death Across All Treated Groups (Including Low Concentrations) Solvent Toxicity - Ensure the final concentration of DMSO in the culture medium is below 0.1%.[3][4]- Run a vehicle control (medium with the same concentration of DMSO as the highest this compound dose) to assess solvent toxicity.[4]- Consider alternative, less toxic solvents if your cell line is particularly sensitive to DMSO.[4]
Compound Instability/Precipitation - As an isothiocyanate, this compound may be unstable in aqueous media. Prepare fresh working solutions from a frozen stock for each experiment.[3]- Visually inspect the culture medium for any signs of precipitation after adding this compound.[3]- To avoid precipitation, add the stock solution to a small volume of medium first, mix well, and then transfer it to the larger volume.[3]
General Cell Culture Issues - Confirm the health and confluency of your cells before treatment.[9]- Check for contamination (e.g., mycoplasma).[9]- Ensure optimal culture conditions (pH, temperature, CO2).[3]
Dose-Dependent Decrease in Cell Viability On-Target Cytotoxicity - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.[10]- Reduce the incubation time of the treatment.[11]
Induction of Apoptosis - Perform assays to detect markers of apoptosis, such as caspase-3 activation or Annexin V staining, to confirm the mechanism of cell death.
Inconsistent Results Between Experiments Variability in Reagents or Technique - Use the same batch of critical reagents (media, serum, this compound) for a set of related experiments.[3]- Standardize cell seeding density and passage number.[3]- Ensure accurate and consistent pipetting.
Compound Degradation - Prepare fresh dilutions of this compound for each experiment to account for its potential degradation in aqueous solutions over time.[3][12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: IC50 Values of this compound

ReceptorSpeciesIC50 ValueReference
P2Y6Human37 nM[1][2]
P2Y6Rat98 nM[1]
P2Y1, P2Y2, P2Y4, P2Y11Human/Rat> 10 µM[1]

Table 2: Exemplary Concentrations of this compound Used in In Vitro Studies

Cell TypeApplicationConcentrationOutcomeReference
1321N1 Astrocytoma CellsBlockade of UDP-mediated protection against TNFα-induced apoptosis1 µMComplete blockade of protection[1][2]
HMEC-1 CellsInhibition of TNF-α induced NF-κB activity10 µMComplete abolishment of reporter activity[1]
Primary MicrogliaInhibition of UDP-induced phagocytosis1 µMSignificant inhibition
SFV-infected BHK-21 cellsInhibition of viral replication25-50 µMSignificant reduction in virus production[13][14][15]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detection of Apoptosis via Caspase-3 Activation Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

  • Caspase-3 Activity Measurement: Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysates.

  • Signal Detection: Measure the colorimetric or fluorescent signal according to the manufacturer's instructions using a microplate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration of each sample and express the results as a fold change relative to the untreated control.

Visualizations

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Activates MRS2578 This compound MRS2578->P2Y6 Inhibits Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Downstream Downstream Signaling (e.g., NF-κB, MAPK) PKC->Downstream Apoptosis_reg Apoptosis Regulation Downstream->Apoptosis_reg Phagocytosis Phagocytosis Downstream->Phagocytosis

Caption: P2Y6 Receptor Signaling Pathway and Point of this compound Inhibition.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (Select appropriate cell line) seeding 3. Seed Cells in Multi-well Plate cell_culture->seeding mrs_prep 2. Prepare this compound Stock (Dissolve in DMSO) treatment 4. Treat with this compound (and controls) mrs_prep->treatment seeding->treatment incubation 5. Incubate for Desired Duration treatment->incubation viability_assay 6a. Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay 6b. Apoptosis Assay (e.g., Caspase-3) incubation->apoptosis_assay data_analysis 7. Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: General Experimental Workflow for Assessing this compound Effects on Cell Viability.

References

unexpected agonist-like effects of MRS 2578

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the unexpected agonist-like and off-target effects of MRS 2578, a commonly used P2Y6 receptor antagonist. While this compound is a potent and selective antagonist for the P2Y6 receptor, researchers have observed paradoxical effects in certain experimental contexts.[1][2][3] This guide is designed to help you navigate these unexpected outcomes and ensure the accurate interpretation of your experimental results.

Troubleshooting Guide

Issue 1: Pro-inflammatory or Agonist-like Effects Observed with this compound

Symptoms:

  • Increased expression of pro-inflammatory markers (e.g., cytokines, chemokines, adhesion molecules) following this compound treatment in inflammatory models.[1][4]

  • Exacerbation of disease severity in animal models of inflammation, contrary to the expected anti-inflammatory effect of P2Y6 receptor antagonism.[1][5]

  • Potentiation of cellular responses at low concentrations of this compound.[3]

Possible Causes and Solutions:

  • Concentration-Dependent Biphasic Effect: this compound may exhibit a biphasic effect, acting as a potentiator of P2Y6 receptor signaling at low concentrations (below 316 nM) and an antagonist at higher concentrations.[3]

    • Troubleshooting Steps:

      • Perform a detailed dose-response curve for this compound in your specific experimental model to identify the precise concentration range for antagonistic activity.

      • If using low nanomolar concentrations, consider the possibility of a potentiating effect and interpret results accordingly.

  • Off-Target Effects: The observed pro-inflammatory effects may not be mediated by the P2Y6 receptor. This compound has been shown to have off-target effects, such as inhibiting the human ADP-ribose glycohydrolase MacroD1.[2][6][7]

    • Troubleshooting Steps:

      • Investigate the potential involvement of MacroD1 or other off-target proteins in your experimental system.

      • Use structurally different P2Y6 receptor antagonists to confirm that the observed effect is specific to P2Y6 receptor blockade.

      • Employ siRNA or knockout models for the P2Y6 receptor to validate the on-target effects.

  • Complex Biological Context: The role of the P2Y6 receptor in inflammation can be complex and context-dependent. In some models, such as angiotensin II-induced abdominal aortic aneurysm (AAA), inhibition of the P2Y6 receptor with this compound has been shown to paradoxically enhance the inflammatory response and disease severity.[1][4][5] This may be due to the intricate interplay of different signaling pathways in that specific pathology.

    • Troubleshooting Steps:

      • Thoroughly review the literature for the role of the P2Y6 receptor in your specific disease model.

      • Consider the possibility that P2Y6 receptor activation may have a protective role in your experimental context, and therefore its inhibition would be detrimental.

Issue 2: Lack of Expected Antagonistic Effect

Symptoms:

  • Failure of this compound to inhibit UDP-induced cellular responses (e.g., calcium mobilization, cytokine release).

Possible Causes and Solutions:

  • Compound Stability and Handling: this compound, like many chemical compounds, can degrade if not stored or handled properly.

    • Troubleshooting Steps:

      • Ensure this compound is stored at -20°C.[4]

      • Prepare fresh stock solutions in DMSO and use them promptly. Avoid repeated freeze-thaw cycles.

      • Confirm the purity and integrity of your this compound stock by analytical methods if possible.

  • Experimental Conditions: The efficacy of this compound can be influenced by the specific experimental conditions.

    • Troubleshooting Steps:

      • Optimize the pre-incubation time with this compound before adding the agonist.

      • Ensure the final concentration of DMSO in your assay is not affecting cell viability or receptor signaling.

Frequently Asked Questions (FAQs)

Q1: What are the known IC50 values for this compound?

A1: this compound is a potent antagonist with IC50 values of 37 nM for the human P2Y6 receptor and 98 nM for the rat P2Y6 receptor.[8][9] It shows insignificant activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors (IC50 > 10 μM).[4][8]

Q2: Can this compound exhibit agonist-like activity?

A2: Yes, in some systems, this compound has been observed to have a biphasic effect. At concentrations below 316 nM, it can potentiate ATPγS and UDP-induced responses in neonatal rat cardiac myofibroblasts.[3]

Q3: What is the most significant reported unexpected in vivo effect of this compound?

A3: A notable unexpected in vivo effect is the exacerbation of angiotensin II-induced abdominal aortic aneurysms (AAA) in apoE-deficient mice.[1][5] Treatment with this compound led to increased macrophage infiltration, enhanced activity of matrix metalloproteinases (MMPs), and a higher incidence of aortic rupture and mortality.[1][4][5]

Q4: Are there known off-target effects of this compound?

A4: Yes, this compound has been identified as an inhibitor of the human ADP-ribose glycohydrolase MacroD1, with an IC50 of approximately 2.2 to 6.8 μM.[2][6] This off-target activity is believed to be responsible for its ability to inhibit alphavirus replication.[2][7][10]

Q5: How should I design my experiments to account for these potential unexpected effects?

A5: To ensure the robustness of your findings, we recommend the following:

  • Dose-Response Curves: Always perform a full dose-response curve for this compound to identify the optimal antagonist concentration and to rule out any potential agonist-like effects at lower concentrations.

  • Orthogonal Approaches: Use at least one other structurally distinct P2Y6 receptor antagonist to confirm that your observed effects are on-target.

  • Genetic Validation: Whenever possible, use P2Y6 receptor knockout or knockdown models to validate the findings from your pharmacological interventions.

  • Control for Off-Target Effects: If your experimental system involves processes that could be influenced by MacroD1 inhibition (e.g., viral replication, DNA damage response), consider experiments to rule out this off-target effect.

Data Presentation

Table 1: Unexpected Pro-inflammatory Effects of this compound in an Animal Model of Abdominal Aortic Aneurysm (AAA)

ParameterAng II Control GroupAng II + this compound (16 mg/kg)Ang II + this compound (32 mg/kg)Reference
Mortality Rate 7% (1/14)21.4% (3/14)42.9% (6/14)[1][5]
Aneurysm Severity (Type III & IV) LowerSignificantly HigherSignificantly Higher[1][5]
Macrophage Infiltration BaselineIncreasedSignificantly Increased[1][4]
MMP-2 and MMP-9 Activity BaselineIncreasedSignificantly Increased[1]
VCAM-1 and MCP-1 Expression BaselineIncreasedSignificantly Increased[1][5]

Data from a study using Angiotensin II-induced AAA in apoE-/- mice.[1][5]

Table 2: Off-Target Inhibition of MacroD1 and Alphavirus Replication by this compound

ParameterValueReference
MacroD1 Inhibition (IC50) 2.2 - 6.8 μM[2][6]
Semliki Forest Virus (SFV) Replication Inhibition (IC50) ~25 μM[2]
Chikungunya Virus (CHIKV) Replication Inhibition (IC50) ~20 μM[2]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Murine Model of Abdominal Aortic Aneurysm

This protocol is adapted from the study by Du et al. (2020).[1][5]

  • Animal Model: Male apolipoprotein E-deficient (apoE-/-) mice (8-10 weeks old) on a C57BL/6 background.

  • Diet: Mice are fed a high-fat diet throughout the experiment.

  • Groups:

    • Saline control

    • Angiotensin II (Ang II) + vehicle

    • Ang II + this compound (low dose, e.g., 16 mg/kg)

    • Ang II + this compound (high dose, e.g., 32 mg/kg)

  • This compound Preparation and Administration:

    • Dissolve this compound in a vehicle solution (e.g., DMSO and saline).

    • Administer this compound or vehicle daily via intraperitoneal injection for 1 week prior to Ang II infusion and continue for the duration of the study.

  • AAA Induction:

    • Anesthetize mice (e.g., with sodium pentobarbital).

    • Subcutaneously implant Alzet miniosmotic pumps delivering Ang II (1000 ng/kg/min) or saline for 4 weeks.

  • Monitoring and Analysis:

    • Monitor aortic diameter using ultrasonography at regular intervals (e.g., day 10).[1][5]

    • At the end of the study (4 weeks), sacrifice the mice and collect aortas and blood samples.

    • Measure maximal aortic diameter.

    • Perform histological analysis (e.g., Verhoeff-Van Gieson staining for elastin degradation) and immunohistochemistry for inflammatory markers (e.g., Mac-3 for macrophages, VCAM-1, MCP-1).[1][4][5]

    • Measure MMP activity using gelatin zymography.[1][5]

    • Analyze plasma lipid profiles and cytokine levels.

Protocol 2: In Vitro Alphavirus Replication Assay

This protocol is based on the methodology described by Mattila et al. (2021).[2][10]

  • Cell Line: Baby Hamster Kidney (BHK-21) cells.

  • Virus: Semliki Forest virus expressing a luciferase reporter gene (SFV-Rluc).

  • Procedure:

    • Seed BHK-21 cells in 96-well plates.

    • Infect cells with SFV-Rluc at a specified multiplicity of infection (MOI), for example, 0.01.

    • Simultaneously with infection, add this compound at various concentrations (e.g., from 0 to 50 μM). Include a vehicle control (DMSO).

    • Incubate for a set period (e.g., 6 to 16 hours).

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to a control.

    • Calculate the IC50 value for the inhibition of viral replication.

Mandatory Visualizations

Signaling_Pathway_Troubleshooting cluster_observation Observed Unexpected Effect cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Unexpected_Effect Unexpected Agonist-like/ Pro-inflammatory Effect Biphasic_Effect Concentration-Dependent Biphasic Effect Unexpected_Effect->Biphasic_Effect Is the concentration in the low nM range? Off_Target Off-Target Effects (e.g., MacroD1 inhibition) Unexpected_Effect->Off_Target Could other pathways be involved? Complex_Biology Complex Biological Context (Protective role of P2Y6) Unexpected_Effect->Complex_Biology Is the role of P2Y6 in this model well-defined? Dose_Response Perform Detailed Dose-Response Curve Biphasic_Effect->Dose_Response Orthogonal_Approaches Use Structurally Different P2Y6 Antagonists Off_Target->Orthogonal_Approaches Genetic_Validation Use siRNA/Knockout Models for P2Y6R Off_Target->Genetic_Validation Off_Target_Controls Investigate Potential Off-Target Involvement Off_Target->Off_Target_Controls Complex_Biology->Genetic_Validation Literature_Review Thorough Literature Review of P2Y6 Role Complex_Biology->Literature_Review

Caption: Troubleshooting logic for unexpected agonist-like effects of this compound.

Experimental_Workflow_AAA Start Start: apoE-/- mice on high-fat diet Pre-treatment 1 Week Pre-treatment: Daily i.p. injection of This compound or Vehicle Start->Pre-treatment AAA_Induction AAA Induction: Subcutaneous implantation of Ang II osmotic pumps (4 weeks) Pre-treatment->AAA_Induction Monitoring In-life Monitoring: Ultrasonography of aorta AAA_Induction->Monitoring During infusion Endpoint Endpoint (4 weeks): Sacrifice and tissue collection AAA_Induction->Endpoint Analysis Analysis: - Aortic diameter - Histology (Elastin, Macrophages) - Zymography (MMPs) - Blood analysis (Lipids, Cytokines) Endpoint->Analysis Outcome Outcome: Assess effect of this compound on AAA progression and rupture Analysis->Outcome

References

improving the efficacy of MRS 2578 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of MRS 2578, a selective P2Y6 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2Y6 nucleotide receptor.[1][2][3] It functions by blocking the receptor, thereby inhibiting the downstream signaling pathways initiated by the binding of its natural ligand, uridine diphosphate (UDP).[3][4][5] this compound exhibits high selectivity for P2Y6 receptors over other P2Y subtypes such as P2Y1, P2Y2, P2Y4, and P2Y11.[1][4][6]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies between species. For human P2Y6 receptors, the IC50 is approximately 37 nM, while for rat P2Y6 receptors, it is around 98 nM.[1][6]

Q3: My in vivo experiment with this compound is showing inconsistent or no effect. What are the common reasons for this?

Several factors can contribute to a lack of efficacy in vivo. The most common issues are related to the poor aqueous solubility of this compound, leading to low bioavailability. Other factors can include improper formulation, suboptimal administration route for the target tissue, and inappropriate dosage. It is also worth noting that the role of the P2Y6 receptor in inflammation can be complex and sometimes controversial, which may lead to unexpected results depending on the animal model.[7]

Q4: How can I improve the solubility and bioavailability of this compound for in vivo studies?

Due to its hydrophobic nature, this compound is practically insoluble in water.[4] To overcome this, various formulation strategies are necessary. A common approach involves dissolving this compound in a non-aqueous solvent like dimethyl sulfoxide (DMSO) first, and then using a co-solvent system for further dilution.[1][4] Formulations involving PEG300, Tween-80, and saline or corn oil have been reported.[1] It is crucial to prepare these solutions fresh and ensure there is no precipitation before administration.[2] For some applications, nano-milling or micronization could also be explored to increase the surface area and improve dissolution.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation observed in the final formulation. Poor solubility of this compound in the aqueous vehicle.- Ensure the stock solution in DMSO is fully dissolved before adding co-solvents.[1][4] - Prepare the formulation fresh before each use.[2] - Gentle warming or sonication may aid in dissolution, but stability should be considered.[1] - Consider alternative formulation strategies, such as those using PEG300, Tween-80, or corn oil.[1]
High variability in experimental results between animals. - Inconsistent dosing due to precipitation. - Improper administration technique.- Visually inspect each dose for precipitation before administration. - Ensure proper training on the chosen administration route (e.g., intraperitoneal, intravenous) to guarantee consistent delivery.
No observable effect at the initial dose. - Insufficient bioavailability. - Inadequate dose for the specific animal model and disease state.- Optimize the formulation to improve solubility (see above). - Consider a dose-response study to determine the optimal dosage for your model. Published studies have used a range of doses, for example, 3 mg/kg via intraperitoneal injection.[1][9]
Unexpected or contradictory biological effects. The role of the P2Y6 receptor can be context-dependent.[7]- Carefully review the literature for the role of P2Y6 in your specific model. In some cases, P2Y6 inhibition has been shown to exacerbate certain inflammatory conditions.[7][10] - Include appropriate positive and negative controls in your experimental design.

Experimental Protocols

Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection

This protocol is adapted from methodologies reported for in vivo studies.[1][9]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[9] Ensure the powder is completely dissolved. Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[4]

  • Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the solvents in the desired ratio. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Final Formulation: Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration for injection. For example, to prepare a 2.5 mg/mL solution, add 250 µL of a 10 mg/mL DMSO stock to 750 µL of the vehicle.

  • Mixing: Vortex the final solution thoroughly to ensure homogeneity. Visually inspect for any precipitation. If precipitation occurs, gentle warming or sonication may be attempted, but the solution should be clear before injection.[1]

  • Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection at the desired dosage (e.g., 3 mg/kg).[1][9]

Quantitative Data Summary
Parameter Value Species Reference
IC50 37 nMHuman[1]
IC50 98 nMRat[1]
In Vivo Dosage (i.p.) 3 mg/kgMouse[1][9]
In Vivo Dosage (i.v.) 10 µM (100 µL)Mouse[4]
In Vivo Dosage (intratracheal) 10 µMMouse[4]
Solubility in DMSO Up to 50 mMN/A[6]
Solubility in Water InsolubleN/A[4]

Visualizations

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 binds Gq_protein Gq Protein P2Y6->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., NF-κB activation) PKC->Downstream MRS2578 This compound MRS2578->P2Y6 inhibits

Caption: P2Y6 receptor signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep_stock Prepare this compound Stock in DMSO prep_final Prepare Final Formulation prep_stock->prep_final prep_vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline) prep_vehicle->prep_final administer Administer to Animal (e.g., i.p. injection) prep_final->administer Freshly Prepared induce_model Induce Disease Model administer->induce_model Timing is critical assess_efficacy Assess Efficacy (e.g., behavioral tests, biomarker analysis) induce_model->assess_efficacy

Caption: General experimental workflow for in vivo studies with this compound.

References

Validation & Comparative

A Comparative Guide to the Selectivity of P2Y6 Receptor Antagonists: Featuring MRS 2578

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2Y6 receptor antagonist, MRS 2578, with other available alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for your research needs.

Introduction to P2Y6 Receptor Antagonism

The P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by uridine diphosphate (UDP), is a key player in various physiological and pathophysiological processes, including inflammation, immune responses, and neurotransmission. Its involvement in disease has made it an attractive target for therapeutic intervention. Selective antagonists of the P2Y6 receptor are crucial tools for elucidating its biological functions and for the development of novel therapeutics. This compound is a well-characterized and widely used selective antagonist of the P2Y6 receptor. This guide will compare its selectivity profile with other known P2Y6 antagonists.

Comparative Selectivity of P2Y6 Antagonists

The selectivity of an antagonist for its target receptor over other related receptors is a critical parameter for its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the available quantitative data on the inhibitory activity of this compound and other selected P2Y6 receptor antagonists.

AntagonistP2Y6 IC50 (human)P2Y1 IC50P2Y2 IC50P2Y4 IC50P2Y11 IC50Other P2Y IC50sReference(s)
This compound 37 nM> 10 µM> 10 µM> 10 µM> 10 µMNo significant activity reported at P2Y12, P2Y13, P2Y14[1]
TIM-38 4.3 µMSelective vs. four other human P2Y receptorsN/AN/AN/AN/A[2][3]
Compound 50 5.914 nMHighly selectiveN/AN/AN/AN/A[4][5][6][7]
P2Y6R antagonist 1 (compound 5ab) 19.6 nMSelectiveN/AN/AN/AN/A[8]

N/A: Data not available in the reviewed sources.

P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor by its endogenous ligand, UDP, primarily initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular calcium concentration is a hallmark of P2Y6 receptor activation and serves as a key readout in many functional assays.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane P2Y6 P2Y6 Receptor Gq Gq P2Y6->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates UDP UDP UDP->P2Y6 binds Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers

P2Y6 receptor signaling cascade.

Experimental Protocols

The determination of antagonist selectivity is paramount in drug discovery and pharmacological research. Below are detailed methodologies for key experiments used to characterize P2Y6 receptor antagonists.

Intracellular Calcium Mobilization Assay

This is the primary functional assay to determine the potency of P2Y6 receptor antagonists. It measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a P2Y6 agonist.

Materials:

  • Human astrocytoma cell line (e.g., 1321N1) stably expressing the human P2Y6 receptor.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • P2Y6 receptor agonist (e.g., UDP).

  • Test antagonists (e.g., this compound).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture: Culture the P2Y6-expressing cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into the microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution (containing probenecid) in the dark at 37°C for 1 hour.

  • Compound Pre-incubation: Wash the cells to remove excess dye and add the test antagonists at various concentrations. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection: Place the microplate in the fluorescence plate reader. Record a baseline fluorescence, and then inject the P2Y6 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

  • Data Analysis: Measure the peak fluorescence intensity following agonist addition. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced signal. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow for Antagonist Selectivity Screening

The following diagram illustrates a typical workflow for identifying and characterizing selective P2Y6 receptor antagonists.

Antagonist_Selectivity_Workflow Start Start: Compound Library Primary_Screen Primary Screen: P2Y6 Functional Assay (e.g., Ca²⁺ Mobilization) Start->Primary_Screen Dose_Response Dose-Response Analysis (Determine IC₅₀ at P2Y6) Primary_Screen->Dose_Response Selectivity_Screen Selectivity Screen: Assay against other P2Y Receptor Subtypes Dose_Response->Selectivity_Screen Data_Analysis Data Analysis: Compare IC₅₀ values and determine selectivity fold Selectivity_Screen->Data_Analysis Hit_Validation Hit Validation: Orthogonal Assays (e.g., NF-κB Reporter Assay) Data_Analysis->Hit_Validation End End: Selective P2Y6 Antagonist Hit_Validation->End

Workflow for P2Y6 antagonist screening.

Conclusion

This compound demonstrates high potency and selectivity for the P2Y6 receptor, with an IC50 in the nanomolar range and insignificant activity at several other P2Y receptor subtypes.[1] While newer antagonists such as "Compound 50" show even greater potency, this compound remains a valuable and well-documented tool for studying P2Y6 receptor function due to its established selectivity profile. The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired potency and the context of other P2Y receptors in the experimental system. The provided experimental protocols and workflows offer a robust framework for the independent verification and comparison of these and other novel P2Y6 receptor antagonists.

References

A Comparative Guide to P2Y6 Receptor Antagonists: MRS 2578 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of the P2Y6 receptor in inflammation, neurodegeneration, and other pathophysiological processes, the selection of a potent and selective antagonist is critical. This guide provides a detailed comparison of MRS 2578, a widely used P2Y6 receptor antagonist, with other available alternatives, supported by experimental data and detailed protocols.

Introduction to the P2Y6 Receptor and its Antagonism

The P2Y6 receptor is a G protein-coupled receptor (GPCR) activated by the endogenous ligand uridine diphosphate (UDP).[1] Upon activation, it primarily couples to Gq/11 proteins, initiating a signaling cascade through phospholipase C (PLC).[2] This leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[1][3] This pathway is implicated in a variety of cellular responses, including cytokine release, phagocytosis, and cell migration.[2][4] The development of selective antagonists for the P2Y6 receptor is therefore of significant interest for therapeutic intervention in diseases where this receptor is upregulated.

This compound: A Potent and Selective P2Y6 Antagonist

This compound is a diisothiocyanate derivative that has been extensively characterized as a potent and selective, albeit insurmountable, antagonist of the P2Y6 receptor.[5] It exhibits high affinity for both human and rat P2Y6 receptors, with IC50 values in the nanomolar range.[4][6]

Key Features of this compound:

  • High Potency: Demonstrates IC50 values of 37 nM for the human P2Y6 receptor and 98 nM for the rat P2Y6 receptor.[4][6]

  • Excellent Selectivity: Shows insignificant activity at other P2Y receptors, including P2Y1, P2Y2, P2Y4, and P2Y11.[4][6]

  • In Vitro and In Vivo Activity: Effectively blocks UDP-induced downstream signaling in various cell-based assays and has been used in animal models of inflammation.[7]

Comparison of P2Y6 Receptor Antagonists

While this compound is a valuable tool, several other P2Y6 receptor antagonists have been developed. The following table summarizes the available quantitative data for this compound and its alternatives.

AntagonistChemical ClassPotency (IC50)Selectivity ProfileReference(s)
This compound Diisothiocyanate37 nM (human), 98 nM (rat)Insignificant activity at P2Y1, P2Y2, P2Y4, P2Y11 receptors.[4][6]
TIM-38 3-nitro-2-(trifluoromethyl)-2H-chromene4.3 µM (human)No effect on P2Y1, P2Y2, P2Y4, P2Y11 or muscarinic receptors.[7][8]
MRS4774 Nitro-benzopyran0.6 µMInformation on broad selectivity is limited.[5]
MRS4853 Nitro-benzopyran0.5 µMInformation on broad selectivity is limited.[5]
Compound 50 2,5-disubstituted 1H-benzo[d]imidazole5.914 nM (human)High selectivity for P2Y6R.[5][9][10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of P2Y6 receptor antagonism, the following diagrams illustrate the canonical signaling pathway and a general workflow for evaluating antagonist potency.

P2Y6_Signaling_Pathway UDP UDP P2Y6R P2Y6 Receptor UDP->P2Y6R activates Gq11 Gq/11 P2Y6R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects (e.g., Inflammation, Phagocytosis) Ca_release->Downstream PKC->Downstream Antagonist This compound (Antagonist) Antagonist->P2Y6R blocks

Caption: Canonical P2Y6 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture P2Y6-expressing cells Dye_Loading 2. Load cells with Ca²⁺ indicator dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Antagonist_Incubation 3. Pre-incubate cells with varying concentrations of antagonist (e.g., this compound) Dye_Loading->Antagonist_Incubation Agonist_Stimulation 4. Stimulate with UDP (agonist) Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement 5. Measure intracellular Ca²⁺ fluorescence Agonist_Stimulation->Fluorescence_Measurement Dose_Response 6. Generate dose-response curves Fluorescence_Measurement->Dose_Response IC50_Calculation 7. Calculate IC50 values Dose_Response->IC50_Calculation

Caption: General Experimental Workflow for P2Y6 Antagonist Evaluation.

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a primary method for quantifying the potency of P2Y6 receptor antagonists.

a. Cell Culture:

  • Culture human astrocytoma cells (1321N1) stably expressing the human P2Y6 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plate the cells in black, clear-bottom 96-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

b. Dye Loading:

  • On the day of the assay, remove the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), and Pluronic F-127 (0.02-0.04%) in the salt solution.

  • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

c. Antagonist and Agonist Addition:

  • After incubation, wash the cells to remove excess dye.

  • Add varying concentrations of the P2Y6 receptor antagonist (e.g., this compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in a fluorescence microplate reader and initiate recording of fluorescence intensity.

  • Add a fixed concentration of UDP (e.g., the EC80 concentration) to all wells to stimulate the P2Y6 receptor.

d. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Plot the antagonist concentration against the inhibition of the UDP-induced calcium response to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal response to UDP.[11]

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of an antagonist to block UDP-induced cell migration.[12]

a. Cell Preparation:

  • Use a cell type known to express the P2Y6 receptor and exhibit a chemotactic response to UDP (e.g., microglia or neutrophils).

  • Suspend the cells in a serum-free medium at a specific concentration (e.g., 1 x 10^6 cells/mL).

b. Assay Setup:

  • Use a Boyden chamber or a similar transwell insert system with a porous membrane. The pore size should be appropriate for the cell type being used.[2]

  • In the lower chamber, add medium containing UDP as the chemoattractant.

  • In the upper chamber, add the cell suspension pre-incubated with either vehicle or varying concentrations of the P2Y6 receptor antagonist.

c. Incubation and Cell Staining:

  • Incubate the chamber for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet or DAPI).

d. Quantification:

  • Count the number of migrated cells in several fields of view under a microscope.

  • Compare the number of migrated cells in the antagonist-treated groups to the vehicle-treated control to determine the inhibitory effect of the antagonist.

In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema)

This model is used to evaluate the anti-inflammatory effects of P2Y6 receptor antagonists in vivo.[13]

a. Animal Model:

  • Use a suitable rodent model, such as male Wistar rats or C57BL/6 mice.

  • Acclimatize the animals for at least one week before the experiment.

b. Antagonist Administration:

  • Administer the P2Y6 receptor antagonist (e.g., this compound) via a suitable route (e.g., intraperitoneal or oral) at a predetermined time before the induction of inflammation.

  • A vehicle control group should be included.

c. Induction of Inflammation:

  • Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

d. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The increase in paw volume compared to the pre-injection volume is a measure of edema.

e. Data Analysis:

  • Calculate the percentage of inhibition of paw edema for each antagonist-treated group compared to the vehicle control group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the anti-inflammatory effect.

Conclusion

This compound remains a cornerstone for in vitro and in vivo studies of the P2Y6 receptor due to its high potency and selectivity. However, the emergence of newer antagonists, such as the highly potent compound 50, offers promising alternatives for future research and therapeutic development. The choice of antagonist will depend on the specific experimental needs, including the required potency, the model system being used, and the desired mode of antagonism. The experimental protocols provided in this guide offer a starting point for the robust evaluation and comparison of these valuable research tools.

References

A Comparative Guide to P2Y6 Receptor Antagonists: MRS 2578 vs. MRS 2567 in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent P2Y6 receptor antagonists, MRS 2578 and MRS 2567, with a focus on their application in inflammation research. The P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP), has emerged as a promising therapeutic target for a variety of inflammatory conditions. Both this compound and MRS 2567 are instrumental in elucidating the role of this receptor in inflammatory signaling pathways.

Quantitative Performance Overview

The following table summarizes the key quantitative data for this compound and MRS 2567, highlighting their potency as P2Y6 receptor antagonists.

CompoundTargetSpeciesIC50Antagonism TypeKey In Vitro Effect
This compound P2Y6 ReceptorHuman37 nM[1]Insurmountable[1]Completely blocked the protection by UDP of cells undergoing TNFα-induced apoptosis (at 1 µM)[1]
P2Y6 ReceptorRat98 nM[1]Insurmountable[1]Completely blocked the protection by UDP of cells undergoing TNFα-induced apoptosis (at 1 µM)[1]
MRS 2567 P2Y6 ReceptorHuman126 nM[1]Insurmountable[1]Completely blocked the protection by UDP of cells undergoing TNFα-induced apoptosis (at 1 µM)[1]
P2Y6 ReceptorRat101 nM[1]Insurmountable[1]Completely blocked the protection by UDP of cells undergoing TNFα-induced apoptosis (at 1 µM)[1]

Note on IC50 Values: The pIC50 values from the IUPHAR/BPS Guide to PHARMACOLOGY for this compound are 7.4 (human) and 7.0 (rat), corresponding to IC50 values of approximately 39.8 nM and 100 nM, respectively. For MRS 2567, the pIC50 values are 6.9 (human) and 7.0 (rat), corresponding to IC50 values of approximately 125.9 nM and 100 nM, respectively.[2] These values are consistent with the data presented in the primary comparative study.

Mechanism of Action in Inflammation

Both this compound and MRS 2567 are selective antagonists of the P2Y6 receptor. Their anti-inflammatory effects are primarily attributed to the blockade of UDP-mediated signaling, which is known to be involved in various pro-inflammatory processes.

The P2Y6 receptor is coupled to the Gq/11 protein, and its activation leads to the stimulation of phospholipase C (PLC). This initiates a signaling cascade that results in an increase in intracellular calcium and the activation of protein kinase C (PKC). These downstream events can trigger a range of inflammatory responses, including:

  • Cytokine and Chemokine Release: Activation of the P2Y6 receptor can induce the production and release of pro-inflammatory mediators such as interleukin-6 (IL-6) and IL-8.

  • Leukocyte Activation and Migration: The P2Y6 receptor plays a role in the activation and chemotaxis of immune cells, such as neutrophils and macrophages, to sites of inflammation.

  • NF-κB Activation: The P2Y6 signaling pathway has been shown to intersect with the NF-κB pathway, a key regulator of inflammatory gene expression.

By blocking the P2Y6 receptor, this compound and MRS 2567 can effectively inhibit these pro-inflammatory signaling events. Their characterization as "insurmountable antagonists" suggests a mode of action that is not overcome by increasing concentrations of the agonist (UDP), potentially due to a covalent binding mechanism or a very slow dissociation from the receptor.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2Y6 receptor signaling pathway and a general experimental workflow for evaluating P2Y6 antagonists.

P2Y6_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_downstream Downstream Signaling UDP UDP P2Y6R P2Y6R UDP->P2Y6R Binds Gq/11 Gq/11 P2Y6R->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG MRS2578 MRS2578 MRS2578->P2Y6R Inhibit MRS2567 MRS2567 MRS2567->P2Y6R Inhibit Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation NFkB_Activation NF-κB Activation Ca_Release->NFkB_Activation PKC_Activation->NFkB_Activation Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response

P2Y6 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture Cell Culture (e.g., 1321N1-P2Y6R) Antagonist_Treatment Treatment with This compound or MRS 2567 Cell_Culture->Antagonist_Treatment Agonist_Stimulation Stimulation with UDP Antagonist_Treatment->Agonist_Stimulation Functional_Assay Functional Assays (e.g., Ca2+ mobilization, Apoptosis) Agonist_Stimulation->Functional_Assay Animal_Model Inflammation Model (e.g., LPS-induced) Compound_Admin Administer This compound or MRS 2567 Animal_Model->Compound_Admin Inflammation_Assessment Assess Inflammatory Parameters Compound_Admin->Inflammation_Assessment

General Experimental Workflow

Detailed Experimental Protocols

In Vitro Inhibition of TNFα-Induced Apoptosis

This protocol is based on the methodology described in the comparative study of this compound and MRS 2567.[1]

Objective: To determine the ability of P2Y6 receptor antagonists to block the protective effect of UDP on TNFα-induced apoptosis in 1321N1 human astrocytoma cells stably expressing the human or rat P2Y6 receptor.

Materials:

  • 1321N1 astrocytoma cells stably expressing the human or rat P2Y6 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Tumor Necrosis Factor-α (TNFα)

  • Uridine diphosphate (UDP)

  • This compound

  • MRS 2567

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the 1321N1-P2Y6R cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treatment with Antagonists: Pre-incubate the cells with the desired concentrations of this compound or MRS 2567 (e.g., 1 µM) for a specified period (e.g., 30 minutes).

  • Agonist and Apoptosis Induction: Add UDP to the culture medium to a final concentration that provides a protective effect against apoptosis. Simultaneously or shortly after, add TNFα to induce apoptosis.

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 16-24 hours).

  • Apoptosis Assay: Harvest the cells and stain them using an apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

  • Data Analysis: Compare the percentage of apoptotic cells in the different treatment groups (control, TNFα alone, TNFα + UDP, TNFα + UDP + antagonist) to determine the inhibitory effect of the antagonists.

Conclusion

Both this compound and MRS 2567 are valuable tools for investigating the role of the P2Y6 receptor in inflammation. Based on the available data, this compound exhibits higher potency at the human P2Y6 receptor compared to MRS 2567. Both compounds have been demonstrated to be effective in blocking P2Y6-mediated cellular responses in vitro. While in vivo data for this compound in various inflammation models is more extensively documented, the insurmountable nature of both antagonists makes them potent inhibitors of P2Y6 signaling. The choice between these two compounds may depend on the specific experimental context, including the species being studied and the desired concentration range. Further in vivo comparative studies would be beneficial to fully elucidate their differential therapeutic potential in inflammatory diseases.

References

A Comparative Guide to P2Y6 Receptor Inhibitors Beyond MRS 2578

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of the P2Y6 receptor in inflammation, neurodegeneration, and metabolic diseases, the selective antagonist MRS 2578 has been a critical tool. However, the landscape of P2Y6 inhibitors is expanding, offering alternatives with varying potencies and chemical scaffolds. This guide provides an objective comparison of this compound with other notable P2Y6 antagonists, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for your research needs.

Performance Comparison of P2Y6 Receptor Antagonists

The following table summarizes the in vitro potency of various P2Y6 receptor antagonists, focusing on their half-maximal inhibitory concentration (IC50) as determined by calcium mobilization assays in human P2Y6 receptor-expressing cells.

Compound Name/ReferenceChemical ClassHuman P2Y6 IC50 (nM)Selectivity NotesCitation(s)
This compound Diisothiocyanate37Insignificant activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors. Acts as a non-competitive, insurmountable antagonist.[1]
TIM-38 2H-Chromene4300Selective against four other human P2Y receptors and muscarinic receptors.[2]
Compound 50 2-(1H-pyrazol-3-yl)-1H-benzo[d]imidazole5.914High selectivity.[3][4]
MRS4841 2H-Chromene2990[5]
MRS4853 2H-Chromene500[6]
MRS4940 2H-Chromene162132-fold greater affinity than the corresponding unprotected primary alkylamine.[7]
Compound 35 2H-Chromene785Surmountable antagonist.[8]
Compound 36 2H-Chromene604[8]
Compound 37 2H-Chromene461[8]

P2Y6 Receptor Signaling Pathway

The P2Y6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its endogenous ligand, uridine diphosphate (UDP), the receptor initiates a cascade leading to the mobilization of intracellular calcium. This pathway is a key mechanism for regulating cellular responses in various physiological and pathological processes.

P2Y6_Signaling_Pathway UDP UDP P2Y6R P2Y6 Receptor UDP->P2Y6R Binds Gq Gq P2Y6R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation) Ca2_cyto->Downstream PKC->Downstream

Caption: P2Y6 Receptor Signaling Cascade.

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a common method for assessing the inhibitory activity of compounds on the P2Y6 receptor by measuring changes in intracellular calcium concentration ([Ca2+]i).[2][7]

1. Cell Culture and Plating:

  • Human 1321N1 astrocytoma cells stably expressing the human P2Y6 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom assay plates at a density of 30,000 to 50,000 cells per well and incubated overnight to allow for attachment.

2. Dye Loading:

  • The culture medium is removed, and the cells are washed with a buffered salt solution (e.g., HBSS) containing 20 mM HEPES.

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 dye) in the assay buffer, often containing probenecid to prevent dye extrusion, for 45-60 minutes at 37°C in the dark.

3. Compound Incubation:

  • After dye loading, the cells are washed to remove excess dye.

  • Varying concentrations of the test antagonist (or vehicle control) are added to the wells and incubated for a specified period (e.g., 15-30 minutes) at 37°C.

4. Agonist Stimulation and Fluorescence Measurement:

  • The assay plate is placed in a fluorescence plate reader (e.g., FLIPR or FDSS).

  • Baseline fluorescence is measured before the addition of a P2Y6 receptor agonist.

  • A specific concentration of UDP (typically at its EC50 or EC80) is added to the wells to stimulate the P2Y6 receptor.

  • Fluorescence intensity is measured kinetically for a period of 1-3 minutes to capture the peak calcium response.

5. Data Analysis:

  • The change in fluorescence intensity (peak minus baseline) is calculated for each well.

  • The inhibitory effect of the antagonist is determined by comparing the response in the presence of the compound to the control (agonist alone).

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

General Radioligand Binding Assay Protocol

While functional assays like calcium mobilization are more commonly reported for P2Y6 antagonists, a competitive radioligand binding assay can be employed to determine the direct binding affinity of a compound to the receptor. A specific radiolabeled P2Y6 antagonist would be required for this assay.

1. Membrane Preparation:

  • Cells expressing the P2Y6 receptor are harvested and homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate binding buffer.

2. Binding Reaction:

  • In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radiolabeled P2Y6 ligand and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled P2Y6 agonist or antagonist.

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Radioactivity Measurement:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

5. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The percentage of specific binding is plotted against the concentration of the test compound.

  • The IC50 value is determined from the resulting competition curve, and the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

Experimental and Screening Workflow

The following diagram illustrates a typical workflow for the identification and characterization of novel P2Y6 receptor antagonists.

Experimental_Workflow cluster_0 Compound Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization & In Vivo Testing HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. other P2Y receptors) Dose_Response->Selectivity Binding_Assay Binding Affinity (Radioligand Binding Assay) Selectivity->Binding_Assay SAR Structure-Activity Relationship (SAR) Studies Binding_Assay->SAR In_Vivo In Vivo Efficacy Models (e.g., Inflammation Models) SAR->In_Vivo

References

Validating P2Y6 Receptor Activation: A Comparative Guide to Experimental Findings with UDP and Other Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods and findings for validating the activity of P2Y6 receptor agonists, with a primary focus on its endogenous ligand, Uridine Diphosphate (UDP). This guide includes detailed experimental protocols, comparative data, and visualizations of key signaling pathways and workflows.

The P2Y6 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological and pathological processes, including inflammation, phagocytosis, and vascular function.[1] Its activation by UDP triggers downstream signaling cascades that are critical targets for therapeutic intervention. This guide outlines the principal experimental approaches to quantify the effects of P2Y6 agonists and offers a comparative analysis of their performance.

P2Y6 Receptor Signaling Pathways

Activation of the P2Y6 receptor by an agonist like UDP primarily initiates signaling through two main G protein pathways: Gαq and Gα13.[2] The Gαq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[3][4] The Gα13 pathway, on the other hand, activates Rho-associated kinase (ROCK), which is involved in cytoskeleton rearrangement and cell migration.[2] A key downstream consequence of P2Y6 activation is the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), a crucial event in cell proliferation and differentiation.[5][6]

P2Y6 Receptor Signaling Cascade

Comparative Agonist Performance

The potency and efficacy of P2Y6 agonists can be compared across several key experimental readouts. UDP serves as the benchmark endogenous agonist. Synthetic agonists, such as PSB-0474, have been developed to offer improved selectivity and potency.

Agonist/AntagonistAssayCell TypeEC50 / IC50Reference
UDP Intracellular Ca2+ ReleaseHuman Nasal Epithelial Cells190 nM[7]
Intracellular Ca2+ ReleaseMouse Superior Cervical Ganglion Neurons>90 µM[8]
Intracellular Ca2+ ReleaseMouse Superior Cervical Ganglion Glial Cells>200 µM[8]
ERK1/2 PhosphorylationP2RY6-transfected HEK293 cells3.6 ± 0.3 nM[9]
PSB-0474 P2Y6 Receptor Activation-70 nM
MRS2578 (Antagonist) P2Y6 Receptor InhibitionHuman P2Y6 Receptors37 nM[3][10]
P2Y6 Receptor InhibitionRat P2Y6 Receptors98 nM[3][10][11]

Key Experimental Protocols for Agonist Validation

To validate the experimental findings with a P2Y6 agonist like UDP, three core assays are typically employed: measurement of intracellular calcium mobilization, assessment of ERK1/2 phosphorylation, and quantification of phagocytosis.

Intracellular Calcium Mobilization Assay

This assay directly measures a primary downstream effect of P2Y6 activation via the Gαq pathway. The fluorescent dye Fura-2 AM is a common tool for this purpose.

Methodology:

  • Cell Culture and Plating: Culture cells (e.g., HEK293 cells stably expressing the P2Y6 receptor, or primary cells like microglia) in appropriate media. Seed the cells onto coverslips or in 96-well plates suitable for fluorescence measurements.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Incubate the cells with Fura-2 AM (typically 1-5 µM) in the same buffer for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells to remove extracellular Fura-2 AM.

  • Agonist Stimulation: Place the coverslip or plate in a fluorometer or on a fluorescence microscope. Establish a baseline fluorescence reading. Add the P2Y6 agonist (e.g., UDP) at various concentrations.

  • Data Acquisition: Measure the fluorescence emission at 510 nm with excitation alternating between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration. Plot the change in this ratio over time to visualize the calcium transient. Dose-response curves can be generated to determine the EC50 of the agonist.

Calcium_Assay_Workflow A 1. Seed Cells (e.g., P2Y6-expressing HEK293) B 2. Load with Fura-2 AM A->B C 3. Wash to remove extracellular dye B->C D 4. Establish Baseline Fluorescence (340/380nm excitation) C->D E 5. Add P2Y6 Agonist (e.g., UDP) D->E F 6. Measure Fluorescence Emission at 510nm E->F G 7. Calculate 340/380nm Ratio and Determine [Ca2+]i F->G

Intracellular Calcium Assay Workflow
ERK1/2 Phosphorylation Assay (Western Blotting)

This assay quantifies the activation of the MAPK signaling pathway downstream of P2Y6.

Methodology:

  • Cell Culture and Treatment: Culture cells in appropriate media and serum-starve them for several hours to reduce basal ERK1/2 phosphorylation. Treat the cells with the P2Y6 agonist at various concentrations for a specific time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.

Western_Blot_Workflow A 1. Cell Treatment with P2Y6 Agonist B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Western Transfer to PVDF D->E F 6. Immunoblotting for p-ERK1/2 E->F G 7. Stripping and Re-probing for Total ERK1/2 F->G H 8. Densitometric Analysis G->H

ERK1/2 Phosphorylation Western Blot Workflow
Microglial Phagocytosis Assay

This functional assay is particularly relevant for studying the role of P2Y6 in neuroinflammation and clearance of cellular debris.

Methodology:

  • Microglia Culture: Isolate and culture primary microglia or use a suitable microglial cell line.

  • Preparation of Phagocytic Substrate: Use fluorescently labeled particles such as latex beads or zymosan. Opsonize the particles with serum to enhance phagocytosis.

  • Cell Treatment: Treat the microglia with the P2Y6 agonist (e.g., UDP) for a defined period.

  • Phagocytosis: Add the prepared fluorescent particles to the microglia and incubate for 1-2 hours to allow for phagocytosis.

  • Washing and Quenching: Wash the cells thoroughly to remove non-ingested particles. Quench the fluorescence of any remaining extracellular particles using a quenching agent like trypan blue.

  • Imaging and Quantification:

    • Microscopy: Fix the cells and visualize them using a fluorescence microscope. The number of ingested particles per cell or the percentage of phagocytic cells can be quantified.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of ingested material.

Conclusion

Validating the experimental findings of a P2Y6 agonist such as UDP requires a multi-faceted approach employing a combination of biochemical and cell-based functional assays. By systematically measuring intracellular calcium mobilization, ERK1/2 phosphorylation, and phagocytosis, researchers can build a comprehensive profile of agonist activity. The detailed protocols and comparative data presented in this guide provide a robust framework for the objective evaluation of P2Y6 agonists, facilitating the discovery and development of novel therapeutics targeting this important receptor.

References

MRS 2578: A Comparative Guide to its P2Y Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of purinergic signaling, the selectivity of pharmacological tools is paramount. This guide provides an objective comparison of MRS 2578, a widely used P2Y receptor antagonist, detailing its cross-reactivity profile against various P2Y receptor subtypes. The information presented is supported by experimental data to aid in the precise application of this compound in research settings.

Selectivity Profile of this compound: A Quantitative Overview

This compound is a potent and selective antagonist of the P2Y6 receptor.[1][2][3][4] Experimental data consistently demonstrate its high affinity for the human and rat P2Y6 receptors, with IC50 values in the nanomolar range. In contrast, its activity at other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, and P2Y11, is negligible, with IC50 values typically exceeding 10 µM.[1][2][3] While specific quantitative data for P2Y12 and P2Y13 receptors are not consistently reported in the literature, the available information suggests a high degree of selectivity for P2Y6. One study indicated that this compound does not exhibit significant binding to the P2Y14 receptor at a concentration of 10 µM.

For a clear comparison, the following table summarizes the inhibitory activity of this compound across various P2Y receptor subtypes.

Receptor SubtypeSpeciesIC50 ValueReference
P2Y6 Human37 nM[1][2][3][4]
Rat98 nM[1][3][4]
P2Y1 Human> 10 µM[1][2][3]
P2Y2 Human> 10 µM[1][2][3]
P2Y4 Human> 10 µM[1][2][3]
P2Y11 Human> 10 µM[1][2][3]
P2Y12 -Data not available-
P2Y13 -Data not available-
P2Y14 HumanNo significant binding at 10 µM

Unraveling the Mechanism: Experimental Methodologies

The determination of this compound's selectivity profile relies on robust in vitro assays. Below are detailed protocols for two key experimental methods used to characterize P2Y receptor antagonists.

Calcium Mobilization Assay

This functional assay is widely used to determine the potency of P2Y receptor antagonists by measuring their ability to inhibit agonist-induced intracellular calcium release, a hallmark of Gq-coupled P2Y receptor activation.

Objective: To determine the IC50 value of this compound by quantifying its inhibition of agonist-induced calcium mobilization in cells expressing the target P2Y receptor.

Materials:

  • Cells stably or transiently expressing the P2Y receptor of interest (e.g., HEK293, 1321N1 astrocytoma cells)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • 96-well black, clear-bottom microplates

  • P2Y receptor agonist (e.g., UDP for P2Y6, ADP for P2Y1/P2Y12/P2Y13, UTP for P2Y2/P2Y4, ATP for P2Y11)

  • This compound

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence microplate reader with an injection system

Protocol:

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES, 2.5 mM probenecid, and 0.04% Pluronic F-127. The final concentration of Fluo-4 AM is typically 2-5 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS containing 20 mM HEPES and 2.5 mM probenecid to remove extracellular dye. After the final wash, add 100 µL of the same buffer to each well.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature in the dark.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths for Fluo-4 (typically ~494 nm and ~516 nm, respectively).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the P2Y receptor agonist at a concentration known to elicit a submaximal response (e.g., EC80).

    • Record the fluorescence intensity for at least 60 seconds following agonist addition.

  • Data Analysis:

    • The increase in fluorescence intensity upon agonist addition reflects the intracellular calcium concentration.

    • Calculate the percentage of inhibition of the agonist-induced response by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for a specific P2Y receptor subtype.

Materials:

  • Cell membranes prepared from cells expressing the P2Y receptor of interest

  • Radiolabeled P2Y receptor ligand (e.g., [³H]2-MeSADP for P2Y12)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cell membranes (typically 10-50 µg of protein per well), and the radiolabeled ligand at a concentration near its Kd.

    • Add varying concentrations of this compound to the appropriate wells.

    • For determining non-specific binding, add a high concentration of an unlabeled competitor ligand instead of this compound.

    • For determining total binding, add only the assay buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the context of this compound's activity, the following diagrams illustrate the P2Y6 receptor signaling pathway and a typical experimental workflow for assessing P2Y receptor antagonism.

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 binds Gq Gq P2Y6->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes MRS2578 This compound MRS2578->P2Y6 antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release induces PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Experimental_Workflow cluster_setup Assay Setup cluster_execution Experiment Execution cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (P2Y Receptor Expressing Cells) dye_loading 2. Calcium Indicator Dye Loading (e.g., Fluo-4 AM) cell_seeding->dye_loading compound_prep 3. Prepare this compound Dilutions dye_loading->compound_prep incubation 4. Incubate Cells with this compound compound_prep->incubation baseline 5. Measure Baseline Fluorescence incubation->baseline agonist_addition 6. Add P2Y Receptor Agonist baseline->agonist_addition measurement 7. Measure Fluorescence Change agonist_addition->measurement data_processing 8. Calculate % Inhibition measurement->data_processing curve_fitting 9. Generate Dose-Response Curve data_processing->curve_fitting ic50 10. Determine IC50 Value curve_fitting->ic50

References

Comparative Guide to MRS 2578: A Potent P2Y6 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRS 2578, a potent and selective P2Y6 receptor antagonist, with other available alternatives. The information is supported by experimental data to aid in the selection of the most appropriate tool for your research needs.

Introduction to this compound

This compound is a diisothiocyanate derivative that acts as a potent and insurmountable antagonist of the P2Y6 nucleotide receptor.[1] It exhibits high selectivity for the P2Y6 receptor over other P2Y receptors, including P2Y1, P2Y2, P2Y4, and P2Y11, where it shows insignificant activity.[2][3] The IC50 values for this compound are in the nanomolar range, with a reported IC50 of 37 nM for the human P2Y6 receptor and 98 nM for the rat P2Y6 receptor.[2][3][4] This high potency and selectivity make this compound a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y6 receptor.

Mechanism of Action and Signaling Pathway

The P2Y6 receptor is a G protein-coupled receptor (GPCR) that is endogenously activated by uridine diphosphate (UDP). Upon activation, the P2Y6 receptor primarily couples to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is involved in a multitude of cellular processes, including inflammation, phagocytosis, and cell migration.

This compound exerts its antagonistic effect by blocking the P2Y6 receptor, thereby preventing UDP from binding and initiating the downstream signaling cascade. This inhibition of the P2Y6 pathway has been shown to have various effects in experimental models, such as the attenuation of inflammatory responses and the inhibition of microglial phagocytosis.[2]

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP UDP P2Y6_Receptor P2Y6 Receptor UDP->P2Y6_Receptor Activates Gq_alpha Gq/11 P2Y6_Receptor->Gq_alpha Activates MRS2578 This compound MRS2578->P2Y6_Receptor Inhibits PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Responses Cellular Responses (Inflammation, Phagocytosis, etc.) Ca2_release->Cellular_Responses PKC_activation->Cellular_Responses

Comparison with Other P2Y6 Receptor Antagonists

Several other compounds have been identified as P2Y6 receptor antagonists. This section provides a comparison of this compound with some of these alternatives based on available data.

AntagonistChemical ClassPotency (IC50)SelectivityMode of ActionReference
This compound Diisothiocyanate37 nM (human), 98 nM (rat)High for P2Y6 over P2Y1, P2Y2, P2Y4, P2Y11Insurmountable[2][3][4]
MRS2567 Diisothiocyanate126 nM (human), 101 nM (rat)High for P2Y6Insurmountable[5]
MRS2575 Diisothiocyanate155 nM (human)Selective for human P2Y6; no effect on rat P2Y6Insurmountable[5]
TIM-38 2H-Chromene4.3 µMSelective for P2Y6Not specified[6]
Compound 50 Benzo[d]imidazole derivative5.914 nMHigh selectivityNot specified[7]

Antagonist_Comparison cluster_Diisothiocyanates Diisothiocyanate Derivatives cluster_Other_Classes Other Chemical Classes MRS2578 This compound (Potent, Insurmountable) High_Potency High_Potency MRS2578->High_Potency High Potency (nM) MRS2567 MRS2567 (Potent, Insurmountable) MRS2567->High_Potency High Potency (nM) MRS2575 MRS2575 (Human-selective) TIM38 TIM-38 (Chromene derivative, µM potency) Moderate_Potency Moderate_Potency TIM38->Moderate_Potency Moderate Potency (µM) Compound50 Compound 50 (Benzo[d]imidazole, High Potency) Compound50->High_Potency Very High Potency (nM)

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Inositol Phosphate Accumulation Assay

This assay is used to determine the ability of a compound to inhibit the Gq-coupled signaling of the P2Y6 receptor.

Materials:

  • HEK293 cells stably expressing the human P2Y6 receptor

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • myo-[3H]inositol

  • This compound and other test compounds

  • UDP (agonist)

  • Lithium Chloride (LiCl)

  • Dowex AG 1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Labeling: Seed P2Y6-expressing HEK293 cells in 24-well plates and grow to near confluence. Label the cells by incubating them overnight in a medium containing myo-[3H]inositol (1 µCi/mL).

  • Pre-incubation with Antagonist: Wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) in a buffer containing LiCl (10 mM) for 30 minutes at 37°C. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Agonist Stimulation: Add UDP (e.g., 100 nM final concentration) to the wells and incubate for an additional 30 minutes at 37°C.

  • Extraction of Inositol Phosphates: Terminate the incubation by aspirating the medium and adding ice-cold 0.5 M perchloric acid.

  • Purification and Quantification: Neutralize the extracts and apply them to Dowex AG 1-X8 columns. Elute the total inositol phosphates with formic acid and quantify the radioactivity by liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition of the UDP-induced inositol phosphate accumulation for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Reporter Assay

This assay measures the effect of this compound on the activation of the NF-κB signaling pathway, which is often downstream of P2Y6 receptor activation in inflammatory contexts.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium

  • This compound

  • Stimulus (e.g., TNF-α or UDP)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or UDP, for 6-8 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.

In Vivo Mouse Model of LPS-Induced Lung Inflammation

This protocol describes the use of this compound in a mouse model of acute lung injury induced by lipopolysaccharide (LPS).

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for this compound (e.g., DMSO and saline)

  • Anesthesia (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • ELISA kits for cytokines (e.g., TNF-α, IL-6)

  • Histology supplies

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle intraperitoneally (i.p.) or via the desired route 1 hour before LPS challenge.

  • LPS Challenge: Anesthetize the mice and intratracheally instill LPS (e.g., 1-5 mg/kg in 50 µL of sterile saline) to induce lung inflammation. A control group should receive saline only.

  • Sample Collection: At a predetermined time point (e.g., 6, 24, or 48 hours) after LPS instillation, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of PBS into the lungs. Centrifuge the BAL fluid to separate the cells from the supernatant.

  • Analysis:

    • Cell Count and Differentials: Count the total number of cells in the BAL fluid and perform cytospin preparations to determine the differential cell counts (neutrophils, macrophages, etc.).

    • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid supernatant using ELISA.

    • Histopathology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, edema, and tissue damage.

  • Data Analysis: Compare the inflammatory parameters (cell counts, cytokine levels, histology scores) between the different treatment groups (vehicle + saline, vehicle + LPS, this compound + LPS) using appropriate statistical tests.

in_vivo_workflow Start Start Acclimatization Mouse Acclimatization (1 week) Start->Acclimatization Grouping Randomly assign mice to treatment groups Acclimatization->Grouping Treatment Administer this compound or Vehicle (i.p.) Grouping->Treatment LPS_Challenge Intratracheal LPS or Saline Instillation Treatment->LPS_Challenge Incubation Incubation Period (6, 24, or 48 hours) LPS_Challenge->Incubation Euthanasia Euthanasia and Sample Collection Incubation->Euthanasia BAL Bronchoalveolar Lavage (BAL) Euthanasia->BAL Histology Lung Tissue Collection for Histology Euthanasia->Histology Analysis Analysis BAL->Analysis Histology->Analysis Cell_Count BAL Cell Count & Differentials Analysis->Cell_Count Cytokine_Analysis BAL Cytokine Measurement (ELISA) Analysis->Cytokine_Analysis Histopathology H&E Staining and Scoring Analysis->Histopathology Data_Analysis Statistical Analysis of Results Cell_Count->Data_Analysis Cytokine_Analysis->Data_Analysis Histopathology->Data_Analysis End End Data_Analysis->End

Conclusion

This compound is a highly potent and selective P2Y6 receptor antagonist that serves as an invaluable tool for investigating the roles of this receptor in health and disease. Its well-characterized mechanism of action and efficacy in various experimental models make it a preferred choice for many researchers. When selecting a P2Y6 receptor antagonist, it is crucial to consider the specific requirements of the experiment, including the species being studied, the desired potency, and the mode of action. This guide provides a starting point for comparing this compound with other available antagonists and offers detailed protocols to facilitate its use in your research.

References

A Comparative Guide: Pharmacological Inhibition with MRS 2578 versus Genetic Knockout of the P2Y6 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between two key methodologies for studying the P2Y6 receptor: pharmacological antagonism using MRS 2578 and genetic knockout of the P2Y6 gene. Understanding the nuances, similarities, and discrepancies between these approaches is crucial for accurate data interpretation and the design of robust experimental strategies.

At a Glance: this compound vs. P2Y6 Knockout

FeatureThis compoundGenetic Knockout of P2Y6
Method of Action Selective, potent, and insurmountable antagonist of the P2Y6 receptor.[1]Complete and permanent ablation of P2Y6 receptor expression.
Selectivity High selectivity for P2Y6 over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y11).[1]Absolutely specific to the P2Y6 gene.
Temporal Control Acute and reversible inhibition, allowing for precise timing of intervention.Lifelong absence of the receptor, which may lead to compensatory mechanisms.
Off-Target Effects Potential for off-target effects or receptor-independent actions.[2]No off-target effects in the traditional sense, but developmental compensation can occur.
Translational Relevance High, as it mimics a therapeutic intervention.Valuable for target validation, but not a direct therapeutic modality.
Ease of Use Relatively simple to administer in vitro and in vivo.Technically demanding and time-consuming to generate and maintain mouse lines.

P2Y6 Receptor Signaling Pathway

The P2Y6 receptor is a G protein-coupled receptor (GPCR) activated by uridine diphosphate (UDP). Its activation triggers a cascade of intracellular events primarily through Gαq, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor G_protein Gαq/Gβγ P2Y6->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes UDP UDP UDP->P2Y6 Activates MRS2578 This compound MRS2578->P2Y6 Inhibits Knockout Genetic Knockout Knockout->P2Y6 Ablates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Phagocytosis, Inflammation) Ca_release->Downstream PKC->Downstream

P2Y6 receptor signaling pathway and points of intervention.

Experimental Workflow: A Comparative Overview

The following diagram illustrates the distinct experimental workflows for studying P2Y6 function using either this compound or a genetic knockout approach.

Experimental_Workflow cluster_MRS2578 Pharmacological Inhibition (this compound) cluster_Knockout Genetic Knockout start_mrs Select Wild-Type Animal Model administer_mrs Administer this compound (e.g., i.p. injection) start_mrs->administer_mrs induce_phenotype_mrs Induce Phenotype (e.g., LPS, TAC) administer_mrs->induce_phenotype_mrs analyze_mrs Analyze Outcome induce_phenotype_mrs->analyze_mrs start_ko Generate P2Y6 Knockout Mouse Line breed_ko Breed to Obtain Homozygous Knockouts and Wild-Type Littermates start_ko->breed_ko induce_phenotype_ko Induce Phenotype (e.g., LPS, Ischemia) breed_ko->induce_phenotype_ko analyze_ko Analyze Outcome and Compare KO vs. WT induce_phenotype_ko->analyze_ko

Comparative experimental workflows.

Head-to-Head Comparison: Experimental Data

Neuroinflammation and Phagocytosis

In models of neuroinflammation, both this compound and P2Y6 knockout demonstrate protective effects by inhibiting microglial phagocytosis of neurons.

ModelInterventionKey FindingsReference
In vitro neuronal-glial cultures with LPSThis compound (1 µM)Prevented neuronal loss.[3][4]
In vivo LPS injection in rat striatumThis compound (100 µM co-injection)Prevented neuronal loss.[3][4]
In vivo transient focal ischemia in miceP2Y6 KnockoutPrevented peri-infarct neuronal loss.[5]
In vivo LPS-induced Parkinson's disease modelThis compound or P2Y6 knockoutReduced phagocytic activity of microglia and loss of dopaminergic neurons.[6]
Developmental synaptic pruningP2Y6 KnockoutReduced microglial internalization of synaptic material.[7]
Cardiac Hypertrophy and Fibrosis

Studies on cardiac remodeling present a more complex picture, with this compound and P2Y6 knockout yielding divergent results.

ModelInterventionKey FindingsReference
Transverse Aortic Constriction (TAC) in miceThis compound (3 mg/kg, i.p.)Decreased collagen deposition without affecting cardiac hypertrophy.[1][8]
Transverse Aortic Constriction (TAC) in miceP2Y6 KnockoutExacerbated cardiac remodeling.[2]
Isoproterenol-induced cardiac hypertrophy in miceP2Y6 KnockoutEnhanced pathological cardiac hypertrophy.[8]

These conflicting findings suggest that this compound may have actions independent of its P2Y6 antagonist activity or that the lifelong absence of P2Y6 leads to compensatory changes that alter the heart's response to stress.[2] One study proposed that this compound might induce the expression of cardioprotective proteins like SOD2 through a P2Y6-dependent but non-canonical signaling pathway.[2]

Vascular Inflammation and Aneurysm

In the context of vascular inflammation, both approaches appear to yield similar outcomes. However, a study on abdominal aortic aneurysm (AAA) highlights potential discrepancies.

ModelInterventionKey FindingsReference
LPS-induced vascular inflammation in miceThis compound or P2Y6 KnockoutAttenuated inflammatory responses.[9]
Angiotensin II-induced AAA in apoE-/- miceThis compound (16 and 32 mg/kg)Exacerbated the progression and rupture of AAA.[10][11]

The authors of the AAA study suggest that the discordant findings between pharmacological inhibition and genetic deletion could arise from the different experimental contexts and models used.[10]

Experimental Protocols

This compound Administration
  • In Vitro: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration, often ranging from 1 to 10 µM.[1][3]

  • In Vivo:

    • Intraperitoneal (i.p.) Injection: A common route of administration. For example, in a mouse model of cardiac fibrosis, this compound was administered at 3 mg/kg daily for 3 days.[1] In a model of intracerebral hemorrhage, a similar dose of 3 mg/kg was used.[6]

    • Intravenous (i.v.) Injection: In a murine endotoxemia model, 100 µL of 10 µM this compound was given before and one hour after LPS application.[9][12]

    • Direct Injection: For localized effects in the brain, this compound can be directly co-injected with the inflammatory stimulus.[3]

Generation of P2Y6 Knockout Mice

The generation of P2Y6 knockout mice is a complex process that generally involves the following steps:

  • Design of a Targeting Vector: A DNA construct is created to replace a critical part of the P2Y6 gene (e.g., an exon) with a selectable marker, such as a neomycin resistance gene. This vector also contains regions of homology to the DNA flanking the target sequence to facilitate homologous recombination.

  • Transfection of Embryonic Stem (ES) Cells: The targeting vector is introduced into mouse ES cells, typically via electroporation.

  • Selection of Targeted ES Cells: ES cells that have successfully incorporated the targeting vector into the correct genomic location are selected for using antibiotics and confirmed by PCR and Southern blotting.

  • Generation of Chimeric Mice: The targeted ES cells are injected into mouse blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring are chimeras, composed of cells from both the host blastocyst and the engineered ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. If the engineered ES cells contributed to the germline, the knockout allele will be passed on to the next generation.

  • Breeding to Homozygosity: Heterozygous offspring are interbred to produce homozygous P2Y6 knockout mice, which are used for experiments alongside their wild-type littermates as controls.[13][14][15][16]

Conclusion

Both this compound and P2Y6 genetic knockout are invaluable tools for dissecting the role of the P2Y6 receptor in health and disease.

  • This compound offers the advantage of acute, timed intervention, which is highly relevant for modeling therapeutic strategies. However, researchers must remain vigilant for potential off-target effects or non-canonical signaling activities that may lead to results that differ from genetic ablation.

  • P2Y6 knockout provides the most definitive evidence for the involvement of the receptor in a particular biological process. The complete and specific loss of the receptor avoids the issue of incomplete inhibition or off-target effects. Nevertheless, the potential for developmental compensation, where other genes or pathways adapt to the absence of P2Y6, must be considered when interpreting results.

References

A Researcher's Guide to Selecting the Optimal P2Y6 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable P2Y6 antagonist is a critical decision that can significantly impact the trajectory of their research. The P2Y6 receptor, a G-protein coupled receptor activated by uridine diphosphate (UDP), is an increasingly important target in a variety of therapeutic areas, including inflammation, neurodegeneration, and metabolic diseases. This guide provides a comprehensive comparison of currently available P2Y6 antagonists, supported by experimental data and detailed protocols to aid in making an informed choice for your specific research needs.

Performance Comparison of P2Y6 Antagonists

The selection of an appropriate P2Y6 antagonist is contingent on several key factors, including potency, selectivity, and mechanism of action. The following table summarizes the quantitative data for three prominent P2Y6 antagonists: MRS2578, TIM-38, and the recently identified highly potent "compound 50".

AntagonistChemical ClassPotency (IC50)SelectivityMechanism of ActionReference
MRS2578 Diisothiocyanate derivative37 nM (human), 98 nM (rat)Selective for P2Y6 over P2Y1, P2Y2, P2Y4, and P2Y11 receptors.[1][2][3][4]Non-competitive allosteric antagonist.[5][1][2][3][4]
TIM-38 3-nitro-2-(trifluoromethyl)-2H-chromene4.3 µMSelective for P2Y6 over other P2Y and muscarinic receptors.Not explicitly stated, likely competitive.[6]
Compound 50 2-(1-(tert-butyl)-5-(furan-2-yl)-1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivative5.914 nMHigh selectivity for P2Y6.[6][7][8][9]Not explicitly stated, likely competitive.[6][7][8][9]

Note on PRL-671: Extensive searches for a P2Y6 antagonist designated as "PRL-671" did not yield any specific information in the public domain. It is possible that this is an internal compound designation not yet publicly disclosed or a misidentification.

P2Y6 Receptor Signaling Pathway

The P2Y6 receptor primarily signals through the Gq alpha subunit of heterotrimeric G proteins. Upon activation by its endogenous ligand UDP, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 binds Gq Gq P2Y6->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum Ca2_cyto [Ca2+]i ↑ Ca2_ER Ca2+ IP3R->Ca2_cyto releases Ca2+ Downstream Downstream Cellular Responses Ca2_cyto->Downstream triggers PKC->Downstream triggers Calcium_Mobilization_Workflow A 1. Cell Seeding Seed P2Y6-expressing cells (e.g., 1321N1-P2Y6) into a 96-well black-walled plate. B 2. Dye Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of probenecid. A->B C 3. Antagonist Incubation Incubate cells with varying concentrations of the test P2Y6 antagonist. B->C D 4. Agonist Stimulation Add a P2Y6 agonist (e.g., UDP) at a concentration that elicits a submaximal response (EC80). C->D E 5. Fluorescence Measurement Measure the change in fluorescence intensity over time using a fluorescence plate reader. D->E F 6. Data Analysis Calculate the percent inhibition of the agonist-induced calcium response and determine the IC50 value for the antagonist. E->F Radioligand_Binding_Workflow A 1. Membrane Preparation Prepare cell membranes from P2Y6-expressing cells. B 2. Competition Reaction Incubate membranes with a fixed concentration of a P2Y6-selective radioligand (e.g., [3H]UDP) and varying concentrations of the unlabeled antagonist. A->B C 3. Separation of Bound and Free Ligand Separate receptor-bound radioligand from free radioligand by rapid vacuum filtration through glass fiber filters. B->C D 4. Scintillation Counting Quantify the radioactivity retained on the filters using a scintillation counter. C->D E 5. Data Analysis Determine the IC50 of the antagonist and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. D->E

References

A Comparative Review of P2Y6 Receptor Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP), has emerged as a promising therapeutic target for a variety of diseases, including inflammatory conditions, neuropathic pain, and cancer. The development of selective antagonists for this receptor is a key area of research. This guide provides a comparative overview of the performance of several P2Y6 antagonists, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor initiates a cascade of intracellular events. Primarily coupled to Gq/11 proteins, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Additionally, the P2Y6 receptor can signal through Gα13 to activate the Rho-associated coiled-coil containing protein kinase (ROCK) pathway. These signaling pathways are integral to cellular processes such as inflammation, cell migration, and phagocytosis.

P2Y6_Signaling_Pathway P2Y6 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y6 P2Y6 Receptor Gq Gq/11 P2Y6->Gq activates Ga13 Gα13 P2Y6->Ga13 activates UDP UDP UDP->P2Y6 binds PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Cellular Responses (Inflammation, Migration, Phagocytosis) PKC->Response ROCK ROCK Ga13->ROCK activates ROCK->Response

Caption: P2Y6 Receptor Signaling Pathways.

Comparison of P2Y6 Antagonists

The following table summarizes the quantitative data for several P2Y6 receptor antagonists based on published literature. The potency is typically reported as the half-maximal inhibitory concentration (IC50), representing the concentration of the antagonist required to inhibit 50% of the P2Y6 receptor's response to an agonist.

AntagonistChemical StructurePotency (IC50) at human P2Y6Selectivity Profile
MRS2578 N,N''-1,4-Butanediylbis[N'-(3-isothiocyanatophenyl)thiourea]37 nM[1][2][3][4]Insignificant activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors[1][2][3][4].
TIM-38 3-nitro-2-(trifluoromethyl)-2H-chromene4.3 µM[5][6]Selective against four other human P2Y receptors[5][6].
Compound 50 (Zhu et al.) 2-(1-(tert-butyl)-5-(furan-2-yl)-1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivative5.914 nM[7][8][9]High selectivity[7][8][9].
MRS4774 Nitro-benzopyran derivative0.6 µM[7]Data not available.
MRS4853 Nitro-benzopyran derivative0.46 µM (human), 6.15 µM (mouse)[10][11]Data not available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of P2Y6 antagonists.

This assay is a primary method for assessing the potency of P2Y6 antagonists by measuring their ability to inhibit the increase in intracellular calcium concentration induced by a P2Y6 agonist.

Objective: To determine the IC50 value of a P2Y6 antagonist.

Materials:

  • 1321N1 human astrocytoma cells stably expressing the human P2Y6 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • P2Y6 agonist: Uridine diphosphate (UDP).

  • Test antagonist.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Culture: Culture the P2Y6-expressing 1321N1 cells in appropriate medium until they reach a suitable confluency for plating in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 2.5 mM probenecid) in assay buffer for 1 hour at 37°C.

  • Antagonist Incubation: After the incubation period, wash the cells with assay buffer. Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: Place the cell plate into the fluorescence plate reader. Add a fixed concentration of the P2Y6 agonist UDP (typically at its EC80 concentration) to all wells simultaneously.

  • Data Analysis: Monitor the change in fluorescence intensity over time. The peak fluorescence response in the presence of the antagonist is compared to the response with agonist alone. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

This model is widely used to evaluate the anti-inflammatory efficacy of P2Y6 antagonists in the context of inflammatory bowel disease.

Objective: To assess the therapeutic effect of a P2Y6 antagonist on colitis in mice.

Animal Model:

  • Male C57BL/6 mice (8-10 weeks old).

Materials:

  • Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da).

  • Test P2Y6 antagonist.

  • Vehicle control.

Protocol:

  • Induction of Colitis: Induce acute colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days[12][13][14][15][16].

  • Treatment: Administer the P2Y6 antagonist or vehicle to the mice daily via a suitable route (e.g., oral gavage, intraperitoneal injection) starting from the first day of DSS administration.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the treatment period, sacrifice the mice and collect the colons. Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via ELISA or qPCR).

  • Data Analysis: Compare the DAI scores, colon length, histological scores, and inflammatory marker levels between the antagonist-treated group and the vehicle-treated group to determine the efficacy of the antagonist.

Experimental Workflow for P2Y6 Antagonist Screening

The process of identifying and characterizing novel P2Y6 antagonists typically follows a structured workflow, from initial high-throughput screening to in vivo validation.

Antagonist_Screening_Workflow General Workflow for P2Y6 Antagonist Screening HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. other P2Y receptors) Dose_Response->Selectivity Lead_Opt Lead Optimization (SAR Studies) Selectivity->Lead_Opt In_Vivo In Vivo Efficacy Studies (e.g., Colitis, Pain Models) Lead_Opt->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Candidate Preclinical Candidate PK_PD->Candidate

Caption: P2Y6 Antagonist Screening Workflow.

In Vivo Efficacy of P2Y6 Antagonists

Several studies have demonstrated the therapeutic potential of P2Y6 antagonists in various preclinical models of disease.

  • Inflammation: In a mouse model of DSS-induced colitis, a potent and selective P2Y6R antagonist, compound 50, was shown to effectively ameliorate the disease by inhibiting the activation of the NLRP3 inflammasome in colon tissues[7][8][9]. Similarly, in a model of lipopolysaccharide (LPS)-induced pulmonary edema, this compound reduced lung inflammation and infiltration of inflammatory cells[7][8][9]. MRS2578 has also been shown to reduce inflammation in a mouse model of allergic airway inflammation[1].

  • Neuropathic Pain: The role of P2Y6 antagonists in neuropathic pain is still under investigation, with some conflicting results. One study reported that intraperitoneal injection of MRS2578 could prevent the decrease in paw withdrawal threshold and thermal withdrawal latency in a rat model of chronic constriction injury, suggesting an analgesic effect[17]. However, another study found that systemic and intrathecal administration of MRS2578 failed to affect injury-induced neuropathic pain behavior in mice[18].

  • Cancer: P2Y6 receptor antagonists have shown potential as anti-tumor agents. In a mouse lymphoma model, intratumoral injection of MRS2578 resulted in a significant reduction in tumor volume[12].

This comparative guide provides a valuable resource for researchers investigating the P2Y6 receptor. The presented data and protocols can aid in the selection of appropriate antagonists and the design of robust experimental studies to further elucidate the role of the P2Y6 receptor in health and disease and to advance the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of MRS 2578: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of MRS 2578, a potent P2Y6 receptor antagonist. This document provides immediate, actionable safety and logistical information, including detailed operational and disposal protocols to ensure laboratory safety and regulatory compliance.

This compound is a valuable tool in pharmacological research, but its diisothiocyanate structure necessitates careful handling and a structured disposal plan. Adherence to these procedures is critical for personal safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

  • Acute Oral Toxicity (Category 3): Toxic if swallowed.

  • Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.

All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and follow all institutional and national safety guidelines.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential. Contaminated gloves should be disposed of as hazardous waste immediately after use.

  • Body Protection: A laboratory coat and appropriate protective clothing must be worn.

  • Respiratory Protection: All work with solid this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation. If there is a significant risk of inhalation, a NIOSH-approved respirator with a suitable cartridge should be used.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₀H₂₀N₆S₄
Molecular Weight 472.67 g/mol
CAS Number 711019-86-2
Appearance Solid
Solubility Insoluble in water and ethanol. Soluble in DMSO (≥19.75 mg/mL).[1]
Storage Store at -20°C.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. However, for laboratories equipped for chemical neutralization, the following protocol can be employed to convert the reactive isothiocyanate groups into more stable thiourea derivatives before final disposal. This procedure must be performed by trained personnel in a chemical fume hood.

Important Note: Never use bleach (sodium hypochlorite) to neutralize isothiocyanates, as this can generate toxic gases.[1]

Experimental Protocol: Neutralization of this compound Waste

This protocol is based on the known reactivity of isothiocyanates with primary amines.

Materials:

  • This compound waste (solid or in a compatible solvent like DMSO).

  • A primary amine (e.g., ethanolamine or butylamine).

  • A compatible solvent for dilution (e.g., isopropanol or ethanol).

  • Stirring apparatus (e.g., magnetic stirrer and stir bar).

  • Appropriate reaction vessel (e.g., a round-bottom flask).

  • A properly labeled hazardous waste container for the neutralized mixture.

Procedure:

  • Preparation: In a chemical fume hood, prepare a solution of a primary amine in a suitable solvent. A 10% molar excess of the amine is recommended to ensure the complete reaction of both isothiocyanate groups on the this compound molecule.

  • Dilution of Waste: In a separate container, dilute the this compound waste with the same solvent used for the amine solution. This helps to control the reaction rate and dissipate any heat generated.

  • Neutralization Reaction: Slowly add the diluted this compound solution to the stirring amine solution. The reaction may be exothermic, so slow addition is crucial. External cooling with an ice bath may be necessary.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for a minimum of one hour to ensure the reaction is complete.

  • Waste Collection: Transfer the resulting thiourea solution to a properly labeled hazardous waste container.

  • Final Disposal: Arrange for the collection and disposal of the neutralized waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1]

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust. Collect the absorbed material and any contaminated surfaces into a labeled hazardous waste container. Decontaminate the spill area thoroughly. Report the spill to your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

This compound Disposal Workflow cluster_prep Preparation cluster_neutralization Neutralization (if applicable) cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood prep_amine Prepare Primary Amine Solution fume_hood->prep_amine dilute_waste Dilute this compound Waste fume_hood->dilute_waste collect_waste Collect Waste in Labeled Container fume_hood->collect_waste Direct Disposal react Slowly Add Waste to Amine Solution prep_amine->react dilute_waste->react monitor Stir for 1 hour react->monitor monitor->collect_waste contact_ehs Contact EHS/Licensed Disposal Service collect_waste->contact_ehs end End: Safe Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

Signaling Pathway Context: P2Y6 Receptor Antagonism

Understanding the mechanism of action of this compound is crucial for its application in research. The following diagram illustrates the signaling pathway inhibited by this compound.

This compound Inhibition of P2Y6 Signaling UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 Gq Gq Protein Activation P2Y6->Gq MRS2578 This compound MRS2578->P2Y6 PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Phagocytosis) Ca_PKC->Response

Caption: this compound acts as an antagonist at the P2Y6 receptor.

References

Personal protective equipment for handling MRS 2578

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for MRS 2578

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent P2Y6 receptor antagonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

This compound is classified as an acute oral toxicant (Category 3) and a respiratory sensitizer (Category 1)[1]. It is toxic if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled[1]. Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential when working with this compound due to its hazardous properties. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Recommendations
Eyes/Face Safety Goggles & Face ShieldMust be ANSI Z87.1-compliant. A face shield should be worn over safety goggles, particularly when there is a risk of splashing or when handling larger quantities.
Hands Double Nitrile or Neoprene GlovesIt is recommended to wear two pairs of gloves (double-gloving). Change gloves frequently and immediately if they become contaminated.
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned to provide maximum coverage is recommended.
Respiratory N95 Respirator or HigherRecommended when handling the compound as a powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles. For any procedures that could generate aerosols or vapors, a higher level of respiratory protection, such as a full-face respirator or a self-contained breathing apparatus, is necessary[1].
Feet Closed-Toe ShoesRequired to prevent foot injuries from spills or dropped objects.
Quantitative Data: Potency of this compound

This compound is a selective antagonist for the P2Y6 receptor. Its potency has been determined in different species, as indicated by the half-maximal inhibitory concentration (IC50) values below.

Receptor Species IC50 Value
Human P2Y637 nM[2][3][4][5]
Rat P2Y698 nM[2][4][5][6]

This data indicates the concentration of this compound required to inhibit 50% of the P2Y6 receptor activity.

Operational and Disposal Plan

This section outlines the step-by-step process for the safe handling of this compound, from receipt to disposal.

Experimental Workflow for Handling this compound

cluster_pre Pre-Handling cluster_handling Handling (in Chemical Fume Hood) cluster_post Post-Handling & Disposal pre1 Review Safety Data Sheet (SDS) pre2 Verify Functioning Safety Equipment (Fume Hood, Eyewash, Spill Kit) pre1->pre2 pre3 Don all Required PPE pre2->pre3 h1 Weighing and Preparation of Stock Solutions pre3->h1 h2 Experimental Use h1->h2 post1 Decontaminate Work Area h2->post1 post2 Doff PPE in Correct Order post1->post2 post3 Segregate and Label Waste post2->post3 post4 Dispose of Waste via Certified Chemical Waste Program post3->post4

Safe handling workflow for this compound.
Step-by-Step Handling Protocol

  • Pre-Handling Checklist :

    • Familiarization : All personnel must review this guide and the Safety Data Sheet (SDS) for this compound before commencing any work[1].

    • Emergency Contacts : Ensure emergency contact numbers for the institutional safety office and poison control are visibly posted.

    • Safety Equipment : Verify that a safety shower, eyewash station, and a fire extinguisher are accessible and in working order.

    • Spill Kit : An appropriate chemical spill kit for solid reagents must be readily available.

    • Ventilation : Confirm that the chemical fume hood has been certified and is functioning correctly.

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Designate a specific area within a certified chemical fume hood for handling this compound.

    • Ensure all necessary equipment (e.g., spatulas, weigh boats, glassware) is clean, dry, and readily accessible within the fume hood.

  • Handling :

    • All handling of this compound, including weighing and the preparation of stock solutions, must be performed within a certified chemical fume hood to avoid inhalation of dust or aerosols[1].

    • Avoid direct contact with the skin, eyes, and clothing[1].

    • Use only in areas with appropriate exhaust ventilation[1].

  • Decontamination and Waste Disposal :

    • Following the completion of work, thoroughly decontaminate all surfaces and equipment.

    • All waste materials, including contaminated PPE, empty vials, and solutions containing this compound, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures.

Emergency Procedures
  • Inhalation : If inhaled, immediately move the individual to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention[1].

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area with copious amounts of water.

  • Eye Contact : Immediately flush the eyes with large amounts of water, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek prompt medical attention[1].

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MRS 2578
Reactant of Route 2
Reactant of Route 2
MRS 2578

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.